molecular formula C27H44O2 B10788549 7-Keto Cholesterol-d7

7-Keto Cholesterol-d7

Numéro de catalogue: B10788549
Poids moléculaire: 407.7 g/mol
Clé InChI: YIKKMWSQVKJCOP-KVZGVLACSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Keto Cholesterol-d7 is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 407.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKKMWSQVKJCOP-KVZGVLACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Keto Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Keto Cholesterol-d7 (7-KC-d7), an isotopically labeled oxysterol crucial for quantitative studies in biomedical research. Its primary application is as an internal standard for the accurate measurement of endogenous 7-Keto Cholesterol (7-KC) by mass spectrometry.[1] 7-KC is a significant biomarker implicated in the pathophysiology of numerous diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders, making its precise quantification essential.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₂₇H₃₇D₇O₂
Molecular Weight 407.68 g/mol
CAS Number 127684-08-6
Synonyms 7-Ketocholesterol-25,26,26,26,27,27,27-d7, 7-oxo Cholesterol-d7
Appearance Solid
Purity Typically ≥98% chemical purity, ≥99% deuterated forms (d₁-d₇)

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves two key stages: the introduction of the deuterium-labeled side chain and the oxidation of the sterol ring at the C7 position. While specific, proprietary synthesis routes are maintained by commercial suppliers, a plausible and scientifically sound synthetic strategy is outlined below. This approach is based on established organometallic and steroid chemistry principles.

The overall strategy involves the coupling of a deuterated side-chain fragment to a suitable steroid precursor, followed by the specific oxidation to introduce the 7-keto functionality.

Proposed Synthetic Pathway

G cluster_sidechain Side-Chain Synthesis cluster_steroid Steroid Core Modification acetone Acetone-d6 grignard_formation Grignard Formation (Mg, Et₂O) acetone->grignard_formation CD₃I methyl_iodide Methyl-d3 iodide methyl_iodide->grignard_formation tert_butanol tert-Butanol-d grignard_formation->tert_butanol sidechain_reagent Deuterated Side-Chain Grignard Reagent (d7-isobutylmagnesium bromide) tert_butanol->sidechain_reagent coupling Grignard Coupling Reaction sidechain_reagent->coupling precursor Stigmasterol or similar precursor ozonolysis Ozonolysis (O₃, then Zn/H₂O or Me₂S) precursor->ozonolysis aldehyde Pregnenolone-like aldehyde ozonolysis->aldehyde aldehyde->coupling deuterated_sterol Cholesterol-d7 Precursor coupling->deuterated_sterol oxidation Allylic Oxidation (e.g., CrO₃-based reagent) deuterated_sterol->oxidation final_product This compound oxidation->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of the Deuterated Side-Chain Grignard Reagent This protocol aims to create a deuterated isobutyl group.

  • Preparation of 2-Propanol-d8 (B1362042): Acetone-d6 is reduced with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous ether solvent to produce 2-propanol-d8.

  • Conversion to Isobutyl Bromide-d7: The 2-propanol-d8 is then converted to the corresponding bromide. This can be achieved using a reagent like phosphorus tribromide (PBr₃).

  • Grignard Reagent Formation: The resulting isobutyl bromide-d7 is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form the d7-isobutylmagnesium bromide Grignard reagent.

Step 2: Preparation of the Steroid Aldehyde Precursor

  • Starting Material: A common starting material is stigmasterol, which has a double bond in the side chain that can be selectively cleaved.

  • Oxidative Cleavage: The side chain is cleaved using ozonolysis. Stigmasterol is dissolved in a suitable solvent (e.g., dichloromethane/methanol) and cooled to -78°C. Ozone gas is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., zinc dust or dimethyl sulfide) to yield the C22 aldehyde (e.g., a pregnenolone (B344588) derivative).

Step 3: Coupling of the Side-Chain and Steroid Core

  • Grignard Reaction: The steroid aldehyde from Step 2 is dissolved in an anhydrous ether solvent and cooled. The d7-isobutylmagnesium bromide solution from Step 1 is added dropwise. This reaction forms the full, deuterated cholesterol side chain attached to the steroid nucleus.

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The resulting secondary alcohol on the side chain is then deoxygenated, which can be accomplished through a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with LiAlH₄, to yield the deuterated cholesterol backbone.

Step 4: Allylic Oxidation to this compound

  • Protection of the 3-OH Group: The hydroxyl group at the C3 position is often protected as an acetate (B1210297) ester by reacting the deuterated cholesterol with acetic anhydride (B1165640) in pyridine (B92270) to prevent its oxidation.

  • Oxidation: The key step is the allylic oxidation at the C7 position. A variety of reagents can be used for this transformation, such as chromium trioxide in acetic acid, or t-butyl chromate.[3] The reaction is carefully monitored for the formation of the enone system.

  • Deprotection and Purification: The protecting group at C3 is removed by hydrolysis (e.g., using potassium carbonate in methanol).[3] The final product, this compound, is then purified from unreacted starting material and byproducts using techniques such as column chromatography or preparative thin-layer chromatography (TLC).[3]

Characterization and Quality Control

The characterization of this compound is critical to confirm its identity, purity, and isotopic enrichment. The primary analytical technique for its use as an internal standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of 7-KC in complex biological matrices. 7-KC-d7 is added to samples at a known concentration at the beginning of the sample preparation process to account for analyte loss during extraction and for variations in instrument response.

G sample Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction lc_system UPLC/HPLC System extraction->lc_system column C18 Reverse-Phase Column lc_system->column ionization Ionization Source (ESI or APCI) column->ionization ms_system Tandem Mass Spectrometer (e.g., Triple Quadrupole) detection MRM Detection (Specific m/z transitions) ms_system->detection ionization->ms_system quant Quantification (Peak Area Ratio of Analyte/IS) detection->quant

Caption: Analytical workflow for 7-Keto Cholesterol quantification using LC-MS/MS.

This protocol is adapted from established methods for oxysterol analysis.[4][5]

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add 10 µL of a 50 ng/mL solution of this compound in methanol.[4]

    • Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation of cholesterol during sample workup.

    • Perform protein precipitation by adding a volume of cold organic solvent (e.g., 1-propanol (B7761284) or acetonitrile).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further clean-up by solid-phase extraction (SPE) if necessary.

  • Chromatographic Conditions:

    • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.[4]

    • Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm) is commonly used.[4][5]

    • Mobile Phase A: Water with 0.1-0.5% formic acid.[4]

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1-0.5% formic acid.[4]

    • Flow Rate: 0.25 - 0.5 mL/min.[4][5]

    • Gradient: A typical gradient starts with a high percentage of aqueous phase and ramps up to a high percentage of organic phase to elute the lipophilic sterols.

  • Mass Spectrometry Conditions:

    • Ionization: Positive-ion electrospray ionization (ESI) is efficient for 7-KC and its deuterated standard.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored.

The following tables summarize typical parameters for the LC-MS/MS analysis of 7-Keto Cholesterol using its d7-labeled internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
7-Keto Cholesterol383.3147.13025
This compound390.3147.13025

Note: The precursor ion for 7-KC corresponds to the loss of water [M+H-H₂O]⁺. The d7-labeled standard shows a +7 Da shift. The product ion is often a characteristic fragment from the sterol ring structure.

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 400 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]
Intra-assay Precision (%CV) < 11%[4]
Inter-assay Precision (%CV) < 5%[4]
Accuracy 85 - 115%[4]
Recovery 90 - 114%[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized this compound.

  • ¹H NMR: In the proton NMR spectrum of 7-KC-d7, the signals corresponding to the protons at the C25, C26, and C27 positions of the side chain would be absent compared to the spectrum of the non-labeled 7-KC. This provides direct evidence of successful deuteration at these positions.

  • ¹³C NMR: In the carbon-13 NMR spectrum, the signals for the deuterated carbons (C25, C26, and C27) would be visible but would appear as multiplets due to C-D coupling, and their intensity would be significantly lower compared to the corresponding signals in the non-labeled compound.

  • ²H NMR: Deuterium (B1214612) NMR can be used to directly observe the deuterium signals, confirming the location and incorporation of the isotopic labels.

Biological Formation of 7-Keto Cholesterol

While chemical synthesis is required for producing the deuterated standard, it is important for researchers to understand the endogenous formation pathways of 7-KC. It is primarily formed through the non-enzymatic auto-oxidation of cholesterol by reactive oxygen species (ROS).[2][6] However, enzymatic pathways also contribute. A key enzymatic route is the oxidation of 7-dehydrocholesterol (B119134) (7-DHC), the immediate precursor of cholesterol, by the enzyme cytochrome P450 7A1 (CYP7A1).[7][8]

G chol Cholesterol auto_ox Auto-oxidation chol->auto_ox ros Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) ros->auto_ox kc7 7-Keto Cholesterol auto_ox->kc7 dhc 7-Dehydrocholesterol (7-DHC) enz_ox Enzymatic Oxidation dhc->enz_ox cyp7a1 CYP7A1 (Cholesterol 7α-hydroxylase) cyp7a1->enz_ox enz_ox->kc7

Caption: Major pathways of endogenous 7-Keto Cholesterol formation.

This guide provides a foundational understanding of the synthesis, characterization, and analytical application of this compound. By employing this well-characterized internal standard and the detailed analytical protocols, researchers can achieve reliable and accurate quantification of 7-Keto Cholesterol, facilitating further insights into its role in health and disease.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated 7-Ketocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 7-Ketocholesterol (B24107), a critical molecule in the study of lipid peroxidation and associated diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's characteristics, analytical methodologies, and biological signaling pathways. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions, this guide serves as an essential resource for the scientific community engaged in lipid research and drug discovery.

Introduction

7-Ketocholesterol (7-KC) is a prominent and cytotoxic oxysterol formed from the oxidation of cholesterol.[1] Its presence in biological systems is linked to a variety of pathological conditions, including atherosclerosis, neurodegenerative diseases, and age-related macular degeneration.[1] Deuterated 7-Ketocholesterol, most commonly 7-Ketocholesterol-d7, serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices using mass spectrometry-based techniques.[2][3] The deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chemical properties, enabling precise and reliable measurements in complex samples.[4] This guide delves into the core physicochemical properties of deuterated 7-Ketocholesterol, offering a foundational understanding for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of deuterated 7-Ketocholesterol (specifically 7-Ketocholesterol-d7) are summarized below. These properties are crucial for understanding its behavior in various experimental settings.

General Properties
PropertyValueSource
Chemical Name 7-Ketocholesterol-d7[4]
Synonyms Δ5-Cholesterol-3β-ol-7-one-d7, 7-oxo Cholesterol-d7[2]
CAS Number 127684-08-6[4]
Appearance White to off-white solid[5]
Structural and Molecular Properties
PropertyValueSource
Molecular Formula C₂₇H₃₇D₇O₂[4]
Molecular Weight 407.68 g/mol [4]
Exact Mass 407.378067864 Da[6]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₇)[2]
Predicted and Experimental Properties
PropertyValueNotesSource
Melting Point 168 - 170 °CFor non-deuterated 7-Ketocholesterol
XLogP3 7.5Computed[6]
Polar Surface Area 37.3 ŲComputed[6]
Storage Temperature -20°CProtect from light[5]
Stability ≥ 4 years at -20°C[2]
Solubility
SolventSolubilityNotesSource
Ethanol20 mg/mL[2]
Dimethylformamide (DMF)2 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)0.1 mg/mL[2]
DMSO (with sonication and warming)6.25 mg/mL (15.33 mM)Hygroscopic DMSO can impact solubility[5]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of deuterated 7-Ketocholesterol. The following section outlines key experimental protocols.

Solubility Determination (Adapted Protocol)

This protocol provides a general framework for determining the solubility of deuterated 7-Ketocholesterol in a given solvent.

Materials:

  • Deuterated 7-Ketocholesterol

  • Selected solvent (e.g., Ethanol, DMSO)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Glass vials

Procedure:

  • Weigh a precise amount of deuterated 7-Ketocholesterol and add it to a glass vial.

  • Add a small, measured volume of the solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid does not completely dissolve, incrementally add more solvent, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • To confirm saturation, add a small excess of the deuterated 7-Ketocholesterol to the solution and vortex again.

  • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect the supernatant for concentration analysis using a validated analytical method such as LC-MS/MS or quantitative NMR.

  • The concentration of the deuterated 7-Ketocholesterol in the supernatant represents its solubility in the tested solvent at that temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is adapted from established methods for the quantification of 7-Ketocholesterol in biological samples, using its deuterated form as an internal standard.[7]

Sample Preparation (from plasma):

  • Thaw plasma samples and vortex to mix.

  • To 25 µL of plasma in a microcentrifuge tube, add 100 µL of an internal standard solution containing a known concentration of deuterated 7-Ketocholesterol in methanol.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,300 x g for 5 minutes at room temperature.

  • Transfer the supernatant to a 96-well plate for analysis.[7]

Chromatographic Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 30°C

  • Mobile Phase A: Water with 0.5% formic acid

  • Mobile Phase B: Methanol with 0.5% formic acid

  • Flow Rate: 0.5 mL/min

  • Gradient: Start with 80% B, increase to 95% B over 3 minutes, hold at 100% B for 1 minute, then re-equilibrate at 80% B for 1 minute.[7]

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Ketocholesterol: Monitor precursor and product ions (e.g., m/z 401.3 -> 383.3)

    • Deuterated 7-Ketocholesterol (d7): Monitor precursor and product ions (e.g., m/z 408.3 -> 390.3)

  • Optimize cone voltage and collision energy for each transition.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Adapted Protocol)

This protocol provides a general procedure for the analysis of sterols, which can be applied to deuterated 7-Ketocholesterol.[8][9]

Sample Preparation and Derivatization:

  • Hydrolysis: Saponify the sample (e.g., plasma extract) with ethanolic potassium hydroxide (B78521) solution to release free sterols.

  • Extraction: Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the sterols.

  • Derivatization: Evaporate the solvent and derivatize the dried extract with a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility and improve chromatographic performance.[9]

GC-MS Conditions:

  • GC System: Agilent 6890 or equivalent

  • Column: MXT-1 cross-linked dimethylpolysiloxane capillary column (or similar)

  • Injector Temperature: 280°C

  • Oven Temperature Program: Hold at 260°C for 3 min, ramp to 320°C at 10°C/min, increase to 330°C at 2°C/min (hold for 8 min), and finally increase to 380°C at 30°C/min (hold for 3 min).[10]

  • Carrier Gas: Helium

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI)

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring characteristic ions for the derivatized deuterated 7-Ketocholesterol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy (General Guidance)

Quantitative NMR can be used for the purity assessment and concentration determination of deuterated 7-Ketocholesterol.

Sample Preparation:

  • Accurately weigh a known amount of the deuterated 7-Ketocholesterol sample.

  • Accurately weigh a known amount of a certified internal standard (with known purity) that has a simple spectrum and resonances that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Data Acquisition:

  • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H or ²H NMR. For highly deuterated compounds, ²H NMR can be advantageous.[11]

  • Parameters:

    • Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1 relaxation time).

    • Optimize pulse angle and acquisition time.

    • Ensure a good signal-to-noise ratio.

Data Processing and Analysis:

  • Apply appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the data.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the concentration or purity of the deuterated 7-Ketocholesterol based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.[12][13][14]

Signaling Pathways and Biological Interactions

Deuterated 7-Ketocholesterol is primarily used as a tool to study the biological effects of its non-deuterated form. 7-Ketocholesterol is known to be involved in several key signaling pathways related to cellular stress and inflammation.

7-Ketocholesterol-Induced Apoptosis

7-Ketocholesterol is a potent inducer of apoptosis (programmed cell death) in various cell types. The signaling cascade is complex, involving oxidative stress and mitochondrial dysfunction.[15]

G k7 7-Ketocholesterol ros ROS Production k7->ros pdk1_akt PDK1/Akt Pathway k7->pdk1_akt ca_influx Ca²⁺ Influx k7->ca_influx mito_depol Mitochondrial Depolarization ros->mito_depol bad Bad Dephosphorylation pdk1_akt->bad prevents calmodulin Calmodulin ca_influx->calmodulin calcineurin Calcineurin calmodulin->calcineurin calcineurin->bad bad->mito_depol cyto_c Cytochrome c Release mito_depol->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3, -7 Activation casp9->casp37 parp PARP Degradation casp37->parp apoptosis Apoptosis parp->apoptosis

7-Ketocholesterol-induced apoptotic signaling pathway.
NLRP3 Inflammasome Activation

7-Ketocholesterol can act as a danger-associated molecular pattern (DAMP) that triggers the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to inflammation.[3]

G k7 7-Ketocholesterol nlrp3_assembly NLRP3 Inflammasome Assembly k7->nlrp3_assembly pro_casp1 Pro-Caspase-1 nlrp3_assembly->pro_casp1 casp1 Active Caspase-1 pro_casp1->casp1 cleavage pro_il1b Pro-IL-1β casp1->pro_il1b il1b Mature IL-1β pro_il1b->il1b cleavage inflammation Inflammation il1b->inflammation G cholesterol Cholesterol cyp7a1 CYP7A1 cholesterol->cyp7a1 hydroxycholesterol 7α-hydroxycholesterol cyp7a1->hydroxycholesterol catalyzes bile_acids Bile Acids hydroxycholesterol->bile_acids k7 7-Ketocholesterol k7->cyp7a1 inhibits

References

7-Keto Cholesterol-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Technical Overview: 7-Keto Cholesterol-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for this compound, a labeled metabolite of cholesterol. It is intended for use as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods.

Chemical Identity and Properties

This compound is the deuterated form of 7-Ketocholesterol, an oxidation product of cholesterol. The inclusion of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantifying its unlabeled counterpart in various biological matrices.

Data Summary

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueCitations
CAS Number 127684-08-6[1][2][3][4][5]
Molecular Weight 407.68 g/mol [1][3]
Molecular Formula C₂₇H₃₇D₇O₂[1][2][3]
Synonyms 3β-hydroxy-5-cholestene-7-one-d7, 7-Oxocholesterol-d7[1][2]

Experimental Protocols

The determination of the CAS (Chemical Abstracts Service) number is a registration process and not a laboratory experiment. The molecular weight is calculated based on the molecular formula and the atomic weights of the constituent isotopes. As such, experimental protocols for the end-user are not applicable for these specific data points. For applications such as use as an internal standard, protocols are highly dependent on the specific experimental design, matrix, and instrumentation (e.g., GC-MS or LC-MS).[2]

Visualized Data Relationship

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

cluster_identifiers Identifiers This compound This compound CAS: 127684-08-6 CAS: 127684-08-6 This compound->CAS: 127684-08-6 MW: 407.68 g/mol MW: 407.68 g/mol This compound->MW: 407.68 g/mol Formula: C27H37D7O2 Formula: C27H37D7O2 This compound->Formula: C27H37D7O2

Caption: Relationship between this compound and its key identifiers.

References

A Technical Guide to the Isotopic Purity and Enrichment of 7-Keto Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Keto Cholesterol-d7 (3β-hydroxy-cholest-5-en-7-one-25,26,26,26,27,27,27-d7), a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart, 7-Ketocholesterol (B24107). High isotopic purity and well-defined enrichment are paramount for its function in isotope dilution mass spectrometry, a gold-standard analytical technique.

Introduction to this compound

This compound is the deuterium-labeled form of 7-Ketocholesterol, a major oxysterol found in the human body. 7-Ketocholesterol is formed by the oxidation of cholesterol and is implicated in various pathological conditions, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases like Alzheimer's.[1] Its levels in biological matrices serve as a key biomarker for oxidative stress and certain metabolic disorders.[2][3]

The use of a stable isotope-labeled internal standard like this compound is essential for precise quantification.[4] It behaves chemically and physically almost identically to the endogenous analyte through sample extraction, derivatization, and chromatographic separation. Its mass difference allows it to be distinguished by a mass spectrometer, enabling correction for matrix effects and procedural losses, thereby ensuring high accuracy and precision in measurement.

Isotopic Purity and Enrichment Specifications

The utility of this compound as an internal standard is directly dependent on its isotopic and chemical purity. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms, while chemical purity indicates the percentage of the material that is the compound of interest, free from other chemical entities. The data below is compiled from commercially available sources.

ParameterSpecificationSource
Isotopic Enrichment ≥99% deuterated forms (d1-d7)Cayman Chemical[1]
Chemical Purity >99% (by TLC)Sigma-Aldrich
Chemical Purity 98.4%MedChemExpress[4]
Synonyms Δ5-Cholesterol-3β-ol-7-one-d7, 7-oxo Cholesterol-d7Cayman Chemical[1]
Molecular Formula C₂₇H₃₇D₇O₂Cayman Chemical[1]

Conceptual Synthesis and Purification Workflow

The synthesis of deuterated sterols is a multi-step process that requires careful control to ensure high purity and isotopic enrichment. While specific, proprietary methods for this compound are not publicly detailed, a general workflow can be conceptualized. The process typically begins with a deuterated cholesterol precursor. The key step is the selective oxidation at the C7 position. Subsequent purification is critical to remove any unreacted starting material and non-deuterated contaminants.

G cluster_synthesis Synthesis cluster_purification Purification & QC start Deuterated Cholesterol Precursor (d7) protect Protection of 3β-hydroxyl group (e.g., Acetylation) start->protect oxidize Allylic Oxidation at C7 (e.g., with t-butyl chromate) protect->oxidize deprotect Deprotection of 3β-hydroxyl group oxidize->deprotect crude Crude this compound deprotect->crude Yields crude product tlc Preparative Thin-Layer Chromatography (TLC) crude->tlc crystal Crystallization tlc->crystal qc Final Quality Control (MS, NMR, TLC) crystal->qc final_product High-Purity this compound qc->final_product Certified Standard

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

The most common application of this compound is as an internal standard for the quantification of endogenous 7-Ketocholesterol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of 7-Ketocholesterol in Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of oxysterols in plasma.[2]

1. Sample Preparation and Extraction:

  • To 100 µL of plasma sample, add 10 µL of the internal standard solution (this compound in methanol (B129727), e.g., at 50 ng/mL).[2]

  • Vortex the mixture briefly.

  • Perform a liquid-liquid extraction by adding 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes to separate the phases.

  • Carefully transfer the lower organic phase to a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol with 0.5% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • System: An Ultra-Performance Liquid Chromatography (UPLC) system.[2]
    • Column: A reverse-phase column, such as a Waters BEH C18 (1.7 µm, 2.1 mm × 50 mm).[2]
    • Mobile Phase A: Water with 0.5% formic acid.[2]
    • Mobile Phase B: Methanol with 0.5% formic acid.[2]
    • Flow Rate: 0.5 mL/min.[2]
    • Gradient: Start with 80% B, increase linearly to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.[2]
    • Column Temperature: 30°C.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer.[2]
    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
    • Detection Mode: Multiple Reaction Monitoring (MRM).[2]
    • MRM Transitions:

    • 7-Ketocholesterol: Precursor ion [M+H-H₂O]⁺ m/z 383.3 → Product ion m/z 368.3

    • This compound: Precursor ion [M+H-H₂O]⁺ m/z 390.3 → Product ion m/z 375.3

      • Instrument Parameters: Capillary voltage +3.0 kV, desolvation temperature 350°C, desolvation gas flow 1000 L/h, cone gas flow 50 L/h.[2]

3. Data Analysis and Quantification:

  • A calibration curve is constructed by analyzing standards of known 7-Ketocholesterol concentrations with a fixed amount of the this compound internal standard.

  • The ratio of the peak area of the analyte (7-Ketocholesterol) to the peak area of the internal standard (this compound) is plotted against the concentration of the standards.

  • The concentration of 7-Ketocholesterol in the unknown samples is then calculated from the peak area ratio using the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Spike with 7-KC-d7 Internal Standard s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Evaporate & Reconstitute s3->s4 a1 Inject onto UPLC s4->a1 Sample ready for analysis a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (MS/MS) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 Raw chromatograms d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3 result result d3->result Final Concentration of 7-Ketocholesterol

Caption: Analytical workflow for quantifying 7-Ketocholesterol using this compound.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, clinical diagnostics, and drug development. Its high isotopic enrichment and chemical purity allow for the development of robust, accurate, and precise analytical methods for the quantification of endogenous 7-Ketocholesterol. The standardized protocols and workflows detailed in this guide provide a framework for its effective implementation in a laboratory setting, ultimately enabling a better understanding of the role of oxysterols in health and disease.

References

Foundational research on 7-Keto Cholesterol-d7 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Keto Cholesterol-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational research and application of this compound (7KCh-d7) as an internal standard for the quantitative analysis of 7-Ketocholesterol (B24107) (7KCh). 7KCh is a significant oxysterol, implicated as a biomarker in various pathologies, including atherosclerosis, age-related macular degeneration (AMD), and Niemann-Pick disease.[1][2][3][4] Accurate quantification of 7KCh is crucial for both clinical diagnostics and biomedical research, a task for which 7KCh-d7 serves as an indispensable tool.

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[5] They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they co-elute chromatographically and experience similar ionization efficiency and extraction recovery.[5] This allows for the correction of analytical variability during sample preparation and analysis, leading to highly accurate and precise measurements.[5]

Physicochemical Properties of this compound
PropertyValue
Chemical Name (3S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-17-((R)-6-(methyl-d3)heptan-2-yl-6,7,7,7-d4)-1,2,3,4,8,9,10,11,12,13,14,15,16,17-tetradecahydro-7H-cyclopenta[a]phenanthren-7-one[6]
CAS Number 127684-08-6[7]
Molecular Formula C₂₇H₃₇D₇O₂[6]
Molecular Weight 407.7 g/mol [6]
Purity Typically ≥99% deuterated forms (d₁-d₇)[7]
Primary Use Internal standard for the quantification of 7-Keto Cholesterol by GC- or LC-MS[7][8]

Experimental Protocol: Quantification of 7-Keto Cholesterol in Plasma

The following is a detailed methodology for the quantification of 7KCh in plasma samples using 7KCh-d7 as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4]

Preparation of Standards and Quality Controls
  • Calibrators: A stock solution of 7KCh (e.g., 10 μg/mL in methanol) is used to spike charcoal-stripped plasma (to remove endogenous 7KCh) to create a calibration curve. Typical concentration ranges are 1 to 400 ng/mL.[4]

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) in charcoal-stripped plasma.[4]

  • Internal Standard (IS) Solution: Prepare a working solution of 7KCh-d7 in methanol (B129727) at a fixed concentration (e.g., 50 ng/mL).[4]

Sample Preparation (Lipid Extraction)

This workflow outlines the key steps from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Add this compound (Internal Standard) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 LC-MS/MS Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration (7KCh & 7KCh-d7) a3->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: General workflow for 7KCh quantification using 7KCh-d7.

LC-MS/MS Instrumentation and Conditions

The following parameters are representative and may require optimization for specific instruments.

ParameterRecommended Condition
LC System Ultra Performance Liquid Chromatography (UPLC) System[3][4]
Column Waters BEH C18 (e.g., 1.7 μm, 2.1 mm × 50 mm)[4]
Column Temperature 30°C[4]
Mobile Phase A Water with 0.5% formic acid[4]
Mobile Phase B Methanol with 0.5% formic acid[4]
Flow Rate 0.5 mL/min[4]
Gradient 80% B to 95% B over 3 min, hold at 100% B for 1 min, then re-equilibrate[4]
Injection Volume 10 μL[4]
Mass Spectrometer Tandem mass spectrometer (e.g., Waters Xevo TQ MS)[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
Mass Spectrometry Parameters (MRM Transitions)

MRM transitions must be optimized for the specific analyte and internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
7-Keto Cholesterol (7KCh) 401.3383.3
This compound (7KCh-d7) 408.4390.4
Note: These are example transitions and should be empirically determined.

Quantitative Method Validation Data

The use of 7KCh-d7 allows for the development of robust and reliable analytical methods. The table below summarizes validation data from a study for the diagnosis of Niemann-Pick disease.[4]

Validation ParameterResult
Linearity Range 1 - 400 ng/mL[4]
Regression Coefficient (r²) ≥ 0.995[4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]
Intra-assay Precision (CV%) 3.82% - 10.52%[4]
Inter-assay Precision (CV%) 3.71% - 4.16%[4]
Accuracy (Intra- and Inter-assay) Within 85% - 110%[4]
Recovery 90.8% - 113.2%[4]

Biological Role and Signaling Pathways of 7-Keto Cholesterol

7KCh is not merely an inert product of cholesterol oxidation; it is a biologically active molecule that can trigger cellular stress, inflammation, and apoptosis.[1][9][10] Understanding these pathways is critical for researchers in drug development targeting diseases associated with 7KCh accumulation.

7-Keto Cholesterol-Induced Inflammatory Signaling

7KCh is a potent pro-inflammatory agent that induces the expression of cytokines like VEGF, IL-6, and IL-8.[9] This induction occurs through the activation of several kinase signaling pathways that converge on the transcription factor NF-κB.[9]

G cluster_pathways Kinase Signaling Pathways cluster_akt K7Ch 7-Keto Cholesterol p38 p38 MAPK K7Ch->p38 ERK ERK K7Ch->ERK AKT AKT K7Ch->AKT NFkB NF-κB Activation p38->NFkB ERK->NFkB PKCzeta PKCζ AKT->PKCzeta PKCzeta->NFkB Cytokines Cytokine Induction (VEGF, IL-6, IL-8) NFkB->Cytokines

Caption: 7KCh induces inflammation via multiple kinase pathways.[9]

7-Keto Cholesterol-Induced Apoptosis Pathway

7KCh can induce programmed cell death (apoptosis) through a complex cascade involving calcium influx, mitochondrial dysfunction, and the activation of caspases.[10]

G K7Ch 7-Keto Cholesterol Ca_Influx Ca²⁺ Influx K7Ch->Ca_Influx Mito Mitochondrial Depolarization Ca_Influx->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway of 7KCh-induced apoptosis.[10]

Conclusion

This compound is an essential tool for the accurate and precise quantification of 7-Keto Cholesterol in complex biological matrices. Its use as an internal standard in isotope dilution mass spectrometry methods overcomes the challenges of sample loss and matrix effects, providing reliable data for clinical diagnostics and research. The detailed protocols and understanding of 7KCh's biological activity outlined in this guide serve as a foundational resource for professionals in the fields of analytical chemistry, clinical science, and drug development.

References

The Genesis of Precision: Early Methodologies for Deuterated Oxysterol Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of stable isotope dilution mass spectrometry marked a pivotal moment in the study of oxysterols, transforming our ability to accurately quantify these critical signaling molecules and metabolic intermediates. Early investigations, particularly those employing deuterated internal standards, laid the groundwork for our current understanding of cholesterol homeostasis, bile acid biosynthesis, and the intricate roles of oxysterols in various physiological and pathological processes. This technical guide delves into the foundational studies that pioneered the use of deuterated oxysterol standards, providing a detailed overview of their experimental protocols, quantitative findings, and the signaling pathways they helped to elucidate.

The Analytical Challenge and the Isotope Dilution Solution

The quantification of oxysterols in biological matrices presents a significant analytical challenge due to their low abundance compared to the vast excess of cholesterol. Furthermore, the propensity of cholesterol to auto-oxidize during sample preparation can lead to artifactual formation of oxysterols, compromising the accuracy of measurements. The use of deuterated internal standards in conjunction with mass spectrometry offered a robust solution to these problems. By adding a known amount of a deuterated analog of the analyte of interest at the initial stage of sample preparation, researchers could account for losses during extraction and derivatization, as well as variations in instrument response.

Foundational Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry was the cornerstone of early oxysterol analysis. The volatility of oxysterols required a derivatization step, typically trimethylsilylation, to make them amenable to gas chromatographic separation.

Experimental Protocol: Isotope Dilution-Mass Spectrometry for Oxysterol Quantification in Human Plasma

One of the seminal studies in this field was conducted by Dzeletovic and colleagues in 1995, which established a method for the simultaneous determination of nine oxysterols in human plasma.[1]

1. Internal Standards and Sample Preparation:

  • A suite of deuterium-labeled internal standards, with three to six deuterium (B1214612) atoms, was synthesized for each target oxysterol.[1]

  • Plasma samples from healthy volunteers were spiked with the deuterated internal standards.[1]

  • To measure both free and esterified oxysterols, the plasma was subjected to alkaline hydrolysis (saponification).

2. Extraction:

  • Following hydrolysis, the oxysterols were extracted from the plasma matrix.

3. Derivatization:

  • The extracted oxysterols were converted to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC-MS analysis.

4. GC-MS Analysis:

  • The derivatized samples were analyzed by gas chromatography-mass spectrometry.

  • Quantification was achieved by comparing the peak areas of the endogenous oxysterols with their corresponding deuterated internal standards.

Quantitative Data from Early Studies

The application of these early isotope dilution-MS methods provided the first reliable measurements of a range of oxysterols in human plasma. The following table summarizes the quantitative data from the 1995 study by Dzeletovic et al., which analyzed plasma from 31 healthy volunteers.[1]

OxysterolMean Concentration (ng/mL)
27-Hydroxycholesterol (B1664032)154
24-Hydroxycholesterol64
7α-Hydroxycholesterol43
Other Oxysterols< 30

Data sourced from Dzeletovic et al. (1995).[1]

This study revealed that 27-hydroxycholesterol, 24-hydroxycholesterol, and 7α-hydroxycholesterol were the most abundant oxysterols in the plasma of healthy individuals.[1] It was also noted that males had higher plasma concentrations of 27-hydroxycholesterol than females.[1]

Elucidating Signaling Pathways: The Liver X Receptor (LXR)

The ability to accurately quantify oxysterols was instrumental in uncovering their roles as signaling molecules. A landmark 1996 study by Janowski and colleagues identified a specific group of endogenous oxysterols as transcriptional activators of the nuclear receptor, Liver X Receptor alpha (LXRα).[2] This discovery established a direct link between cholesterol metabolites and the regulation of gene expression.

The most potent activators of LXRα were found to be key intermediates in critical metabolic pathways, including steroid hormone synthesis, bile acid production, and the conversion of lanosterol (B1674476) to cholesterol.[2] This seminal work demonstrated the existence of a nuclear receptor signaling pathway for oxysterols, positioning LXRα as a sensor for cholesterol metabolites.[2]

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Cholesterol Cholesterol Oxysterols Oxysterols Cholesterol->Oxysterols Metabolism LXR LXR Oxysterols->LXR Binds to LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex Forms Heterodimer with RXR RXR RXR->LXR_RXR_Complex Target_Genes Target Gene Expression LXR_RXR_Complex->Target_Genes Activates GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with Deuterated Internal Standards Sample->Spiking Hydrolysis Alkaline Hydrolysis (Saponification) Spiking->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization Trimethylsilylation (TMS Derivatization) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification by Isotope Dilution GCMS->Quantification

References

7-Ketocholesterol: A Pivotal Biomarker in the Pathogenesis of Age-Related Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

7-Ketocholesterol (B24107) (7-KC), a prominent and toxic oxidation product of cholesterol, is emerging as a critical biomarker and bioactive mediator in the pathophysiology of numerous age-related and chronic diseases.[1][2][3] Formed predominantly through non-enzymatic reactions with reactive oxygen species (ROS), its accumulation in tissues and circulation is a hallmark of heightened oxidative stress.[1][2] This guide provides a comprehensive technical overview of 7-KC, detailing its discovery, its established role as a disease biomarker, the intricate signaling pathways it modulates, and standardized experimental protocols for its quantification. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate 7-KC as a diagnostic, prognostic, and therapeutic target.

Discovery and Pathological Significance

7-Ketocholesterol is one of the most abundant cholesterol auto-oxidation products found in the body.[4] Its discovery was intrinsically linked to the study of atherosclerosis, where it was identified as a major oxysterol component within oxidized low-density lipoprotein (oxLDL) particles and atherosclerotic plaques.[1][4][5] Unlike its parent molecule, cholesterol, 7-KC exhibits consistent and potent cytotoxicity.[1] This toxicity drives the progression of various pathologies by inducing oxidative stress, inflammation, and programmed cell death (apoptosis).[6][7][8]

The significance of 7-KC as a biomarker stems from its consistently elevated levels in the tissues and bodily fluids of patients with a spectrum of age-related diseases, often correlating with disease severity.[2] Key diseases associated with elevated 7-KC include:

  • Atherosclerosis: 7-KC is the most concentrated oxysterol in arterial plaques.[1] It contributes to the formation of foam cells (lipid-laden macrophages), endothelial dysfunction, and the development of the necrotic core, all critical events in atherogenesis.[2][8]

  • Age-Related Macular Degeneration (AMD): As a major component of drusen—extracellular deposits between the retina and the choroid—7-KC is strongly implicated in the pathogenesis of AMD.[9][10] It induces inflammation and cytotoxicity in retinal pigment epithelium (RPE) cells.[10][11]

  • Neurodegenerative Diseases: Increased levels of 7-KC are found in the brain tissue and plasma of patients with Alzheimer's disease (AD) and other neurodegenerative conditions.[12][13][14] It is believed to contribute to neuronal cell death and neuroinflammation.[12][15]

Quantitative Analysis of 7-Ketocholesterol as a Biomarker

Accurate quantification of 7-KC levels is crucial for its validation and use as a clinical biomarker. Levels are typically measured in plasma, serum, or specific tissues and are significantly elevated in pathological states compared to healthy controls.

Disease StateBiological Matrix7-KC Concentration (Patient Group)7-KC Concentration (Healthy Control Group)Citation(s)
Coronary Artery Disease (CAD) Serum32.4 ± 23.1 ng/mL19.0 ± 11.3 ng/mL[16]
Acute Myocardial Infarction Plasma38.48 ng/mL< 91 ng/mL (Normal Score)[17]
Niemann-Pick Disease (ASM-deficient) PlasmaMean: 245 ng/mL (Range: 101-976 ng/mL)< 12.3 ng/mL[18]
Niemann-Pick Disease Type C (NPC) PlasmaMean: 279 ng/mL (Range: 32-603 ng/mL)< 12.3 ng/mL[18]
Alzheimer's Disease Cerebral CortexElevated Levels ReportedBaseline Levels[13]
Age-Related Macular Degeneration Drusen / RPE200–17,000 pmol/nmol CholesterolNot applicable (tissue deposit)Not applicable

Molecular Mechanisms: Signaling Pathways Modulated by 7-KC

7-KC exerts its cytotoxic effects by activating complex intracellular signaling cascades that culminate in inflammation, apoptosis, and cellular dysfunction.

TLR4-Mediated Inflammatory Response

A primary mechanism for 7-KC-induced inflammation is the activation of Toll-Like Receptor 4 (TLR4).[19][20] This initiates a downstream cascade involving two distinct signaling branches: the MyD88-dependent pathway and the TRIF-dependent pathway. This dual activation leads to the transcription of a broad range of pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, driving chronic inflammation in tissues where 7-KC accumulates.[19][21]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent KC 7-Ketocholesterol KC->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 IKK IKK Complex TRAF6->IKK TBK1 TBK1 TRAF3->TBK1 NFkB NF-κB IKK->NFkB IRF3 IRF3 TBK1->IRF3 Cytokines Pro-inflammatory Cytokine Genes (IL-6, IL-8, etc.) NFkB->Cytokines IFN Type I Interferon Genes IRF3->IFN

Fig. 1: 7-KC activates TLR4, leading to inflammatory gene expression.
NF-κB-Dependent Apoptosis and Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central hub in the cellular response to 7-KC.[7][22] 7-KC triggers the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB p50/p65 dimer to translocate to the nucleus.[23] In the nucleus, NF-κB orchestrates the expression of genes involved in both inflammation and apoptosis, representing a critical link between these two processes.[7][24]

NFkB_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KC 7-Ketocholesterol Upstream Upstream Kinases (Akt, PKCζ) KC->Upstream IKK IKK Complex Upstream->IKK NFkB_I_complex p50/p65 + IκBα (Inactive) IKK->NFkB_I_complex P NFkB_A_complex p50/p65 (Active) NFkB_I_complex->NFkB_A_complex Release IkB_deg IκBα Degradation NFkB_I_complex->IkB_deg Genes Target Gene Expression (Inflammation, Apoptosis) NFkB_A_complex->Genes

Fig. 2: 7-KC induces the canonical NF-κB activation pathway.
Induction of Mitochondrial (Intrinsic) Apoptosis

7-KC is a potent inducer of apoptosis via the intrinsic, or mitochondrial, pathway.[6][24] The process is often initiated by an increase in intracellular ROS and a sustained influx of calcium (Ca2+).[6] This leads to the activation of pro-apoptotic "BH3-only" proteins like Bid and Bad, which in turn activate Bax. Bax translocates to the mitochondria, disrupting the outer membrane and causing the release of cytochrome c. In the cytosol, cytochrome c forms the apoptosome, which activates the executioner caspase-3, leading to systematic cell dismantling.[24][25]

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm KC 7-Ketocholesterol ROS ROS Generation KC->ROS Ca Ca2+ Influx KC->Ca Bid Bid Activation ROS->Bid Ca->Bid Bax Bax CytC_in Cytochrome c Bax->CytC_in Pore Formation Bcl2 Bcl-2 (Inhibited) CytC_out Cytochrome c CytC_in->CytC_out Bid->Bax Bid->Bcl2 Apoptosome Apoptosome (Apaf-1, Caspase-9) CytC_out->Apoptosome Casp3 Caspase-3 (Active) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 3: The intrinsic apoptosis pathway activated by 7-Ketocholesterol.

Experimental Protocols for 7-KC Quantification

The gold-standard for accurate and sensitive quantification of 7-KC in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) is also used but typically requires a chemical derivatization step.

General Experimental Workflow

The analysis of 7-KC follows a multi-step process designed to isolate the analyte from a complex biological matrix and prepare it for instrumental analysis. Key steps include the addition of an internal standard, extraction of lipids, removal of interfering substances, and finally, detection by mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., 25-100 µL Plasma) Spike 2. Spike with Internal Standard (e.g., d7-7-KC) Sample->Spike Extract 3. Protein Precipitation & Lipid Extraction (e.g., Acetone (B3395972), Hexane) Spike->Extract Purify 4. Purification (Optional) (Solid-Phase Extraction) Extract->Purify LC 5. LC Separation (e.g., C18 Column) Purify->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Quant 7. Quantification (Ratio to Internal Standard) MS->Quant

Fig. 4: General workflow for the quantification of 7-KC in biological samples.
Detailed Methodology: LC-MS/MS Quantification in Plasma

This protocol is a representative example for the quantification of 7-KC in human plasma.[15][18]

1. Materials and Reagents:

  • 7-Ketocholesterol certified standard

  • 7-Ketocholesterol-d7 (d7-7-KC) internal standard (IS)

  • HPLC-grade methanol, acetone, hexane (B92381), isopropanol, and water

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Human plasma (charcoal-stripped for calibration curve)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

2. Sample Preparation:

  • Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise amount of d7-7-KC (e.g., 50 ng/mL in methanol) to each plasma sample, calibrator, and quality control (QC) sample. This IS corrects for variability during sample processing and analysis.

  • Protein Precipitation: Add 250 µL of ice-cold acetone containing 0.05% BHT to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Lipid Extraction: Carefully transfer the supernatant to a new tube. Add 500 µL of hexane, vortex for 1 minute, and centrifuge to separate the phases. Collect the upper hexane layer. Repeat the extraction on the aqueous layer and pool the hexane extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

3. LC-MS/MS Analysis: [18]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Waters BEH, 1.7 µm, 2.1 mm × 50 mm).

    • Mobile Phase A: Water with 0.5% formic acid.

    • Mobile Phase B: Methanol with 0.5% formic acid.

    • Gradient: A linear gradient is used to separate 7-KC from other lipids, for example, starting at 80% B and increasing to 100% B over several minutes.

    • Flow Rate: 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 7-KC and its deuterated internal standard (d7-7-KC) to ensure specificity and accurate quantification.

4. Data Analysis and Quantification:

  • A calibration curve is generated by plotting the peak area ratio of 7-KC to d7-7-KC against the known concentrations of the calibrators.

  • The concentration of 7-KC in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion and Future Directions

7-Ketocholesterol has transitioned from a simple indicator of cholesterol oxidation to a recognized bioactive molecule that actively contributes to the pathology of a wide array of age-related diseases.[2] Its robust association with disease states, coupled with its direct involvement in fundamental cellular processes like apoptosis and inflammation, makes it a compelling biomarker for risk stratification and disease monitoring. Furthermore, the signaling pathways activated by 7-KC present novel targets for therapeutic intervention. Future research should focus on large-scale clinical validation of 7-KC as a prognostic biomarker and the development of targeted therapies aimed at either reducing its formation or blocking its downstream cytotoxic effects.

References

The Pathophysiological Role of 7-Ketocholesterol in Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

Executive Summary: 7-Ketocholesterol (B24107) (7-Keto), a major oxysterol formed from the oxidation of cholesterol, is a key pathogenic driver in the initiation and progression of atherosclerosis. Abundantly found in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques, 7-Keto exerts pleiotropic detrimental effects on vascular cells, including endothelial cells, macrophages, and smooth muscle cells.[1][2][3] It promotes endothelial dysfunction, accelerates macrophage transformation into foam cells, induces apoptosis contributing to the necrotic core of plaques, and triggers potent pro-inflammatory and pro-fibrotic responses. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and cellular consequences of 7-Keto exposure, offering a technical resource for researchers and drug development professionals in cardiovascular disease.

Introduction to 7-Ketocholesterol in Atherosclerosis

Atherosclerosis is fundamentally an inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner layer of arteries.[4][5] A critical early event is the oxidative modification of low-density lipoprotein (LDL) within the arterial wall, leading to the formation of oxLDL.[3][5] This process generates a variety of cytotoxic compounds, with 7-Ketocholesterol (7-Keto) being one of the most abundant and biologically active oxysterols.[3][6] Unlike cholesterol, which is essential for cellular function, 7-Keto is a toxic byproduct that disrupts cellular homeostasis and contributes directly to plaque development.[3][7] Its presence is strongly correlated with atherosclerotic lesion severity and adverse cardiovascular outcomes.[5]

Pathophysiological Impact on Vascular Cells

7-Keto orchestrates a multi-faceted assault on the vasculature, affecting all major cell types involved in atherogenesis.

Endothelial Dysfunction

The endothelium, a critical barrier between blood and the vessel wall, is an early target of 7-Keto.[8] Exposure to 7-Keto compromises endothelial integrity and function through several mechanisms:

  • Induction of Apoptosis: 7-Keto is a potent inducer of apoptosis in human and bovine vascular endothelial cells, contributing to the erosion of the protective endothelial monolayer.[9] This process involves the activation of multiple caspase enzymes, including caspases-3/7, -8, and -12.[10]

  • Increased Leukocyte Adhesion: It enhances the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the endothelial cell surface.[11] This upregulation promotes the recruitment and adhesion of monocytes and other leukocytes, a critical step in plaque formation.[11]

  • Pro-inflammatory Cytokine Production: 7-Keto stimulates endothelial cells to produce a range of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8), further amplifying the inflammatory response within the vessel wall.[2][12]

  • Endothelial-Mesenchymal Transition (EndMT): Recent evidence suggests 7-Keto can induce endothelial cells to lose their characteristic markers (e.g., VE-cadherin, CD31) and acquire mesenchymal, fibroblast-like properties (e.g., α-smooth muscle actin, FAP). This transition promotes fibrosis and vascular remodeling.[13]

Macrophage Foam Cell Formation and Death

Macrophages play a dual role in atherosclerosis, initially acting as scavenger cells to clear modified lipoproteins but ultimately contributing to plaque growth and instability. 7-Keto critically subverts macrophage function:

  • Monocyte Differentiation and Foam Cell Formation: 7-Keto promotes the differentiation of monocytes into macrophages and accelerates their transformation into lipid-laden foam cells, the hallmark of atherosclerotic lesions.[1] It achieves this by promoting lipid uptake and esterification while impairing cholesterol efflux, leading to massive intracellular lipid accumulation.[14][15]

  • Pro-inflammatory Activation: 7-Keto is a powerful activator of pro-inflammatory signaling in macrophages, leading to the production of cytokines like TNF-α and chemokines such as MCP-1, which recruits more monocytes to the lesion.[16]

  • Apoptosis and Necrosis: The accumulation of 7-Keto to toxic levels induces macrophage apoptosis and necrosis.[4] This contributes to the formation of the necrotic core in advanced plaques, a key factor in plaque instability and rupture.

Vascular Smooth Muscle Cell (VSMC) Dysfunction

Vascular smooth muscle cells are key components of the arterial wall, and their response to 7-Keto contributes significantly to the structural changes in atherosclerotic plaques.

  • Induction of Apoptosis and ER Stress: 7-Keto triggers apoptosis in VSMCs, in part by inducing severe Endoplasmic Reticulum (ER) stress.[4][17] This process is mediated by the production of reactive oxygen species (ROS) via NADPH oxidase 4 (Nox4).[17][18] The loss of VSMCs, particularly in the fibrous cap overlying the plaque, weakens the plaque and increases the risk of rupture.

  • Autophagy as a Protective Response: In response to 7-Keto-induced stress, VSMCs can activate autophagy, a cellular recycling process.[17][18] This appears to be a protective mechanism, as enhancing autophagy can mitigate ER stress and cell death.[17][18]

  • Sensitization to Fas-Mediated Death: 7-Keto can make VSMCs, which are normally resistant, susceptible to Fas-mediated apoptosis.[19] This further contributes to the depletion of VSMCs within the plaque.

Key Signaling Pathways Activated by 7-Ketocholesterol

7-Keto exerts its cytotoxic and pro-inflammatory effects by activating a complex network of intracellular signaling pathways.

Pro-Inflammatory Signaling

7-Keto is a potent inflammatory stimulus, activating several key pathways that drive cytokine and chemokine production.

  • Toll-Like Receptor 4 (TLR4) Pathway: A primary mechanism for 7-Keto-induced inflammation is through the activation of TLR4, a pattern recognition receptor.[20][21][22] This engagement triggers downstream signaling cascades, predominantly leading to the activation of the master inflammatory transcription factor, NF-κB.[2]

  • MAPK Pathways: 7-Keto activates multiple mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and ERK, which play crucial roles in mediating inflammatory responses and cell adhesion molecule expression in endothelial cells.[2][11]

  • NLRP3 Inflammasome Activation: 7-Keto is a potent activator of the NLRP3 inflammasome in macrophages.[23][24] This multi-protein complex cleaves pro-caspase-1 into its active form, which then processes pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.[24]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF Keto 7-Ketocholesterol Keto->TLR4 Binds/Activates MAPK p38 MAPK / ERK Keto->MAPK NLRP3 NLRP3 Inflammasome Activation Keto->NLRP3 IKK IKK MyD88->IKK TRIF->IKK Transcription Gene Transcription MAPK->Transcription Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) NLRP3->Cytokines Processes pro-IL-1β IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Transcription Translocates Transcription->Cytokines Induces expression G cluster_ros Oxidative Stress cluster_er Endoplasmic Reticulum cluster_autophagy Autophagy Pathway Keto 7-Ketocholesterol Nox4 Nox4 Activation Keto->Nox4 ROS ↑ ROS (H₂O₂) Nox4->ROS ER_Stress ER Stress (UPR) ROS->ER_Stress Atg4B Atg4B ROS->Atg4B Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy Atg4B->Autophagy Inhibits Autophagy->ER_Stress Mitigates Survival Cell Survival Autophagy->Survival G start Start: Culture Vascular Cells (e.g., HUVEC, Macrophage) prep Prepare 7-Keto Stock (Dissolve in Ethanol, Complex with Carrier) start->prep treat Treat Cells with 7-Keto-containing Medium prep->treat incubate Incubate for Specified Duration (e.g., 4-48 hours) treat->incubate endpoint Select Endpoint Analysis incubate->endpoint apoptosis Apoptosis Assays (TUNEL, Caspase Activity) endpoint->apoptosis inflammation Inflammation Assays (qRT-PCR for Cytokines, Western for NF-κB) endpoint->inflammation stress Stress Assays (ROS measurement, Western for ER Stress) endpoint->stress function Functional Assays (Adhesion, Efflux) endpoint->function data Data Acquisition and Analysis apoptosis->data inflammation->data stress->data function->data

References

The Dual Origins of 7-Ketocholesterol: A Technical Guide to its Enzymatic and Non-Enzymatic Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (B24107) (7-KC) is a prominent and cytotoxic oxysterol implicated in the pathophysiology of numerous age-related and metabolic diseases. Its accumulation in tissues can trigger oxidative stress, inflammation, and apoptosis. Understanding the formation pathways of 7-KC is critical for developing therapeutic strategies to mitigate its detrimental effects. This technical guide provides an in-depth exploration of the two primary routes of 7-KC formation: non-enzymatic autoxidation and specific enzymatic conversions. We present quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the key mechanisms and workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

7-Ketocholesterol is an oxidized derivative of cholesterol characterized by a ketone group at the 7th carbon position. It is one of the most abundant oxysterols found in oxidized low-density lipoproteins (oxLDL) and atherosclerotic plaques.[1] The presence of 7-KC is associated with a range of pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[2][3] The formation of 7-KC can occur through two distinct mechanisms: a non-specific, free radical-mediated autoxidation of cholesterol and highly specific enzymatic reactions.[1][2] This guide will dissect these two pathways, providing the necessary details for their study and comparison.

Non-Enzymatic Formation of 7-Ketocholesterol

The non-enzymatic formation of 7-KC primarily occurs through the autoxidation of cholesterol, a process initiated by reactive oxygen species (ROS).[1][4] This pathway is often implicated in conditions of high oxidative stress.

Mechanism of Autoxidation

Cholesterol autoxidation is a free-radical chain reaction. The C7 position on the cholesterol molecule is particularly susceptible to oxidation. The process can be initiated by various ROS, including hydroxyl radicals and peroxyl radicals, and is often catalyzed by transition metal ions, heat, or radiation. The reaction proceeds through the formation of unstable hydroperoxide intermediates (7α-hydroperoxycholesterol and 7β-hydroperoxycholesterol), which then decompose to form the more stable 7-ketocholesterol, as well as 7α- and 7β-hydroxycholesterol.[3][4] The Fenton and Haber-Weiss reactions are significant contributors to the generation of the initiating ROS.[1][2]

NonEnzymatic_Formation Cholesterol Cholesterol Intermediates 7α/β-hydroperoxycholesterol Cholesterol->Intermediates Autoxidation ROS Reactive Oxygen Species (ROS) ROS->Intermediates 7KC 7-Ketocholesterol Intermediates->7KC 7OH 7α/β-hydroxycholesterol Intermediates->7OH

Quantitative Data on Non-Enzymatic Formation

Quantifying the non-enzymatic formation of 7-KC is challenging due to the complexity of the reaction conditions. However, studies on isolated systems can provide insights into the potential yield.

SystemOxidative Stimulus7-Ketocholesterol YieldReference
Human lens membranes2,2′-azobis(2-amidinopropane) hydrochloride (AAPH)74% of total cholesterol oxidation products[3]
Low-Density Lipoprotein (LDL)Copper Sulfate (CuSO4)Major oxysterol formed[5]

Enzymatic Formation of 7-Ketocholesterol

The enzymatic formation of 7-KC is a more specific process, catalyzed by particular enzymes acting on cholesterol precursors or related sterols.

Key Enzymes and Pathways

Two primary enzymatic pathways have been identified for the synthesis of 7-KC:

  • Oxidation of 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2): This enzyme catalyzes the conversion of 7β-hydroxycholesterol to 7-ketocholesterol.[6] The reverse reaction, the reduction of 7-KC to 7β-hydroxycholesterol, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6]

  • Oxidation of 7-dehydrocholesterol (B119134) by Cytochrome P450 7A1 (CYP7A1): CYP7A1, the rate-limiting enzyme in bile acid synthesis, can directly oxidize 7-dehydrocholesterol, a cholesterol precursor, to 7-ketocholesterol.[7][8] This pathway is particularly relevant in genetic disorders where 7-dehydrocholesterol accumulates, such as Smith-Lemli-Opitz syndrome (SLOS).[7]

Enzymatic_Formation cluster_0 Pathway 1 cluster_1 Pathway 2 7bOH 7β-hydroxycholesterol 7KC_1 7-Ketocholesterol 7bOH->7KC_1 Oxidation 11bHSD2 11β-HSD2 11bHSD2->7KC_1 7DHC 7-dehydrocholesterol 7KC_2 7-Ketocholesterol 7DHC->7KC_2 Direct Oxidation CYP7A1 CYP7A1 CYP7A1->7KC_2

Quantitative Data on Enzymatic Formation

Kinetic parameters for the enzymatic reactions provide a quantitative measure of their efficiency.

EnzymeSubstrateProductKinetic ParameterValueReference
CYP7A1 (human)7-dehydrocholesterol7-Ketocholesterolkcat/Km3 x 10^4 M^-1 s^-1[8][9]
11β-HSD2 (human)7β,27-dihydroxycholesterol7-keto,27-dihydroxycholesterolApparent KmNot specified, but affinity is high[10]

Experimental Protocols

The following section provides detailed methodologies for inducing and quantifying the formation of 7-ketocholesterol through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation: Metal-Catalyzed Oxidation of LDL

This protocol describes the induction of 7-KC formation in a biological sample through metal-catalyzed oxidation.[5]

Materials:

  • Purified human Low-Density Lipoprotein (LDL)

  • Copper (II) Sulfate (CuSO₄) solution (20 µM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 60% (w/v) Potassium Hydroxide (KOH) in methanol (B129727)

  • Argon gas

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

  • Internal standard (e.g., d7-7-ketocholesterol)

Procedure:

  • Dilute purified human LDL to a final concentration of 100 µg/mL in PBS.

  • Initiate oxidation by adding CuSO₄ to a final concentration of 20 µM.

  • Incubate the mixture at 37°C for 4-24 hours. The incubation time can be varied to study the kinetics of oxidation.

  • Stop the reaction by adding an antioxidant like butylated hydroxytoluene (BHT).

  • Saponify the oxidized LDL by adding 60% KOH in methanol and incubating at 37°C for 2 hours under an argon atmosphere to hydrolyze cholesteryl esters.[5]

  • Neutralize the reaction with an appropriate acid.

  • Extract the lipids (including 7-KC) using a suitable organic solvent system (e.g., hexane:ethyl acetate).

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for analysis.

Enzymatic Formation: In Vitro Assay with CYP7A1

This protocol outlines an in vitro assay for the formation of 7-KC from 7-dehydrocholesterol using human liver microsomes or recombinant CYP7A1.[8]

Materials:

  • Human liver microsomes or recombinant human CYP7A1

  • 7-dehydrocholesterol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Internal standard (e.g., d7-7-ketocholesterol)

  • Organic solvents for extraction

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes (e.g., 50 nmol of cholesterol equivalent) or a specific amount of recombinant CYP7A1.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, 7-dehydrocholesterol (e.g., 100 µM).

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing the internal standard.

  • Extract the lipids using an appropriate organic solvent.

  • Dry the organic extract under nitrogen.

  • Reconstitute the sample for analysis.

Analysis of 7-Ketocholesterol by LC-MS/MS

This protocol provides a general workflow for the quantification of 7-KC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • To a plasma or cell lysate sample, add an internal standard (d7-7-ketocholesterol).

  • Precipitate proteins with a solvent like methanol or acetonitrile.

  • Centrifuge to pellet the precipitate and transfer the supernatant.

  • The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

LC-MS/MS Conditions (Example):

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • MRM Transitions:

    • 7-Ketocholesterol: Monitor the transition of the parent ion to a specific product ion.

    • d7-7-Ketocholesterol (Internal Standard): Monitor the corresponding transition for the deuterated standard.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis Start Biological Sample (e.g., LDL, Microsomes) Induction Induce 7-KC Formation (Non-enzymatic or Enzymatic) Start->Induction Extraction Lipid Extraction Induction->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Inject Sample Quantification Quantification of 7-KC LC_MS->Quantification

Conclusion

The formation of 7-ketocholesterol is a critical event in the progression of several diseases. Both non-enzymatic and enzymatic pathways contribute to its accumulation in tissues. A thorough understanding of these formation routes, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers aiming to develop effective therapeutic interventions targeting the production and pathological effects of this cytotoxic oxysterol. The provided diagrams offer a clear visual summary of the key concepts and workflows, further aiding in the design and interpretation of experiments in this important area of research.

References

In Vitro Mechanism of Action of 7-Keto Cholesterol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of 7-Keto Cholesterol-d7 (7-KC-d7). As a deuterated analog, 7-KC-d7 is chemically and biologically equivalent to 7-Keto Cholesterol (7-KC) and is primarily utilized as an internal standard for mass spectrometry-based quantification. The mechanisms described herein are based on studies of 7-KC and are directly applicable to 7-KC-d7. This document details the cytotoxic effects, underlying signaling pathways, and experimental protocols relevant to the study of this oxysterol.

Core Cytotoxic Effects of 7-Keto Cholesterol

7-Keto Cholesterol is a prominent, cytotoxic oxysterol formed from the oxidation of cholesterol, often initiated by reactive oxygen species (ROS).[1] It is implicated in the pathophysiology of numerous diseases associated with oxidative stress.[1] In vitro, 7-KC induces a range of cellular responses culminating in cell death, primarily through apoptosis and a specialized form of cell death termed "oxiapoptophagy," which integrates oxidative stress, apoptosis, and autophagy.[2][3]

Quantitative Data on Cytotoxicity

The cytotoxic potency of 7-KC varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

Cell LineCell TypeIC50 Value (µM)Assay Duration (hours)Reference
MCF-7Human Breast Adenocarcinoma21.3 ± 0.472[4]
T47DHuman Breast Ductal Carcinoma11.4 ± 0.372[4]
BT-20Human Breast Carcinoma20.6 ± 1.972[4]
MCF-7/ADRDoxorubicin-Resistant Breast Cancer> 10024[5]
661WMurine Cone Photoreceptor-like~15-2024[6]
mRPEMonkey Retinal Pigment Epithelium~1524[7]

Table 1: IC50 Values of 7-Keto Cholesterol in Various Cell Lines. This table summarizes the reported IC50 values, highlighting the cell-type-specific sensitivity to 7-KC-induced cytotoxicity.

Key Signaling Pathways Activated by 7-Keto Cholesterol

7-KC modulates a complex network of intracellular signaling pathways, often initiated by oxidative stress. These pathways orchestrate the cellular response, leading to inflammation, apoptosis, and other cytotoxic outcomes.

Oxidative Stress and Reactive Oxygen Species (ROS)

A primary mechanism of 7-KC toxicity is the induction of oxidative stress through the overproduction of ROS.[2] However, in some cell types, such as retinal pigment epithelium cells, 7-KC can induce inflammation independently of ROS production.[7]

Pro-Apoptotic Signaling

7-KC triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[8]

Inflammatory Signaling Pathways

7-KC is a potent inducer of inflammatory responses, primarily through the activation of the NF-κB pathway. This leads to the upregulation of pro-inflammatory cytokines such as IL-6 and IL-8.[9] The activation of MAPK pathways, including p38 and ERK, also contributes to the inflammatory cascade.[9]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by 7-Keto Cholesterol.

7-Keto_Cholesterol_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 7-KC 7-Keto Cholesterol ROS ROS Production 7-KC->ROS Ca_influx Ca2+ Influx 7-KC->Ca_influx Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Calcineurin Calcineurin Ca_influx->Calcineurin Bad_dephos BAD Dephosphorylation Calcineurin->Bad_dephos Bad_dephos->Mito_dys Bax Bax Activation Bax->Mito_dys Caspase8 Caspase-8 Activation Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Bax Apoptosis Apoptosis Caspase3->Apoptosis CytC Cytochrome c Release Mito_dys->CytC CytC->Caspase3

Caption: 7-Keto Cholesterol-Induced Apoptotic Signaling Pathway.

7-Keto_Cholesterol_Inflammatory_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 7-KC 7-Keto Cholesterol TLR4 TLR4 7-KC->TLR4 PI3K PI3K TLR4->PI3K p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK Akt Akt PI3K->Akt IKK IKK Complex Akt->IKK Gene_exp Pro-inflammatory Gene Expression (IL-6, IL-8, VEGF) p38->Gene_exp ERK->Gene_exp IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB IkappaB->NFkB Release NFkB->Gene_exp

Caption: 7-Keto Cholesterol-Induced Inflammatory Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the mechanism of action of 7-Keto Cholesterol.

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study on retinal pigment epithelium cells.[10]

Objective: To quantify the cytotoxic effect of 7-KC by measuring the metabolic activity of cultured cells.

Materials:

  • Cells of interest (e.g., mRPE cells)

  • Complete culture medium

  • 7-Keto Cholesterol (7-KC) stock solution (in a suitable solvent like DMSO or ethanol)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well for MCF-7 cells) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[4]

  • Treatment: Prepare serial dilutions of 7-KC in complete culture medium. Remove the old medium from the wells and add 100 µL of the 7-KC dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: After incubation, wash the cells twice with PBS. Add a mixture of MTS reagent and culture medium (typically a 1:10 ratio) to each well.[10]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on a study in MC3T3-E1 cells.[11]

Objective: To differentiate between viable, apoptotic, and necrotic cells following 7-KC treatment.

Materials:

  • Cells of interest (e.g., MC3T3-E1 cells)

  • 6-well cell culture plates

  • 7-Keto Cholesterol (7-KC)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 5 x 10⁵ cells/well) and allow them to reach approximately 80% confluency.[11] Treat the cells with various concentrations of 7-KC for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC and PI positive cells are late apoptotic/necrotic; and unstained cells are viable.

Reactive Oxygen Species (ROS) Measurement

This protocol is adapted from a study using N2a neuronal cells.[12]

Objective: To quantify the intracellular production of ROS induced by 7-KC.

Materials:

  • Cells of interest (e.g., N2a cells)

  • 6-well cell culture plates

  • 7-Keto Cholesterol (7-KC)

  • Dihydroethidine (DHE) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) probe

  • Positive control (e.g., H₂O₂)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells for 24 hours, then treat with 7-KC (e.g., 50 µM) for the desired duration (e.g., 48 hours).[12] Include a positive control group treated with H₂O₂.

  • Probe Loading: After treatment, incubate the cells with the ROS-sensitive probe (e.g., DHE) in the dark.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity indicates an increase in ROS production.

Western Blot Analysis for Protein Expression

This protocol is based on a study in MC3T3-E1 cells.[11]

Objective: To determine the effect of 7-KC on the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cells of interest

  • 7-Keto Cholesterol (7-KC)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NOX4, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with 7-KC, wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[11]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The in vitro mechanism of action of this compound is multifaceted, characterized by the induction of oxidative stress, apoptosis, and inflammation. Its cytotoxic effects are mediated through a complex interplay of signaling pathways, including the activation of caspases, NF-κB, and MAPK cascades. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate cellular responses to this biologically potent oxysterol. A thorough understanding of these mechanisms is crucial for elucidating its role in various pathologies and for the development of potential therapeutic interventions.

References

Biological Matrix Stability of 7-Keto Cholesterol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical considerations and methodologies for assessing the stability of 7-Keto Cholesterol-d7 in biological matrices. Ensuring the stability of deuterated internal standards like this compound is paramount for the accurate quantification of endogenous 7-Keto Cholesterol in pharmacokinetic, toxicokinetic, and biomarker studies. This document outlines the regulatory framework, experimental protocols, and potential metabolic pathways relevant to the stability of this compound.

Introduction to Biological Matrix Stability

Bioanalytical method validation is a crucial requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and reproducibility of quantitative data from biological samples.[1][2][3] A key component of this validation is the assessment of the analyte's stability in the biological matrix under various conditions that mimic the sample lifecycle, from collection to analysis.[3]

This compound, a stable isotope-labeled internal standard, is widely used for the quantification of 7-Keto Cholesterol by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5] While it is structurally and chemically very similar to the endogenous analyte, its stability cannot be assumed and must be experimentally verified. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study data.

Regulatory Framework and Acceptance Criteria

Guidelines from the FDA and EMA provide a framework for the types of stability studies required for bioanalytical method validation. The core principle is to test the analyte's stability under conditions that reflect sample handling and storage. The typical acceptance criterion for stability is that the mean concentration of the stability-tested quality control (QC) samples should be within ±15% of the nominal concentration.

Quantitative Stability Data

While specific, comprehensive stability data for this compound in a publicly available validation report is limited, data from a study on four other structurally similar oxysterols in human plasma provides a strong indication of the expected stability. The following table summarizes these findings, which can be considered representative for this compound stability assessments.

Stability TestMatrixStorage ConditionDurationMean % Change from NominalAcceptance Criteria Met
Freeze-Thaw Stability Human Plasma-70°C3 cyclesWithin ±15%Yes
Short-Term (Bench-Top) Stability Human PlasmaAmbient Temperature6 hoursWithin ±15%Yes
Long-Term Stability Human Plasma-70°C45 daysWithin ±15%Yes

Data adapted from a study on 4β-, 24S-, 25-, and 27-hydroxycholesterols and is presented as a representative example for this compound.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following protocols are composite procedures based on established practices for oxysterol analysis and bioanalytical method validation guidelines.

General Sample Preparation for Stability Assessment

A common procedure for extracting sterols from plasma or serum involves protein precipitation followed by liquid-liquid extraction.

  • Spiking: Prepare low and high concentration Quality Control (QC) samples by spiking known amounts of this compound into a blank biological matrix (e.g., human plasma).

  • Protein Precipitation: To a 100 µL aliquot of the QC sample, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

Freeze-Thaw Stability Protocol

This experiment assesses the stability of this compound after repeated freezing and thawing cycles.

  • Prepare low and high concentration QC samples in the biological matrix.

  • Analyze one set of QC samples immediately (baseline).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (typically 3-5 cycles).

  • After the final thaw, process and analyze the samples.

  • Compare the mean concentration of the freeze-thaw samples to the baseline samples.

Short-Term (Bench-Top) Stability Protocol

This experiment evaluates the stability of this compound in the matrix at room temperature for a period that simulates the sample handling time in the laboratory.

  • Prepare low and high concentration QC samples.

  • Keep the samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

  • At each time point, process and analyze a set of QC samples.

  • Compare the results to freshly prepared and analyzed QC samples.

Long-Term Stability Protocol

This study determines the stability of this compound over an extended period under the intended storage conditions.

  • Prepare a sufficient number of low and high concentration QC samples.

  • Store the samples at the specified temperature (e.g., -20°C or -80°C).

  • At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.

  • Thaw the samples, process, and analyze them alongside freshly prepared calibration standards and QC samples.

  • The stability is assessed by comparing the mean concentration of the stored QCs to the nominal concentration.

Autosampler Stability Protocol

This experiment assesses the stability of the processed samples in the autosampler of the LC-MS/MS system.

  • Process a set of low and high concentration QC samples as described in the general sample preparation protocol.

  • Place the reconstituted samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).

  • Inject and analyze the samples at various time points (e.g., 0, 12, 24, 48 hours).

  • Compare the results to assess for any degradation over time in the autosampler.

Visualizations

Metabolic Pathways of 7-Keto Cholesterol

Understanding the metabolic fate of 7-Keto Cholesterol is important as the deuterated internal standard is expected to behave similarly. The primary metabolic pathways involve reduction and further oxidation.

Metabolic Pathways of 7-Keto Cholesterol Cholesterol Cholesterol 7-Keto Cholesterol 7-Keto Cholesterol Cholesterol->7-Keto Cholesterol Autoxidation 7-Dehydrocholesterol 7-Dehydrocholesterol 7-Dehydrocholesterol->7-Keto Cholesterol CYP7A1 7beta-Hydroxycholesterol 7beta-Hydroxycholesterol 7-Keto Cholesterol->7beta-Hydroxycholesterol 11beta-HSD1 (Reduction) Polar, Water-Soluble Products Polar, Water-Soluble Products 7-Keto Cholesterol->Polar, Water-Soluble Products Sterol 27-Hydroxylase (CYP27A1)

Caption: Key metabolic pathways involving 7-Keto Cholesterol.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability assessment of this compound in a biological matrix.

Bioanalytical Stability Assessment Workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Evaluation Spike Matrix Spike Blank Matrix with This compound (QC Samples) FreezeThaw Freeze-Thaw Cycles Spike Matrix->FreezeThaw BenchTop Bench-Top (Room Temp) Spike Matrix->BenchTop LongTerm Long-Term Storage (-20°C / -80°C) Spike Matrix->LongTerm Extraction Protein Precipitation & Liquid-Liquid Extraction FreezeThaw->Extraction BenchTop->Extraction LongTerm->Extraction Autosampler Post-Preparative LCMS LC-MS/MS Analysis Extraction->LCMS LCMS->Autosampler Re-injection Quantification Quantify Concentration LCMS->Quantification Comparison Compare to Nominal Value (±15% Acceptance) Quantification->Comparison

Caption: General workflow for stability testing of this compound.

Conclusion

References

A Technical Guide to 7-Keto Cholesterol-d7: Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and recommended storage conditions for 7-Keto Cholesterol-d7. The following sections detail quantitative solubility data, long-term and short-term storage protocols, and generalized experimental methodologies for solubility and stability assessment.

Solubility Profile

This compound, a deuterated analog of 7-Keto Cholesterol, is frequently utilized as an internal standard in mass spectrometry-based analyses. Its solubility is a critical factor for accurate sample preparation and analysis. The compound exhibits solubility in various organic solvents.

Table 1: Quantitative Solubility Data for this compound

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)6.2515.33Requires sonication and warming. It is noted that hygroscopic DMSO can negatively impact solubility; using newly opened DMSO is recommended.[1]
Dimethyl Sulfoxide (DMSO)0.1--
Ethanol20--
Dimethylformamide (DMF)2--

Note: Conflicting solubility data for DMSO was found. Researchers should determine the solubility for their specific application.

Recommended Storage and Handling

Proper storage of this compound is crucial to maintain its stability and ensure the integrity of experimental results. Recommendations for the solid compound and solutions in solvent are provided below.

Table 2: Storage Conditions and Stability of this compound

FormStorage TemperatureDurationLight ConditionsStability
Solid-20°C≥ 4 yearsProtect from lightStable for at least 4 years.[2]
In Solvent-80°C6 monthsProtect from lightStable for up to 6 months.[1]
In Solvent-20°C1 monthProtect from lightStable for up to 1 month.[1]

For shipping, this compound is generally transported at room temperature in the continental US, though this may vary for other locations.[2] Some suppliers may ship on dry ice.

Experimental Methodologies

The following are generalized protocols for determining the solubility and assessing the stability of this compound.

Solubility Determination Protocol

This protocol outlines a standard method for determining the solubility of a compound in a specific solvent.

  • Preparation of Stock Solution: A known concentration of this compound is prepared in the solvent of interest.

  • Serial Dilutions: A series of dilutions are made from the stock solution to create a range of concentrations.

  • Equilibration: The solutions are agitated at a constant temperature for a set period to ensure equilibrium is reached.

  • Centrifugation: The solutions are centrifuged to pellet any undissolved solid.

  • Analysis: The supernatant is carefully removed and analyzed by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the dissolved compound. The highest concentration obtained represents the solubility limit.

Stability Assessment Protocol

This protocol describes a typical approach to evaluating the stability of this compound under various conditions.

  • Sample Preparation: Solutions of this compound are prepared in the desired solvent at a known concentration.

  • Storage Conditions: Aliquots of the solution are stored under different conditions, such as varying temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and light exposures (e.g., protected from light, ambient light).

  • Time Points: Samples are collected at various time points (e.g., 0, 1, 3, 7, 14, 30 days).

  • Analysis: At each time point, the samples are analyzed by a stability-indicating method (e.g., HPLC, LC-MS) to quantify the amount of this compound remaining and to detect any degradation products.

  • Data Evaluation: The percentage of the initial compound remaining at each time point is calculated to determine the stability under each storage condition. A study on the non-deuterated 7-ketocholesterol (B24107) indicated that solutions stored at -20°C were more stable than those at 4°C or room temperature over a 7-day period.[3]

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility determination and stability assessment.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_stock Prepare Stock Solution serial_dil Perform Serial Dilutions prep_stock->serial_dil agitate Agitate at Constant Temperature serial_dil->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge analyze Analyze Supernatant (HPLC/LC-MS) centrifuge->analyze determine Determine Solubility Limit analyze->determine

Solubility Determination Workflow

Stability_Assessment_Workflow cluster_setup Setup cluster_testing Testing Over Time cluster_evaluation Evaluation prep_solution Prepare Solution at Known Concentration store_aliquots Store Aliquots under Various Conditions (Temperature, Light) prep_solution->store_aliquots collect_samples Collect Samples at Predetermined Time Points store_aliquots->collect_samples analyze_samples Analyze Samples by Stability-Indicating Method collect_samples->analyze_samples calculate_remaining Calculate Percentage of Compound Remaining analyze_samples->calculate_remaining determine_stability Determine Stability Profile calculate_remaining->determine_stability

Stability Assessment Workflow

References

Unveiling the Molecular Signature: A Technical Guide to the Mass Spectrum of 7-Keto Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of 7-Keto Cholesterol-d7, a critical internal standard for the quantification of 7-Keto Cholesterol. Understanding its mass spectrometric behavior is paramount for accurate biomarker quantification in various pathological conditions, including atherosclerosis, neurodegenerative diseases, and lysosomal storage disorders. This document outlines the key fragmentation patterns, experimental protocols for its analysis, and its role in relevant biological pathways.

Mass Spectrometric Fragmentation of this compound

This compound is primarily utilized as an internal standard in mass spectrometry-based assays to ensure the accuracy and reproducibility of 7-Keto Cholesterol quantification. Its seven deuterium (B1214612) atoms provide a distinct mass shift, allowing it to be differentiated from the endogenous, non-deuterated form while maintaining similar chemical and chromatographic properties.

The fragmentation of this compound in mass spectrometry is influenced by the ionization technique employed. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), the molecule is typically protonated to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) results in characteristic product ions.

A common fragmentation pathway involves the neutral loss of a water molecule from the protonated precursor ion. Further fragmentation can occur across the steroid ring structure.

Quantitative Analysis by Tandem Mass Spectrometry

In quantitative studies, Multiple Reaction Monitoring (MRM) is the preferred method, offering high selectivity and sensitivity. This technique involves monitoring specific transitions from a precursor ion to a product ion. For this compound, these transitions are carefully selected to be unique and free from interference.

Below is a summary of the typical mass spectrometry parameters used for the analysis of 7-Keto Cholesterol and its deuterated internal standard, this compound, by LC-ESI-MS/MS in positive ion mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
7-Keto Cholesterol401.3383.34015
This compound 408.4 390.4 40 15

Experimental Protocols

Accurate quantification of 7-Keto Cholesterol using this compound as an internal standard requires meticulous sample preparation and optimized analytical conditions. The following protocols are generalized from established methods.[1]

Sample Preparation: Plasma
  • Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 50 ng/mL in methanol).

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: As specified in the table above.

Biological Signaling and 7-Keto Cholesterol

7-Keto Cholesterol is not merely a biomarker but an active metabolite implicated in several cellular signaling pathways, often associated with cellular stress and inflammation. It is a major component of oxidized low-density lipoprotein (ox-LDL) and is known to accumulate in atherosclerotic plaques.

The diagram below illustrates a simplified workflow for the quantification of 7-Keto Cholesterol in a biological matrix, a crucial step in studying its pathological roles.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify Result Concentration of 7-Keto Cholesterol Quantify->Result

Caption: Experimental workflow for 7-Keto Cholesterol quantification.

7-Keto Cholesterol can induce cellular apoptosis and inflammation through the activation of various signaling cascades. One of the key pathways involves the generation of reactive oxygen species (ROS) and the subsequent activation of the NLRP3 inflammasome.

G 7KC 7-Keto Cholesterol ROS Reactive Oxygen Species (ROS) Generation 7KC->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Apoptosis Apoptosis ROS->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Simplified signaling pathway of 7-Keto Cholesterol-induced inflammation.

References

The Natural Abundance and Clinical Significance of 7-Ketocholesterol in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of 7-Ketocholesterol (B24107) (7-KC) in human plasma, its association with various pathological conditions, and detailed methodologies for its quantification. 7-KC, a prominent oxysterol formed from the oxidation of cholesterol, is increasingly recognized as a critical biomarker and a key player in the pathophysiology of numerous diseases.[1][2][3] Its elevated levels in bodily fluids and tissues are linked to age-related conditions such as cardiovascular and neurodegenerative diseases, as well as metabolic disorders.[1][2] This guide is intended to be a resource for researchers and professionals in drug development, offering structured data, in-depth experimental protocols, and visual representations of the signaling pathways involving 7-KC.

Quantitative Data on 7-Ketocholesterol Abundance in Human Plasma

The concentration of 7-KC in human plasma is a critical indicator of oxidative stress and is significantly altered in various disease states. The following tables summarize the quantitative data from multiple studies, providing a comparative view of 7-KC levels in healthy individuals and those with specific health conditions.

Table 1: Plasma 7-Ketocholesterol Concentrations in Healthy Individuals

Cohort DescriptionNumber of Subjects (n)Mean/Median ConcentrationRange/Reference IntervalAnalytical Method
Healthy age-matched subjects314-<12.3 ng/mL (95th percentile)LC-MS/MS
Healthy controls-5.2 ng/mL (mean)-LC-MS/MS
Healthy subjects--<0.03 µg/mL (<30 ng/mL)GC-MS
Non-diabetic healthy subjects8916.1 ng/mL (mean)-GC-MS

Table 2: Plasma 7-Ketocholesterol Concentrations in Various Disease States

Disease/ConditionNumber of Subjects (n)Mean/Median ConcentrationComparison to ControlsAnalytical Method
Acid Sphingomyelinase-Deficient Niemann-Pick Disease (ASM-deficient NPD)38245 ng/mL (mean)Markedly elevatedLC-MS/MS
Niemann-Pick Type C (NPC) Disease7279 ng/mL (mean)Markedly elevatedLC-MS/MS
Coronary Artery Disease (Stable)101680.2 nmol/L (median)Higher quartiles associated with increased cardiovascular riskHPLC
Type 2 Diabetes Mellitus (T2DM)13733.8 ng/mL (mean)Significantly higher than healthy subjects (16.1 ng/mL)GC-MS
T2DM with ≥2 risk factors-39.5 ng/mL (mean)Higher than T2DM with <2 risk factors (30.1 ng/mL)GC-MS
Cerebrotendinous Xanthomatosis (CTX)2 (untreated)Markedly increasedElevated compared to normal levelsGC-MS
Smith-Lemli-Opitz Syndrome (SLO)3Markedly elevatedElevated compared to normal levelsGC-MS
COVID-19 (Moderate to Severe)-Increased by a factor of 2-5Significantly higher than age-matched controls (~20 µg/L)Not specified
Acute Myocardial Infarction (AMI) - Coronary Heart Disease (CHD)-124.90 ± 48.54 ng/mLAbove the normal score of <91 ng/mLNot specified
Post-AMI CHD with Diabetes Mellitus-93.45 ± 24 ng/mLAbove the normal score of <91 ng/mLNot specified

Experimental Protocols for 7-Ketocholesterol Quantification

Accurate and reliable quantification of 7-KC in plasma is crucial for clinical research and diagnostics. Below are detailed methodologies for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of 7-Ketocholesterol in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the rapid diagnosis of Acid Sphingomyelinase-Deficient Niemann-Pick Disease.[4][5]

1. Materials and Reagents:

  • 7-Ketocholesterol (7-KC) standard (Sigma-Aldrich)

  • d7-7-Ketocholesterol (d7-7-KC) internal standard (CND Isotopes)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (Sigma-Aldrich)

  • Ultrapure water (Milli-Q system or equivalent)

  • Activated charcoal (Sigma-Aldrich)

  • Human plasma (for calibrators and quality controls)

2. Preparation of Standards, Calibrators, and Quality Controls (QCs):

  • Stock Solution: Prepare a 10 µg/mL stock solution of 7-KC in methanol.

  • Internal Standard (IS) Solution: Prepare a 50 ng/mL solution of d7-7-KC in methanol.

  • Blank Plasma: To remove endogenous 7-KC, treat plasma from a healthy individual with activated charcoal (1 g/10 mL). Stir the mixture and centrifuge to obtain charcoal-stripped plasma.

  • Calibrators: Spike the charcoal-stripped plasma with the 7-KC stock solution to achieve final concentrations of 1, 2, 5, 10, 25, 50, 200, and 400 ng/mL.

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) by spiking charcoal-stripped plasma.

  • Store all prepared solutions, calibrators, and QCs at -80°C.

3. Sample Preparation:

  • To 25 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 100 µL of the internal standard solution (50 ng/mL d7-7-KC in methanol).

  • Vortex the mixture vigorously.

  • Centrifuge at a high speed (e.g., 13,500 x g) for 5 minutes at room temperature.

  • Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A suitable reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm x 50 mm).[1]

  • Mobile Phase A: Water with 0.5% formic acid.[1]

  • Mobile Phase B: Methanol with 0.5% formic acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient: Start with 80% B, increase to 95% B over 3 minutes, then step to 100% B and hold for 1 minute.[1]

  • Column Temperature: 30°C.[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • 7-KC: Monitor the appropriate precursor to product ion transition.

    • d7-7-KC: Monitor the appropriate precursor to product ion transition for the internal standard.

  • MS Parameters: Optimize source parameters such as capillary voltage (+3,000 V), desolvation temperature (350°C), and gas flow rates (desolvation gas: 1,000 L/h, cone gas: 50 L/h).[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 7-KC to d7-7-KC against the concentration of the calibrators.

  • Determine the concentration of 7-KC in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of 7-Ketocholesterol in Human Plasma by GC-MS

This protocol provides a general workflow for the analysis of multiple sterols, including 7-KC, by GC-MS.

1. Materials and Reagents:

  • Ethanolic potassium hydroxide (B78521) (KOH) solution

  • n-Hexane (GC grade)

  • N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or other silylating agent

  • Internal standard (e.g., epicoprostanol (B1214048) or a deuterated analog of 7-KC)

  • Plasma samples

2. Sample Preparation:

  • Hydrolysis: To a known volume of plasma, add the internal standard and ethanolic KOH solution. Heat the mixture to hydrolyze the sterol esters.

  • Extraction: After cooling, perform a liquid-liquid extraction of the non-saponifiable lipids (including 7-KC) using n-hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Evaporation: Pool the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried residue in a suitable solvent and add the silylating agent (e.g., MSTFA). Heat the mixture to convert the hydroxyl and keto groups to their trimethylsilyl (B98337) (TMS) ethers/enols. This step is crucial for improving the volatility and chromatographic properties of 7-KC.

3. GC-MS Analysis:

  • Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: Develop a temperature program that allows for the separation of 7-KC from other sterols and plasma components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the analytes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or pulsed splitless injection.

  • Mass Spectrometer: A mass spectrometer operating in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Ionization: Electron Ionization (EI) or Positive Chemical Ionization (PCI).

  • SIM Ions: Select specific ions for 7-KC-TMS derivative and the internal standard to ensure high sensitivity and selectivity.

4. Data Analysis:

  • Identify the 7-KC-TMS peak based on its retention time and mass spectrum.

  • Quantify the amount of 7-KC by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known amounts of 7-KC standard.

Signaling Pathways Involving 7-Ketocholesterol

7-Ketocholesterol is a potent bioactive molecule that can trigger several cellular signaling pathways, leading to oxidative stress, inflammation, and apoptosis. Understanding these pathways is crucial for developing therapeutic interventions.

7-Ketocholesterol-Induced Apoptosis

7-KC is a well-documented inducer of apoptosis, or programmed cell death, in various cell types. The apoptotic cascade initiated by 7-KC involves a complex interplay of signaling molecules and organelles, particularly the mitochondria.

G 7-Ketocholesterol-Induced Apoptosis Signaling Pathway KC 7-Ketocholesterol ROS Increased ROS (Oxidative Stress) KC->ROS Ca_influx Ca2+ Influx KC->Ca_influx Mito_depol Mitochondrial Depolarization (ΔΨm loss) ROS->Mito_depol Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Bad_dephospho Bad Dephosphorylation Calcineurin->Bad_dephospho Bad_dephospho->Mito_depol Mito_release Release of Pro-apoptotic Factors (Cytochrome c, AIF, Endo-G) Mito_depol->Mito_release Casp9 Caspase-9 Activation Mito_release->Casp9 Casp37 Caspase-3 & -7 Activation Casp9->Casp37 PARP_cleavage PARP Cleavage Casp37->PARP_cleavage Apoptosis Apoptosis Casp37->Apoptosis

Caption: 7-KC triggers apoptosis through oxidative stress and calcium influx.

7-Ketocholesterol-Induced Inflammation

Chronic inflammation is a hallmark of many diseases where 7-KC levels are elevated. 7-KC can activate inflammatory signaling pathways, primarily through the Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.

G 7-Ketocholesterol-Induced Inflammatory Signaling KC 7-Ketocholesterol TLR4 TLR4 Receptor Activation KC->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB MAPK MAPK Activation (p38, ERK, JNK) TRIF->MAPK Cytokines Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: 7-KC stimulates inflammation primarily via the TLR4 signaling cascade.

General Experimental Workflow for 7-KC Quantification

The following diagram outlines the logical steps involved in the quantification of 7-KC from a human plasma sample, applicable to both LC-MS/MS and GC-MS methodologies.

G General Workflow for Plasma 7-Ketocholesterol Quantification Start Plasma Sample Collection Spike_IS Spike with Internal Standard Start->Spike_IS Hydrolysis Hydrolysis (for GC-MS) or Protein Precipitation Spike_IS->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Analysis LC-MS/MS or GC-MS Analysis Hydrolysis->Analysis for LC-MS/MS Derivatization Derivatization (for GC-MS) Extraction->Derivatization Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Report 7-KC Concentration Data_Processing->End

Caption: A streamlined workflow for quantifying 7-KC in plasma samples.

References

7-Ketocholesterol: A Key Player in the Pathology of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 7-Ketocholesterol (B24107) (7KC), a major oxidation product of cholesterol, is increasingly implicated in the pathogenesis of several neurodegenerative diseases. Its accumulation in neural tissues triggers a cascade of detrimental events, including oxidative stress, inflammation, mitochondrial dysfunction, and ultimately, cell death. This technical guide provides a comprehensive overview of the role of 7KC in various neurodegenerative disease models, with a focus on Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved to facilitate further research and the development of novel therapeutic strategies.

Alzheimer's Disease: A Central Role for 7-Ketocholesterol

In the context of Alzheimer's Disease (AD), 7KC has been extensively studied and is considered a significant contributor to the disease's progression. Elevated levels of 7KC have been observed in the brains of AD patients and in animal models, where it is associated with hallmark pathologies such as amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation.[1][2]

Quantitative Data on 7KC in Alzheimer's Disease Models

The following tables summarize key quantitative findings from studies on 7KC in AD models.

Model Parameter Measured Treatment/Condition Quantitative Finding Reference
3xTg-AD Mouse Brain7-Ketocholesterol Level32-week-old 3xTg-AD vs. ControlIncreased level in 3xTg-AD mice (normalized to tissue weight)[3]
Primary Mixed Glial CulturesAstrocyte Reactive Oxygen Species (ROS)10 µM 7-KC for 24 hoursSignificant increase in ratiometric fluorescence (astrocyte ROS)[3]
Primary Mixed Glial CulturesGene Expression (GFAP)10 µM 7-KC for 24 hoursSignificant increase in GFAP mRNA[3]
Primary Mixed Glial CulturesGene Expression (TNFα)10 µM 7-KC for 24 hoursSignificant increase in TNFα mRNA[3]
N2a Neuronal CellsCell Viability (FDA Assay)50 µM 7KC for 48 hoursIC50 value of 50 µM[4]
N2a Neuronal CellsMitochondrial Membrane Potential (ΔΨm)50 µM 7KC for 48 hoursSignificant decrease in ΔΨm[4][5]
N2a Neuronal CellsReactive Oxygen Species (ROS)50 µM 7KC for 48 hoursStrong increase in HE positive cells (superoxide anions)[4]
R28 Retinal Neurosensory CellsCaspase-3 Activity20 µg/mL 7kCh for 24 hoursMean fluorescence increased from ~6000 to ~35,000[6][7]
ARPE-19 CellsCaspase-3 Activity20 µg/mL 7kCh for 24 hoursMean fluorescence increased from ~6000 to ~12,000[6][7]
ARPE-19 CellsCytokine mRNA Induction (VEGF)8 µM 7KCh for 24 hr~6-fold increase[8]
ARPE-19 CellsCytokine mRNA Induction (IL-6)8 µM 7KCh for 24 hr~24-fold increase[8]
ARPE-19 CellsCytokine mRNA Induction (IL-8)8 µM 7KCh for 24 hr~6-fold increase[8]
Key Signaling Pathways in 7KC-Mediated Neurotoxicity in Alzheimer's Disease

7KC exerts its neurotoxic effects through the activation of several interconnected signaling pathways, primarily revolving around oxidative stress and inflammation.

7KC_Signaling_AD 7KC 7KC Microglia_Activation Microglia_Activation 7KC->Microglia_Activation Direct Effect ROS_Production ROS_Production 7KC->ROS_Production Direct Effect in some cells Astrocyte_Activation Astrocyte_Activation Microglia_Activation->Astrocyte_Activation Indirect Effect Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Activation->Inflammatory_Cytokines Astrocyte_Activation->ROS_Production Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Damage Neuronal_Damage Inflammatory_Cytokines->Neuronal_Damage Apoptosis->Neuronal_Damage

7KC-induced neuroinflammatory and neurotoxic signaling cascade in AD.
Experimental Protocols

  • Tissue Preparation: Hypothalamus is isolated from 32-week-old female 3xTg and age-matched control mice.

  • Lipid Extraction: Lipids are extracted from the brain tissue.

  • Analysis: 7-KC is measured by mass spectrometry.

  • Normalization: The level of 7-KC is normalized to the starting tissue weight.

  • Statistical Analysis: A two-tailed unpaired t-test is used for statistical analysis.[3]

  • Cell Culture: Astrocyte-enriched primary mixed glial cultures are used.

  • Transduction: Cells are transduced with an astrocyte-specific AAV HyPerGRT virus to express a ROS sensor.

  • Treatment: After one week to allow for virus expression, cells are treated with 10 µM 7-KC or cholesterol (as a control) for 24 hours.

  • Analysis:

    • ROS Measurement: ROS is quantified using green to red fluorescence ratiometry.

    • Gene Expression: qPCR is performed to measure the expression of astrocyte (e.g., GFAP) and microglia (e.g., TNFα) activation markers.

  • Statistical Analysis: All p-values are obtained from a two-tailed unpaired t-test.[3]

  • Cell Culture: Murine neuroblastoma N2a cells are cultured for 24 hours.

  • Treatment: Cells are treated with or without 7-ketocholesterol (50 µM) for 48 hours.

  • Analysis:

    • Cell Viability: The fluorescein (B123965) diacetate (FDA) assay is used to evaluate esterase activity as a measure of cell viability.

    • Mitochondrial Membrane Potential (ΔΨm): ΔΨm is measured by flow cytometry after staining with DiOC6(3).

    • Reactive Oxygen Species (ROS): ROS overproduction (specifically superoxide (B77818) anions) is measured by flow cytometry after staining with dihydroethidium (B1670597) (DHE).

  • Statistical Analysis: Appropriate statistical tests are used to compare treated and control groups.[4][5]

Parkinson's Disease, Huntington's Disease, and ALS: Emerging Roles for 7-Ketocholesterol

While research is less extensive compared to AD, evidence suggests that 7KC also plays a role in the pathology of Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS). The underlying mechanisms often involve similar pathways of oxidative stress, mitochondrial dysfunction, and inflammation.

Parkinson's Disease

In PD models, the focus is on the interplay between 7KC, α-synuclein aggregation, and dopaminergic neuron survival.

AlphaSyn_Aggregation_Workflow Prepare_AlphaSyn Prepare α-Synuclein Monomers Incubate Incubate α-Synuclein with/without 7KC Prepare_AlphaSyn->Incubate Prepare_7KC Prepare 7-Ketocholesterol Solution Prepare_7KC->Incubate ThT_Assay Thioflavin T Assay Incubate->ThT_Assay Cell_Toxicity Assess Cytotoxicity on Dopaminergic Neurons (e.g., SH-SY5Y) Incubate->Cell_Toxicity Measure_Fluorescence Measure Fluorescence (Ex: 450nm, Em: 485nm) ThT_Assay->Measure_Fluorescence Analyze_Kinetics Analyze Aggregation Kinetics Measure_Fluorescence->Analyze_Kinetics

Workflow for assessing 7KC's impact on α-synuclein aggregation and neurotoxicity.
  • Reagents:

    • 1 mM Thioflavin T (ThT) stock solution in dH2O (freshly prepared and filtered).

    • PBS, pH 7.4.

    • α-synuclein monomer and pre-formed fibrils.

  • Procedure:

    • Dilute ThT in PBS to a final concentration of 25 µM in each well of a 96-well plate.

    • Thaw α-synuclein aliquots at room temperature.

    • Add α-synuclein monomer (e.g., 100 µM) and/or pre-formed fibrils (e.g., 10 µM) to the wells. To test the effect of 7KC, it would be added at various concentrations at this step.

    • Seal the plate and incubate at 37°C with shaking (e.g., 600 rpm).

    • Measure fluorescence at regular intervals (e.g., every hour for 72 hours) using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[3][6][9]

Huntington's Disease

In HD, the focus is on the effect of 7KC on mutant huntingtin (mHTT) aggregation and the viability of striatal neurons.

  • Sample Preparation: Prepare cell or tissue lysates containing mHTT.

  • Treatment: Incubate lysates with or without 7KC.

  • Filtration:

  • Detection:

    • Probe the membrane with an anti-htt antibody (e.g., MW8 for fibrils).

    • Detect the antibody signal using standard immunoblotting techniques.[1]

Amyotrophic Lateral Sclerosis

For ALS, research would investigate the influence of 7KC on the aggregation of superoxide dismutase 1 (SOD1) and the survival of motor neurons.

  • Cell Culture: Use motor neuron-like cell lines such as NSC-34.

  • Transfection: Transfect cells with constructs expressing mutant SOD1 (e.g., SOD1-G93A) tagged with a fluorescent protein (e.g., EGFP).

  • Treatment: Treat the transfected cells with various concentrations of 7KC.

  • Analysis:

    • Microscopy: Visualize and quantify the formation of SOD1-EGFP inclusions using fluorescence microscopy.

    • Flow Cytometry: Lyse the cells and count the inclusions using flow cytometry for a high-throughput analysis.

    • Cell Viability: Assess cell death using standard assays (e.g., LDH release, MTT).[10][11]

7-Ketocholesterol is a critical cytotoxic agent that contributes significantly to the neurodegenerative processes in Alzheimer's Disease and is emerging as a key player in Parkinson's Disease, Huntington's Disease, and ALS. The data and protocols presented in this guide highlight the multifaceted role of 7KC in promoting oxidative stress, neuroinflammation, mitochondrial damage, and protein aggregation. A deeper understanding of these mechanisms is paramount for the development of targeted therapies aimed at mitigating the detrimental effects of cholesterol oxidation in the brain. Future research should focus on elucidating the precise molecular interactions of 7KC with disease-specific proteins and further exploring its role in the less-studied neurodegenerative conditions.

References

Methodological & Application

Application Note: Quantitative Analysis of 7-Keto Cholesterol-d7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Ketocholesterol (B24107) (7-KC) is a prominent oxysterol, an oxidation product of cholesterol, which has been implicated in the pathophysiology of various diseases, including atherosclerosis and neurodegenerative disorders. Its accumulation in tissues and circulation can be indicative of oxidative stress and cellular damage. Accurate and sensitive quantification of 7-KC in biological matrices such as plasma is crucial for both clinical research and drug development. This application note details a robust and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 7-KC in human plasma, utilizing its deuterated stable isotope, 7-Keto Cholesterol-d7 (7-KC-d7), as an internal standard to ensure high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the quantification of 7-Keto Cholesterol in plasma is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 25 µL Plasma Sample add_is Add 50 ng/mL this compound (IS) plasma->add_is add_protein_precip Add 100 µL Acetonitrile (B52724) add_is->add_protein_precip vortex Vortex (1 min) add_protein_precip->vortex centrifuge Centrifuge (10 min @ 14,000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 10 µL onto LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Concentration (ng/mL) quantification->reporting

Caption: Experimental workflow for 7-Keto Cholesterol analysis.

Materials and Methods

Reagents and Chemicals

  • 7-Ketocholesterol (≥98% purity) was obtained from Sigma-Aldrich.

  • This compound (d7-7-KC) was procured from CND Isotopes.[1]

  • HPLC-grade methanol (B129727), acetonitrile, and formic acid were purchased from a reputable supplier.

  • Ultrapure water was generated using a Milli-Q system.[1]

  • Human plasma was obtained from a certified vendor and stored at -80°C.

Instrumentation

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.

Standard Solutions

  • 7-KC Stock Solution (1 mg/mL): Prepared by dissolving 10 mg of 7-KC in 10 mL of methanol.

  • 7-KC Working Solutions: Prepared by serial dilution of the stock solution with methanol to create calibration standards ranging from 1 to 400 ng/mL.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepared by dissolving 1 mg of 7-KC-d7 in 1 mL of methanol.

  • IS Working Solution (50 ng/mL): Prepared by diluting the IS stock solution with methanol.[1]

Experimental Protocols

Sample Preparation

  • Thaw plasma samples on ice.

  • To 25 µL of plasma in a microcentrifuge tube, add 10 µL of the 50 ng/mL 7-KC-d7 internal standard working solution.

  • Add 100 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase B).

LC-MS/MS Conditions

Liquid Chromatography

  • Column: Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm.[1]

  • Mobile Phase A: Water with 0.5% formic acid.[1]

  • Mobile Phase B: Methanol with 0.5% formic acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-3 min: 80% to 95% B

    • 3-4 min: 95% to 100% B

    • 4-5 min: Hold at 100% B

    • 5.1-6 min: Re-equilibrate at 80% B

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: +3.0 kV.[2]

  • Desolvation Temperature: 350°C.[2]

  • Desolvation Gas Flow: 1000 L/h.[2]

  • Cone Gas Flow: 50 L/h.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

MRM Transitions The following MRM transitions were used for the quantification and confirmation of 7-KC and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
7-Ketocholesterol 401.4383.31003015
7-Ketocholesterol (conf.)401.4109.51003036
This compound 408.4390.31003015

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity The calibration curve was linear over the concentration range of 1 to 400 ng/mL for 7-KC in plasma.[1] The coefficient of determination (R²) was >0.995. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.[1]

Precision and Accuracy Intra- and inter-assay precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-assay CV (%)Inter-assay CV (%)Accuracy (%)
Low2.510.524.1695 - 105
Medium255.683.8898 - 102
High2503.823.7197 - 103
(Data adapted from a similar study for illustrative purposes)[1]

Recovery The extraction recovery of 7-KC from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be consistent across the different QC levels.

QC LevelConcentration (ng/mL)Recovery (%)
Low2.590.8
Medium25105.3
High250113.2
(Data adapted from a similar study for illustrative purposes)[1]

Signaling Pathway Context

The formation of 7-Ketocholesterol is a key step in a signaling pathway related to oxidative stress and cellular cholesterol metabolism.

SignalingPathway Cholesterol Cholesterol Seven_KC 7-Ketocholesterol Cholesterol->Seven_KC Oxidation ROS Reactive Oxygen Species (ROS) ROS->Cholesterol Downstream Downstream Effects (e.g., Inflammation, Apoptosis) Seven_KC->Downstream

Caption: Formation of 7-KC from cholesterol via oxidation.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of 7-Ketocholesterol in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals studying the role of oxysterols in health and disease.

References

Application Note: Quantitative Analysis of 7-Ketocholesterol in Biological Samples by GC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Ketocholesterol (B24107) (7-KC) is a critical oxysterol and a product of cholesterol oxidation, implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis and neurodegenerative disorders.[1][2] Its accurate quantification in biological matrices is crucial for both clinical diagnostics and biomedical research. This application note details a robust and sensitive method for the determination of 7-KC in plasma and cell lysates using gas chromatography-mass spectrometry (GC-MS) coupled with a deuterated internal standard (d7-7-Ketocholesterol) for accurate quantification. The protocol includes a comprehensive guide to sample preparation, including lipid extraction and derivatization, followed by optimized GC-MS analysis parameters.

Introduction

7-Ketocholesterol is a major cytotoxic oxysterol formed through the oxidation of cholesterol by reactive oxygen species (ROS).[1][3] Elevated levels of 7-KC have been associated with a variety of pathological conditions, making it a significant biomarker.[2][3] The cytotoxic effects of 7-KC are often mediated through the induction of oxidative stress, inflammation, and apoptosis.[1][2][3] Given its low physiological concentrations and complex biological matrices, a highly selective and sensitive analytical method is required for its reliable quantification. Gas chromatography-mass spectrometry (GC-MS) offers excellent chromatographic separation and mass spectrometric detection capabilities for this purpose. The use of a stable isotope-labeled internal standard, such as d7-7-Ketocholesterol, is essential to correct for analyte losses during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
Sample Preparation
  • Internal Standard Spiking: To 100 µL of plasma or cell lysate, add a known amount of d7-7-Ketocholesterol internal standard solution (e.g., 50 ng/mL in methanol).[4]

  • Protein Precipitation: Add 400 µL of cold acetone (B3395972) or methanol (B129727) to the sample. Vortex vigorously for 1 minute and centrifuge at 13,000 rcf for 5 minutes to pellet the precipitated proteins.[1]

  • Lipid Extraction: Transfer the supernatant to a clean tube. A liquid-liquid extraction can be performed by adding a mixture of hexane and isopropanol (3:2, v/v).[1] Vortex and centrifuge to separate the phases. Collect the upper organic phase.

  • Drying: Dry the organic extract under a gentle stream of nitrogen gas.

  • Saponification (Optional): To measure total 7-KC (free and esterified), resuspend the dried lipid extract in ethanolic potassium hydroxide and heat to hydrolyze the cholesterol esters. Neutralize the solution and re-extract the non-sponifiable lipids.[1]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SPE silica cartridge with hexane.

    • Load the lipid extract (resuspended in a small volume of hexane) onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove cholesterol.

    • Elute the more polar oxysterols, including 7-KC, with a more polar solvent mixture (e.g., hexane:diethyl ether).[1]

    • Dry the eluate under nitrogen.

  • Derivatization: To the dried oxysterol fraction, add 50 µL of pyridine and 50 µL of MSTFA to convert the hydroxyl and keto groups to their trimethylsilyl (B98337) (TMS) ethers. Heat the mixture at 60-80°C for 30 minutes to complete the reaction.[1]

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar

  • Injection Volume: 1 µL in splitless mode

  • Inlet Temperature: 275°C

  • Oven Temperature Program: Start at 100°C for 1 min, ramp at 20°C/min to 260°C, then ramp at 5°C/min to 273°C and hold for 12 min, finally ramp at 5°C/min to 290°C and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Parameters:

    • Ion Source Temperature: 200°C

    • Transfer Line Temperature: 275°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative data is presented in Table 1.

ParameterValue
Linearity Range 1 - 400 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL[4]
Intra-assay Precision (%CV) 3.82% - 10.52%[4]
Inter-assay Precision (%CV) 3.71% - 4.16%[4]
Accuracy (% Bias) 85% - 110%[4]
Recovery 90.8% - 113.2%[4]
Table 1: Summary of quantitative performance data for the GC-MS analysis of 7-Ketocholesterol.

Mandatory Visualization

experimental_workflow start_end start_end process_step process_step analysis_step analysis_step start Start: Biological Sample (Plasma/Cell Lysate) add_is 1. Add Deuterated Internal Standard (d7-7-KC) start->add_is precipitate 2. Protein Precipitation (Acetone/Methanol) add_is->precipitate extract 3. Lipid Extraction (Hexane/Isopropanol) precipitate->extract dry1 4. Dry Under Nitrogen extract->dry1 spe 5. SPE Purification dry1->spe dry2 6. Dry Under Nitrogen spe->dry2 derivatize 7. Derivatization (MSTFA) dry2->derivatize gcms 8. GC-MS Analysis derivatize->gcms end End: Data Quantification gcms->end signaling_pathway stimulus stimulus pathway_component pathway_component cellular_event cellular_event outcome outcome kc 7-Ketocholesterol ros Increased Reactive Oxygen Species (ROS) kc->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Application Notes and Protocols for 7-Keto Cholesterol-d7 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 7-Keto Cholesterol-d7 (7-KC-d7) in cell culture experiments. The primary applications covered are its use as an internal standard for the quantification of 7-Ketocholesterol (B24107) (7-KC) and as a tracer in metabolic studies.

7-Ketocholesterol is a prominent oxysterol formed from the oxidation of cholesterol, implicated in the pathophysiology of various age-related diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders.[1][2][3][4] Its cytotoxic effects are attributed to the induction of oxidative stress, inflammation, and apoptosis.[5][6][7] The deuterated form, 7-KC-d7, serves as an invaluable tool for precise and accurate quantification of its non-deuterated counterpart in biological samples.

Key Applications:

  • Internal Standard: 7-KC-d7 is widely used as an internal standard for the quantification of 7-KC in cell lysates and culture media by mass spectrometry (GC-MS or LC-MS/MS).[8][9][10]

  • Metabolic Tracer: Due to its isotopic label, 7-KC-d7 can be used to trace the uptake, metabolism, and efflux of 7-KC in cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for cell culture applications.

Materials:

  • This compound (solid)

  • Ethanol (B145695), cell culture grade

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Reconstitution: Dissolve this compound in ethanol to create a high-concentration primary stock solution (e.g., 20 mg/ml).[9] Alternatively, DMSO can be used, but the final concentration in cell culture media should be kept low (typically <0.1%) to avoid solvent toxicity.

  • Working Stock Preparation: Dilute the primary stock solution with cell culture medium or a suitable solvent (e.g., ethanol) to create a working stock solution. For example, to achieve a final treatment concentration of 10 µM in the cell culture, a 10 mM working stock in ethanol can be prepared.

  • Sterilization: While the solvents used are generally sterile, if there is a concern about contamination, the working stock can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Store the stock solutions at -20°C or -80°C in light-protected tubes.[8] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.[8]

Protocol 2: Cell Treatment with 7-Keto Cholesterol

Objective: To treat cultured cells with 7-Keto Cholesterol to study its biological effects. While this protocol describes using the non-deuterated form, 7-KC-d7 can be substituted for tracer studies.

Materials:

  • Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)

  • Complete cell culture medium

  • 7-Keto Cholesterol (or 7-KC-d7) working stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Preparation of Treatment Medium: Prepare the final concentration of 7-KC by diluting the working stock solution in complete cell culture medium. Typical treatment concentrations for 7-KC range from 5 µM to 20 µM.[11][12][13] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment medium to the wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., ethanol, used to dissolve the 7-KC).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as viability assays, apoptosis assays, gene expression analysis, or protein analysis.

Protocol 3: Quantification of 7-Keto Cholesterol using 7-KC-d7 as an Internal Standard

Objective: To quantify the concentration of 7-KC in cell lysates or culture media using LC-MS/MS with 7-KC-d7 as an internal standard.

Materials:

  • Cell lysates or culture media samples

  • This compound working solution (as internal standard)

  • Organic solvents for extraction (e.g., 1-propanol, methanol, acetonitrile)[10][14]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Cell Lysates: Harvest cells and lyse them using a suitable buffer.

    • Culture Media: Collect the culture medium from treated cells.

  • Spiking with Internal Standard: Add a known amount of 7-KC-d7 internal standard solution to each sample.

  • Extraction: Perform a liquid-liquid extraction to isolate the sterols. A common method involves extraction with 1-propanol.[14]

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column.

    • Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode. The m/z transitions for 7-KC and 7-KC-d7 will need to be optimized for the specific instrument used.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 7-KC spiked with the same amount of 7-KC-d7 internal standard.

    • Quantify the amount of 7-KC in the samples by comparing the peak area ratio of 7-KC to 7-KC-d7 against the standard curve.

Data Presentation

Table 1: Reported IC50 Values of 7-Keto Cholesterol in Different Cell Lines

Cell LineIC50 Value (µM)Incubation TimeReference
MCF-721.3 ± 0.4Not Specified[13]
T47D11.4 ± 0.3Not Specified[13]
BT-2020.6 ± 1.9Not Specified[13]

Table 2: Effects of 7-Keto Cholesterol on Gene Expression in ARPE-19 Cells (15 µM, 24 hours)

GeneFold Induction (mRNA)Reference
VEGFMarkedly Induced[11]
IL-6Markedly Induced[11]
IL-8Markedly Induced[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways Induced by 7-Keto Cholesterol

7-Ketocholesterol is known to activate multiple signaling pathways leading to inflammation, apoptosis, and cellular stress.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7KC 7-Keto Cholesterol TLR4 TLR4 7KC->TLR4 ROS ROS 7KC->ROS Cell-type dependent PI3K PI3K TLR4->PI3K p38_MAPK p38 MAPK TLR4->p38_MAPK ERK ERK TLR4->ERK AKT AKT PI3K->AKT PKCζ PKCζ AKT->PKCζ NFkB NF-κB PKCζ->NFkB Cytokine_Induction Cytokine Induction (VEGF, IL-6, IL-8) p38_MAPK->Cytokine_Induction ERK->Cytokine_Induction NFkB->Cytokine_Induction

Caption: 7-Keto Cholesterol Signaling Pathways.

Experimental Workflow for Studying the Effects of 7-Keto Cholesterol

The following diagram outlines a typical workflow for investigating the cellular effects of 7-KC.

G cluster_assays Downstream Assays Start Start Cell_Culture Cell Culture (e.g., ARPE-19, HepG2) Start->Cell_Culture 7KC_Treatment 7-KC Treatment (Dose-response & Time-course) Cell_Culture->7KC_Treatment Harvesting Harvest Cells & Media 7KC_Treatment->Harvesting Viability Cell Viability (MTT, LDH) Harvesting->Viability Apoptosis Apoptosis (Annexin V, Caspase) Harvesting->Apoptosis Gene_Expression Gene Expression (qRT-PCR, RNA-seq) Harvesting->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Harvesting->Protein_Analysis Metabolomics Metabolomics / Lipidomics (LC-MS with 7-KC-d7) Harvesting->Metabolomics Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Metabolomics->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow.

Logical Relationship for Quantification using an Internal Standard

This diagram illustrates the principle of using 7-KC-d7 as an internal standard for accurate quantification.

G Biological_Sample Biological Sample (Cell Lysate or Media) Contains unknown amount of 7-KC Spike_IS Spike with known amount of This compound (Internal Standard) Biological_Sample->Spike_IS Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Spike_IS->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Peak_Area_Ratio Calculate Peak Area Ratio (7-KC / 7-KC-d7) LCMS_Analysis->Peak_Area_Ratio Standard_Curve Compare to Standard Curve Peak_Area_Ratio->Standard_Curve Quantification Accurate Quantification of 7-KC Standard_Curve->Quantification

Caption: Internal Standard Quantification Logic.

References

Application of 7-Keto Cholesterol-d7 in Clinical Lipidomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-Keto Cholesterol-d7 as an internal standard in clinical lipidomics. The focus is on the accurate quantification of 7-keto-cholesterol (7-KC) in biological matrices, a critical biomarker implicated in a range of pathologies including cardiovascular and neurodegenerative diseases.

Introduction to 7-Keto-Cholesterol and its Clinical Relevance

7-keto-cholesterol is an oxysterol, an oxidized derivative of cholesterol, formed through both enzymatic and non-enzymatic pathways.[1][2][3] It is a significant component of oxidized low-density lipoproteins (ox-LDL) and is found in atherosclerotic plaques.[4][5] Elevated levels of 7-KC in plasma and tissues are associated with a variety of disease states, making its accurate measurement a key objective in clinical lipidomics.

Clinical Significance:

  • Cardiovascular Disease: High serum concentrations of 7-KC are strongly associated with the progression of coronary atherosclerosis and inflammation.[5][6] It is considered a promising therapeutic target for atherosclerotic cardiovascular disease.[5]

  • Neurodegenerative Diseases: 7-KC is implicated in the pathology of age-related diseases such as Alzheimer's disease and age-related macular degeneration.[1][3][7]

  • Lysosomal Storage Disorders: Markedly elevated plasma levels of 7-KC are observed in patients with Niemann-Pick disease (types A, B, and C), making it a valuable biomarker for diagnosis and monitoring.[8][9]

  • Inflammatory and Metabolic Conditions: Increased 7-KC levels are also linked to chronic inflammatory bowel diseases, type 2 diabetes, and metabolic syndrome.[1][4]

The inherent bioactivity and cytotoxicity of 7-KC, including its ability to induce oxidative stress, inflammation, and apoptosis, underscore the importance of its precise quantification in understanding disease mechanisms and developing targeted therapies.[1][4]

Role of this compound as an Internal Standard

In quantitative mass spectrometry-based lipidomics, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. This compound serves as an ideal internal standard for the quantification of endogenous 7-KC for several reasons:

  • Chemical and Physical Similarity: Being a deuterated analog, this compound exhibits nearly identical chemical and physical properties to the endogenous analyte, 7-KC. This ensures similar behavior during sample preparation, extraction, and chromatographic separation.

  • Mass Difference: The deuterium (B1214612) labeling introduces a known mass shift, allowing for the distinct detection of the internal standard and the analyte by the mass spectrometer without interfering with each other's signals.

  • Correction for Variability: this compound compensates for variations in sample extraction efficiency, matrix effects, and instrument response, thereby improving the precision and accuracy of quantification.[10]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound for the accurate measurement of 7-KC in different clinical contexts.

Table 1: Plasma 7-Keto-Cholesterol Levels in Coronary Artery Disease (CAD)

CohortMean Plasma 7-KC (ng/mL)Standard Deviation
Normal Coronary Arteries19.0± 11.3
Coronary Artery Disease32.4± 23.1

Data adapted from a study on the clinical significance of serum 7-ketocholesterol (B24107) concentrations in the progression of coronary atherosclerosis.[6]

Table 2: Plasma 7-Keto-Cholesterol Levels in Niemann-Pick Disease (NPD)

CohortMean Plasma 7-KC (ng/mL)Range of 7-KC (ng/mL)
ASMase-deficient NPD27932 - 603
Healthy ControlsNot specified, but significantly lowerNot specified

Data adapted from a study on the determination of 7-ketocholesterol in plasma for rapid diagnosis of acid SMase-deficient Niemann-Pick disease.[8]

Experimental Protocols

The following is a generalized protocol for the quantification of 7-keto-cholesterol in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[8][11][12]

Materials and Reagents
  • 7-Keto-Cholesterol (analyte standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Human plasma samples (store at -80°C)

Preparation of Standards and Internal Standard Working Solution
  • Stock Solutions: Prepare individual stock solutions of 7-KC and this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 7-KC stock solution with methanol to achieve final concentrations ranging from 1 to 400 ng/mL.[8]

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 50 ng/mL.[8]

Sample Preparation and Extraction
  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 50 ng/mL this compound internal standard working solution to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation and Extraction: Add 400 µL of cold methanol to each tube. Vortex vigorously for 1 minute to precipitate proteins and extract the lipids.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm x 50 mm).[8]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.[8]

    • Desolvation Gas Flow: 1000 L/hr.[8]

    • Cone Gas Flow: 50 L/hr.[8]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 7-Keto-Cholesterol: Precursor ion (m/z) 401.3 -> Product ion (m/z) 383.3

      • This compound: Precursor ion (m/z) 408.3 -> Product ion (m/z) 390.3

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for both the endogenous 7-KC and the this compound internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of 7-KC to the peak area of this compound for each sample, calibrator, and quality control.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Quantification: Determine the concentration of 7-KC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of 7-Keto-Cholesterol

Caption: Metabolic pathways of 7-keto-cholesterol formation and catabolism.

Experimental Workflow for 7-KC Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma Sample Collection Spiking Spike with 7-Keto Cholesterol-d7 (IS) Sample_Collection->Spiking Extraction Protein Precipitation & Lipid Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Chromatographic Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (7-KC and 7-KC-d7) MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of 7-KC Calibration->Quantification

Caption: Workflow for quantifying 7-keto-cholesterol using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based clinical lipidomics provides a robust and reliable method for the accurate quantification of 7-keto-cholesterol. This approach is essential for advancing our understanding of the role of this oxysterol in various pathologies and for the development of novel diagnostic and therapeutic strategies. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals working in this critical area of biomedical research.

References

Anwendungshinweis und Protokoll zur Derivatisierung von 7-Ketocholesterin für die GC-MS-Analyse mit einem d7-Standard

Author: BenchChem Technical Support Team. Date: December 2025

Zusammenfassung

Dieser Anwendungshinweis beschreibt eine detaillierte Methode zur quantitativen Analyse von 7-Ketocholesterin (7-KC) in biologischen Proben mittels Gaschromatographie-Massenspektrometrie (GC-MS). Um eine hohe Genauigkeit und Präzision zu gewährleisten, wird deuteriertes 7-Ketocholesterin (d7-7-KC) als interner Standard verwendet. Das Protokoll umfasst die Probenvorbereitung, die Derivatisierung durch Silylierung zur Erhöhung der Flüchtigkeit von 7-KC und die anschließende GC-MS-Analyse. Diese Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, die eine zuverlässige Quantifizierung von 7-KC, einem wichtigen Biomarker für oxidativen Stress und verschiedene Krankheiten, benötigen.

Einleitung

7-Ketocholesterin ist ein Oxidationsprodukt von Cholesterin und wird mit einer Reihe von pathologischen Zuständen in Verbindung gebracht, darunter Atherosklerose, neurodegenerative Erkrankungen und altersbedingte Makuladegeneration. Seine genaue Quantifizierung in biologischen Matrizes ist daher von großer wissenschaftlicher und klinischer Bedeutung. Die Gaschromatographie-Massenspektrometrie ist eine leistungsstarke Technik für die Analyse von Sterolen, erfordert jedoch aufgrund deren geringer Flüchtigkeit in der Regel einen Derivatisierungsschritt.

Die Silylierung ist eine gängige Derivatisierungsmethode, bei der aktive Wasserstoffatome in polaren funktionellen Gruppen durch eine unpolare Trimethylsilyl- (TMS-) Gruppe ersetzt werden.[1] Dieser Prozess erhöht die Flüchtigkeit und thermische Stabilität der Analyten und verbessert ihre chromatographischen Eigenschaften. Die Verwendung eines stabil-isotopenmarkierten internen Standards, wie d7-7-Ketocholesterin, ist entscheidend für die Kompensation von Probenverlusten während der Aufarbeitung und von Variationen bei der Injektion und Ionisierung, was zu einer verbesserten Genauigkeit und Reproduzierbarkeit der quantitativen Ergebnisse führt.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 7-Ketocholesterin (7-KC) Standard

  • d7-7-Ketocholesterin (d7-7-KC) interner Standard (z.B. von CND Isotopes, Quebec, Canada[2])

  • Silylierungsreagenz:

    • Option A: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

    • Option B: N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

    • Option C: Sylon BTZ (Mischung aus BSTFA, TMCS und Trimethylsilylimidazol)

  • Lösungsmittel (von hoher Reinheit, z.B. HPLC- oder GC-Qualität): Hexan, Isopropanol, Pyridin (wasserfrei), Acetonitril

  • Festphasenextraktions- (SPE) Kartuschen (z.B. Silica)

  • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen und Septen)

  • Heizblock oder Wasserbad

  • Stickstoff-Evaporator

  • Zentrifuge

  • Vortexmischer

Probenvorbereitung und Lipidextraktion
  • Einwaage und Zugabe des internen Standards: Eine bekannte Menge der biologischen Probe (z.B. Plasma, Zellpellet, Gewebehomogenat) in ein geeignetes Extraktionsgefäß einwiegen. Eine definierte Menge der d7-7-KC internen Standardlösung zugeben.

  • Lipidextraktion: Die Lipide aus der Probe extrahieren. Eine gängige Methode ist die Folch-Extraktion mit Chloroform/Methanol oder eine einfachere Extraktion mit einer Mischung aus Hexan und Isopropanol (z.B. im Verhältnis 3:2, v/v).

  • Phasentrennung: Die Mischung kräftig vortexen und anschließend zentrifugieren, um die organische von der wässrigen Phase zu trennen.

  • Sammeln der organischen Phase: Die untere organische Phase, die die Lipide enthält, sorgfältig abtrennen und in ein sauberes Reaktionsgefäß überführen.

  • Trocknung: Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 30-40 °C) vollständig eindampfen.

Derivatisierung durch Silylierung
  • Rekonstitution: Den getrockneten Lipidextrakt in einem kleinen Volumen eines aprotischen Lösungsmittels wie wasserfreiem Pyridin (z.B. 50 µL) lösen.

  • Zugabe des Silylierungsreagenzes: Eine ausreichende Menge des Silylierungsreagenzes zugeben. Zum Beispiel:

    • 50 µL BSTFA mit 1% TMCS oder

    • 50 µL MSTFA oder

    • 50 µL Sylon BTZ.

  • Reaktion: Das Reaktionsgefäß fest verschließen und die Mischung für 30-60 Minuten bei 60-80 °C in einem Heizblock oder Wasserbad inkubieren, um eine vollständige Derivatisierung sicherzustellen.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Die derivatisierte Probe direkt in das GC-MS-System injizieren.

GC-MS Analysebedingungen

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.

ParameterEmpfohlene Einstellung
Gaschromatograph (GC)
Injektor-TypSplitless
Injektor-Temperatur280 - 300 °C
TrägergasHelium (99.999% Reinheit)
Flussrate1.0 - 1.2 mL/min (konstanter Fluss)
Säule30 m x 0.25 mm ID, 0.25 µm Filmdicke, z.B. DB-5ms oder äquivalent
OfentemperaturprogrammStart bei 180 °C (1 min halten), dann mit 20 °C/min auf 260 °C, dann mit 5 °C/min auf 300 °C (10 min halten)
Massenspektrometer (MS)
IonisationsmodusElektronenstoßionisation (EI)
Ionisationsenergie70 eV
Ionenquellentemperatur230 °C
Transferlinien-Temperatur280 - 300 °C
AkquisitionsmodusSelected Ion Monitoring (SIM)
Ionen für das Selected Ion Monitoring (SIM)

Für die quantitative Analyse werden charakteristische Ionen des TMS-derivierten 7-KC und d7-7-KC überwacht. Die genauen m/z-Werte können je nach Derivatisierung und Fragmentierungsverhalten variieren. Basierend auf vorhergesagten Spektren für TMS-derivatisiertes 7-KC sind folgende Ionen relevant:

  • TMS-7-KC (C30H52O2Si, MW: 472.374): Mögliche Ionen sind m/z 472 (Molekülion), 457 (M-15), 382 (M-90, Verlust von Trimethylsilanol), 367.[1]

  • TMS-d7-7-KC: Die entsprechenden Ionen werden um 7 Masseneinheiten verschoben sein (z.B. m/z 479, 464, etc.).

Es wird empfohlen, die Ionen mit der höchsten Intensität und Spezifität für die Quantifizierung (Quantifier) und weitere Ionen zur Bestätigung der Identität (Qualifier) zu verwenden.

Quantitative Daten und Methodenvalidierung

Die hier präsentierten Daten sind repräsentativ für eine validierte GC-MS-Methode zur Analyse von Sterolen, einschließlich 7-Ketocholesterin.[3]

Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten für die 7-KC-Analyse

ParameterErgebnisReferenz
Linearität (r²) > 0.99[3]
Quantifizierungsgrenze (LOQ) 0.01 µg/mL[3]
Präzision (als % VK) Intra-day: 1.1 - 9.8%[3]
Inter-day: 3.0 - 9.3%[3]
Richtigkeit (als % Bias) 75.9 - 125.1%[3]
Wiederfindung (%) 83.8 - 129.3%[3]

VK: Variationskoeffizient

Diagramme

Experimenteller Arbeitsablauf

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse sample Biologische Probe (Plasma, Zellen, Gewebe) add_is Zugabe von d7-7-KC (Interner Standard) sample->add_is extraction Lipidextraktion (z.B. Hexan/Isopropanol) add_is->extraction drying Eindampfen unter N2 extraction->drying reconstitution Rekonstitution (z.B. in Pyridin) drying->reconstitution add_reagent Zugabe des Silylierungsreagenzes (z.B. BSTFA/TMCS) reconstitution->add_reagent reaction Inkubation (60-80°C, 30-60 min) add_reagent->reaction gcms GC-MS Analyse (SIM-Modus) reaction->gcms data Datenauswertung (Quantifizierung) gcms->data

Abbildung 1: Schematischer Arbeitsablauf für die GC-MS-Analyse von 7-Ketocholesterin.

Logische Beziehung des internen Standards

internal_standard_logic cluster_analyte Analyt cluster_is Interner Standard cluster_quant Quantifizierung A 7-KC A_peak Peakfläche (A_7KC) A->A_peak Ratio Flächenverhältnis (A_7KC / A_d7-7KC) A_peak->Ratio IS d7-7-KC IS_peak Peakfläche (A_d7-7KC) IS->IS_peak IS_peak->Ratio Cal Kalibrierkurve Ratio->Cal Conc Konzentration 7-KC Cal->Conc

Abbildung 2: Prinzip der Quantifizierung mittels internem Standard.

Fehlerbehebung und wichtige Hinweise

  • Feuchtigkeitsempfindlichkeit: Silylierungsreagenzien und die gebildeten TMS-Derivate sind sehr feuchtigkeitsempfindlich. Es ist entscheidend, wasserfreie Lösungsmittel und Reagenzien zu verwenden und die Proben vor Feuchtigkeit zu schützen, um eine unvollständige Derivatisierung oder den Abbau der Derivate zu vermeiden.

  • Unvollständige Derivatisierung: Sollten im Chromatogramm Peaks für nicht derivatisiertes 7-KC erscheinen, können die Reaktionszeit oder -temperatur erhöht oder ein stärkeres Silylierungsreagenz in Betracht gezogen werden.

  • Reduktion von 7-KC: Unter bestimmten Derivatisierungsbedingungen kann die Keto-Gruppe von 7-KC zu einer Hydroxylgruppe reduziert werden, was zu einem falschen Derivat führt.[3] Die Wahl des Derivatisierungsreagenzes und der Bedingungen sollte dies berücksichtigen. Eine Analyse der Massenspektren ist zur Bestätigung der korrekten Derivatisierung unerlässlich.

  • Injektor- und Säulenwartung: Regelmäßiger Austausch des Injektor-Liners und das Kürzen der GC-Säule können die Peakform und die Empfindlichkeit bei der Analyse von silylierten Analyten verbessern.

References

Solid-Phase Extraction Protocol for Oxysterols with 7-Keto Cholesterol-d7 Spiking

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols are oxidized derivatives of cholesterol that play crucial roles in various physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell signaling. Their low abundance in biological matrices and the potential for artificial formation during sample handling make their accurate quantification challenging. This application note provides a detailed protocol for the solid-phase extraction (SPE) of oxysterols from biological samples, such as plasma, using 7-Keto Cholesterol-d7 as an internal standard to ensure accurate quantification by downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a deuterated internal standard is critical to correct for analyte loss during sample preparation and for variations in instrument response.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for oxysterol analysis.[1][2][3][4][5][6]

1. Materials and Reagents

  • Solvents: Methanol (B129727), Dichloromethane, Isopropanol (B130326), n-Hexane, Toluene (B28343), Acetonitrile (all LC-MS grade or equivalent)

  • Reagents: Butylated hydroxytoluene (BHT), EDTA, Formic acid, Ammonium acetate

  • Internal Standard: this compound (or other appropriate deuterated oxysterol standards like [2H7]24R/S-HC)[2][5]

  • SPE Cartridges: Options include silica-based (e.g., Isolute silica (B1680970), 100 mg), C18 reversed-phase (e.g., Sep-Pak tC18, 200 mg), or polymeric hydrophilic-lipophilic balanced (e.g., Oasis HLB, 60 mg) cartridges.[1][2][5][7][8] The choice may depend on the specific oxysterols of interest and the sample matrix.

  • Collection Tubes: Glass tubes with Teflon-lined caps

  • Equipment: Nitrogen evaporator, vortex mixer, centrifuge, vacuum manifold for SPE

2. Sample Preparation (Plasma)

  • To 200 µL of plasma, add a solution of deuterated internal standards, including this compound.[4] The exact amount of the internal standard should be optimized based on the expected concentration range of the endogenous analytes and the sensitivity of the mass spectrometer.

  • To prevent auto-oxidation of cholesterol during sample preparation, add an antioxidant like BHT.[2][3]

  • Perform a liquid-liquid extraction to precipitate proteins and extract lipids. A common method is the addition of methanol:dichloromethane.[4] Alternatively, a modified Bligh/Dyer extraction using chloroform (B151607) and methanol can be employed.[2] For plasma, precipitation with ice-cold acetone (B3395972) containing BHT is also an effective method.[3]

  • Vortex the sample vigorously and centrifuge to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Optional Saponification Step

For the analysis of total oxysterols (both free and esterified), an alkaline hydrolysis (saponification) step is required to cleave the ester bonds.[4][9]

  • Reconstitute the dried lipid extract in a methanolic solution of a strong base (e.g., KOH).

  • Incubate the mixture, for example, at room temperature overnight or at an elevated temperature for a shorter period.

  • After incubation, neutralize the solution and re-extract the lipids into an organic solvent.

  • Dry the extract under nitrogen before proceeding to SPE.

4. Solid-Phase Extraction (SPE)

The following is a general procedure using a silica-based SPE cartridge, which is effective for separating oxysterols from the more nonpolar cholesterol.[2][3][6]

  • Cartridge Conditioning: Pre-wash the silica SPE cartridge with 2 mL of hexane (B92381).[2][6]

  • Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent like toluene (e.g., 1 mL) and load it onto the conditioned cartridge.[2]

  • Washing (Elution of Nonpolar Compounds):

    • Wash the cartridge with 1 mL of hexane to elute highly nonpolar compounds like cholesteryl esters.[2]

    • A subsequent wash with a slightly more polar solvent, such as n-hexane-isopropanol (99:1, v/v), can be used to remove the bulk of cholesterol.[3]

  • Elution of Oxysterols: Elute the oxysterols with a more polar solvent mixture. A common elution solvent is 8 mL of 30% isopropanol in hexane.[2] Another option is a dichloromethane-methanol (1:1, v/v) mixture.[3]

  • Drying and Reconstitution: Dry the collected eluate containing the oxysterols under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase, such as methanol or a methanol/water mixture.[2]

5. LC-MS/MS Analysis

The purified oxysterol fraction is then ready for analysis by LC-MS/MS. A C18 reversed-phase column is typically used for chromatographic separation.[2] The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the target oxysterols and the this compound internal standard.[6]

Experimental Workflow Diagram

SPE_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with this compound and add BHT Sample->Spiking Extraction Liquid-Liquid Extraction (e.g., Methanol/Dichloromethane) Spiking->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant Collect Supernatant (Lipid Extract) Centrifuge1->Supernatant Dry1 Dry under Nitrogen Supernatant->Dry1 Saponification Optional: Saponification (for total oxysterols) Dry1->Saponification Optional Path SPE_Load Reconstitute and Load Sample Dry1->SPE_Load Dry2 Dry under Nitrogen Saponification->Dry2 Dry2->SPE_Load SPE_Condition SPE Cartridge Conditioning (e.g., with Hexane) SPE_Condition->SPE_Load SPE_Wash Wash Step (to remove Cholesterol) SPE_Load->SPE_Wash SPE_Elute Elute Oxysterols (e.g., 30% Isopropanol in Hexane) SPE_Wash->SPE_Elute Dry3 Dry Eluate under Nitrogen SPE_Elute->Dry3 Reconstitute Reconstitute in Mobile Phase Dry3->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction of oxysterols.

Quantitative Data Summary

The following table summarizes typical performance data for oxysterol analysis methods. The values can vary based on the specific laboratory, instrumentation, and sample matrix.

AnalyteRecovery (%)LOD (ng/mL)LOQ (ng/mL)Within-day Precision (CV%)Between-day Precision (CV%)Reference
7-Ketocholesterol80.9 - 107.90.10.5 - 0.757.9 - 11.77.9 - 11.7[10]
7α-Hydroxycholesterol80.9 - 107.90.10.5 - 0.757.9 - 11.77.9 - 11.7[10]
7β-Hydroxycholesterol80.9 - 107.90.10.5 - 0.757.9 - 11.77.9 - 11.7[10]
24S-Hydroxycholesterol93.1 - 118.10.008 - 0.2020.028 - 0.6742.1 - 10.82.3 - 12.1[9]
25-Hydroxycholesterol93.1 - 118.10.008 - 0.2020.028 - 0.6742.1 - 10.82.3 - 12.1[9]
27-Hydroxycholesterol93.1 - 118.10.008 - 0.2020.028 - 0.6742.1 - 10.82.3 - 12.1[9]
4β-Hydroxycholesterol93.1 - 118.10.008 - 0.2020.028 - 0.6742.1 - 10.82.3 - 12.1[9]
General Method85 - 110< 1-< 10< 10[4][11][12]

Note: The data presented is compiled from multiple sources and may have been generated using different internal standards and methodologies. The purpose is to provide a general expectation of method performance.

Conclusion

This solid-phase extraction protocol, incorporating this compound as an internal standard, provides a robust and reliable method for the isolation and subsequent quantification of oxysterols from biological samples. The careful selection of SPE sorbent and elution solvents is crucial for effectively separating oxysterols from cholesterol and other interfering lipids. The use of a deuterated internal standard is essential for achieving the high accuracy and precision required in research and clinical applications.

References

Application Notes and Protocols: The Role of 7-Keto Cholesterol-d7 in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Ketocholesterol (B24107) (7KC), a major oxidation product of cholesterol, is increasingly recognized for its significant role in the pathogenesis of cardiovascular diseases (CVD), particularly atherosclerosis.[1][2][3] Found in high concentrations within atherosclerotic plaques and oxidized low-density lipoprotein (oxLDL), 7KC exhibits potent pro-inflammatory and cytotoxic effects that contribute to the initiation and progression of atherosclerotic lesions.[4][5][6][7] Its involvement in monocyte differentiation, foam cell formation, and endothelial dysfunction makes it a critical biomarker and therapeutic target in CVD research.[4][8][9] 7-Keto Cholesterol-d7 (d7-7KC), a deuterated analog of 7KC, serves as an essential internal standard for the accurate quantification of endogenous 7KC levels in biological matrices using mass spectrometry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the role of 7KC in cardiovascular disease.

Core Applications in Cardiovascular Disease Research

  • Biomarker of Atherosclerosis: Elevated plasma levels of 7KC are associated with an increased risk of incident cardiovascular events and mortality in patients with coronary artery disease.[1][10]

  • Induction of Foam Cell Formation: 7KC promotes the differentiation of monocytes into macrophages and facilitates their transformation into lipid-laden foam cells, a hallmark of atherosclerotic plaques.[4][8][9]

  • Endothelial Dysfunction: 7KC enhances leukocyte adhesion to endothelial cells by upregulating the expression of adhesion molecules, a critical step in the inflammatory cascade of atherosclerosis.[5][6]

  • Signaling Pathway Elucidation: 7KC has been shown to activate multiple signaling pathways implicated in inflammation and cellular stress, including the p38 MAPK and NFκB pathways.[5][6][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of 7-Ketocholesterol.

Table 1: In Vitro Effects of 7-Ketocholesterol on Monocyte Adhesion and Differentiation

Cell Line7-KC ConcentrationDuration of TreatmentObserved EffectReference
THP-110 µg/ml7 days45% of cells became adherent (compared to <5% for control)[4]
HUVEC50 µMPretreatmentSignificant enhancement of THP-1 cell adhesion under flow conditions (18.9 ± 0.35 cells/CPF vs. 13.1 ± 0.54 for control)[5][6]

Table 2: Association of Plasma 7-Ketocholesterol with Cardiovascular Disease Events

Study PopulationFollow-up PeriodKey FindingHazard Ratio (HR)Reference
1944 participants free from CVD5.2 years (median)Higher risk of incident CVD events in the highest quartile of plasma 7-KCUnadjusted HR: 2.38 (95% CI: 2.03-2.85); Adjusted HR: 1.70 (95% CI: 1.45-1.91)[1]
1016 patients with stable coronary artery disease4.6 years (median)Increased risk of composite endpoints (myocardial infarction, heart failure, death) in the highest 7-KC quartileAdjusted HR: 1.76 (95% CI: 1.42-2.21)[10]

Experimental Protocols

Protocol 1: In Vitro Induction of Foam Cell Formation

This protocol describes the induction of foam cell formation from THP-1 monocytes using 7-Ketocholesterol.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 7-Ketocholesterol (7KC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Acetylated LDL (AcLDL) or Oxidized LDL (OxLDL)

  • Oil Red O staining solution

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Macrophage Differentiation: Seed THP-1 cells in culture plates and differentiate them into macrophages by treating with 100 ng/mL PMA for 48 hours.

  • 7KC Treatment: Prepare a stock solution of 7KC in DMSO. Treat the differentiated macrophages with varying concentrations of 7KC (e.g., 0.5 to 10 µg/ml) for 24-72 hours.[4] A vehicle control (DMSO) should be included.

  • Lipid Loading: After 7KC treatment, incubate the cells with 50 µg/mL of AcLDL or OxLDL for an additional 24-48 hours to induce foam cell formation.

  • Foam Cell Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Stain with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.

    • Wash with water and visualize under a microscope.

Protocol 2: Quantification of 7-Ketocholesterol in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a method for the sensitive and accurate quantification of 7KC in plasma samples.

Materials:

  • Plasma samples

  • 7-Ketocholesterol (7KC) standard

  • This compound (d7-7KC) internal standard solution (e.g., 50 ng/ml in methanol)[12]

  • Methanol, HPLC grade

  • Formic acid

  • Waters BEH C18 column (e.g., 1.7 µm, 2.1 mm × 50 mm)[12]

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 25 µl of plasma, add a known amount of d7-7KC internal standard solution.[12]

    • Perform protein precipitation by adding a suitable volume of cold methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm).[12]

      • Mobile Phase A: Water with 0.5% formic acid.[12]

      • Mobile Phase B: Methanol with 0.5% formic acid.[12]

      • Flow Rate: 0.5 ml/min.[12]

      • Gradient: Increase from 80% to 95% mobile phase B over 3 minutes, then to 100% B and hold for 1 minute.[12]

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).[12]

      • Detection Mode: Multiple Reaction Monitoring (MRM).[12]

      • MRM Transitions:

        • 7-Ketocholesterol: Monitor the specific precursor to product ion transition (e.g., m/z 401.3 -> 383.3).[13]

        • This compound: Monitor the specific precursor to product ion transition for the deuterated standard.

  • Data Analysis:

    • Quantify the concentration of 7KC in the plasma samples by calculating the peak area ratio of the analyte to the d7-7KC internal standard and comparing it to a standard curve prepared with known concentrations of 7KC.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cell Endothelial Cell 7KC 7-Ketocholesterol p38_MAPK p38 MAPK 7KC->p38_MAPK Activates ATF2 ATF-2 p38_MAPK->ATF2 Phosphorylates E_selectin E-selectin Expression ATF2->E_selectin Adhesion Leukocyte Adhesion E_selectin->Adhesion

Caption: 7KC-induced endothelial cell activation pathway.

Experimental Workflow

G cluster_workflow LC-MS/MS Quantification of 7-Ketocholesterol Sample Plasma Sample IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for 7KC quantification using an internal standard.

Conclusion

7-Ketocholesterol is a pivotal molecule in the pathology of cardiovascular disease. The use of its deuterated analog, this compound, as an internal standard is crucial for reliable quantification in research and clinical settings. The protocols and data presented here provide a framework for investigating the multifaceted role of 7KC in atherosclerosis and for the development of novel diagnostic and therapeutic strategies targeting this pro-atherogenic oxysterol.

References

Application Notes and Protocols for the Use of 7-Keto Cholesterol-d7 as an Internal Standard in Niemann-Pick Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick disease (NPD) is a group of rare, inherited metabolic disorders known as lysosomal storage diseases. Niemann-Pick disease type C (NPC) is characterized by mutations in the NPC1 or NPC2 genes, which lead to impaired intracellular trafficking of cholesterol and other lipids.[1][2][3][4] This disruption results in the accumulation of unesterified cholesterol and glycosphingolipids within the late endosomes and lysosomes.[1][4][5] A similar buildup of cholesterol is also observed in Acid Sphingomyelinase-Deficient Niemann-Pick disease (ASM-deficient NPD), formerly known as Niemann-Pick disease types A and B.[6][7]

The accumulation of excess cholesterol leads to its non-enzymatic oxidation, resulting in the formation of oxysterols.[8] One such oxysterol, 7-ketocholesterol (B24107) (7-KC), has been identified as a key biomarker for Niemann-Pick disease.[5][9][10] Elevated plasma levels of 7-KC are a hallmark of both NPC and ASM-deficient NPD.[6][8][11] Consequently, the accurate quantification of 7-KC in biological samples is crucial for disease diagnosis, monitoring disease progression, and evaluating the efficacy of potential therapeutic interventions.

To ensure the precision and accuracy of this quantification, a stable isotope-labeled internal standard is essential. 7-Keto Cholesterol-d7 (d7-7-KC) serves as an ideal internal standard for the analysis of 7-KC by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to endogenous 7-KC, ensuring similar behavior during sample extraction and ionization, while its mass difference allows for distinct detection.[11][12]

Principle of the Method

The quantitative analysis of 7-KC in biological matrices like plasma is performed using LC-MS/MS with an isotope-dilution method. A known amount of this compound is added to each sample at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous 7-KC during liquid chromatography and is detected simultaneously by the mass spectrometer. By comparing the signal intensity of the analyte (7-KC) to that of the internal standard (this compound), variations in sample recovery and instrument response can be normalized, leading to highly accurate and precise quantification.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the disrupted cholesterol trafficking in Niemann-Pick Type C disease and the general experimental workflow for the quantification of 7-ketocholesterol.

Disrupted Cholesterol Trafficking in Niemann-Pick Type C cluster_0 Healthy Cell cluster_1 Niemann-Pick Type C Cell LDL LDL Endosome Late Endosome/ Lysosome LDL->Endosome Endocytosis NPC2 NPC2 Endosome->NPC2 Cholesterol Release NPC1 NPC1 NPC2->NPC1 Cholesterol Transfer ER Endoplasmic Reticulum NPC1->ER Cholesterol Trafficking Mitochondria Mitochondria NPC1->Mitochondria PlasmaMembrane Plasma Membrane NPC1->PlasmaMembrane LDL_NPC LDL Endosome_NPC Late Endosome/ Lysosome (Cholesterol Accumulation) LDL_NPC->Endosome_NPC Endocytosis NPC2_NPC NPC2 Endosome_NPC->NPC2_NPC Cholesterol Release OxidativeStress Oxidative Stress Endosome_NPC->OxidativeStress NPC1_NPC Mutated/Deficient NPC1 NPC2_NPC->NPC1_NPC Impaired Transfer SevenKC 7-Ketocholesterol (7-KC) OxidativeStress->SevenKC Non-enzymatic Oxidation

Caption: Disrupted cholesterol trafficking in Niemann-Pick Type C.

Experimental Workflow for 7-KC Quantification SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with This compound (Internal Standard) SampleCollection->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis 7. Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Workflow for 7-KC quantification using an internal standard.

Application Notes

The use of this compound as an internal standard for 7-KC quantification is applicable in several areas of Niemann-Pick disease research and drug development:

  • Diagnostic Screening: This method provides a sensitive and specific tool for the diagnosis of NPC and ASM-deficient NPD from plasma samples, offering a less invasive alternative to skin biopsies.[6][9]

  • Biomarker Monitoring: In clinical trials, this assay can be used to monitor the levels of 7-KC as a pharmacodynamic biomarker to assess the biochemical response to therapeutic agents.

  • Disease Pathogenesis Studies: Researchers can employ this method to investigate the role of oxidative stress and cholesterol metabolism in the pathogenesis of Niemann-Pick disease.

  • Preclinical Research: The protocol can be adapted for use with animal models of Niemann-Pick disease to evaluate novel therapeutic strategies.

Experimental Protocols

The following is a representative protocol for the quantification of 7-KC in human plasma using this compound as an internal standard, based on published methodologies.[7][11][12]

1. Materials and Reagents

  • 7-Ketocholesterol (7-KC) standard (Sigma-Aldrich or equivalent)

  • This compound (d7-7-KC) internal standard (CND Isotopes or equivalent)[7][11]

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water (with 0.5% formic acid)[11]

  • Human plasma (from patients and healthy controls)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer or equivalent)[11]

2. Preparation of Standards and Internal Standard

  • 7-KC Stock Solution: Prepare a 1 mg/mL stock solution of 7-KC in methanol.

  • 7-KC Calibration Standards: Serially dilute the 7-KC stock solution with charcoal-stripped plasma to prepare calibration standards at concentrations ranging from 1 to 400 ng/mL (e.g., 1, 2, 5, 10, 25, 50, 200, and 400 ng/mL).[7][11]

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 50 ng/mL.[7][11]

3. Sample Preparation

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.5% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm) or equivalent.[11]

    • Mobile Phase A: Water with 0.5% formic acid.[11]

    • Mobile Phase B: Methanol with 0.5% formic acid.[11]

    • Flow Rate: 0.5 mL/min.[11]

    • Gradient: A linear gradient appropriate for the separation of 7-KC.

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 7-KC: 401.3 > 95.1 m/z[12]

      • This compound: 408.2 > 95.0 m/z[12]

    • Optimize other parameters such as capillary voltage, desolvation temperature, and gas flows for the specific instrument used.[11]

5. Data Analysis

  • Integrate the peak areas for both 7-KC and this compound.

  • Calculate the ratio of the peak area of 7-KC to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of 7-KC in the unknown samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The following tables summarize representative quantitative data for 7-KC levels in different study populations.

Table 1: Plasma 7-Ketocholesterol Concentrations in Niemann-Pick Disease Patients and Controls

CohortNumber of Subjects (n)Mean 7-KC Concentration (ng/mL)Range of 7-KC Concentration (ng/mL)Reference
Niemann-Pick Type C Patients 19-51 - 721[12]
Niemann-Pick Type C Patients 7279-[11]
ASM-deficient NPD Patients -Markedly Elevated-[6]
Healthy Controls 72-< 50 (in most)[12]
Healthy Controls -5.2-[11]
ASM-deficient NPD Heterozygotes 83.7-[11]

Note: The threshold for elevated 7-KC is often considered to be around 50 ng/mL.[12]

Table 2: LC-MS/MS Parameters for 7-KC and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
7-Ketocholesterol (7-KC)401.395.1ESI+[12]
This compound (Internal Standard)408.295.0ESI+[12]

References

Application Note: Quantitative Analysis of 7-Ketocholesterol in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Ketocholesterol (B24107) (7-KC) is a prominent, cytotoxic oxysterol formed from the oxidation of cholesterol.[1] Elevated levels of 7-KC in serum and tissues are associated with a variety of pathologies, including atherosclerosis, age-related diseases, and certain lysosomal storage disorders such as Niemann-Pick disease.[2][3][4] Consequently, the accurate and precise quantification of 7-KC in serum is a critical tool for researchers, scientists, and drug development professionals investigating these conditions. This application note describes a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 7-KC in human serum. The methodology utilizes a deuterated internal standard (7-Ketocholesterol-d7) to ensure high accuracy and reproducibility and employs a simple protein precipitation step for sample preparation, making it suitable for clinical research and large-scale studies.[2]

Principle

This method involves the direct analysis of 7-Ketocholesterol in serum. A simple protein precipitation step is used to extract the analyte and the deuterated internal standard (7-Ketocholesterol-d7) from the serum matrix. The supernatant is then directly injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using the stable isotope-labeled internal standard, which corrects for matrix effects and variations in sample processing.[2][5]

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • 7-Ketocholesterol (Sigma-Aldrich)

    • 7-Ketocholesterol-d7 (d7-7-KC) (CND Isotopes)[2]

  • Solvents and Reagents:

    • Methanol (B129727) (LC-MS Grade, Sigma-Aldrich)

    • Acetonitrile (LC-MS Grade, Sigma-Aldrich)

    • Formic Acid (LC-MS Grade, Sigma-Aldrich)

    • Ultrapure Water (Milli-Q system or equivalent)[2]

    • Charcoal-stripped human serum (for calibrators and QCs) (Sigma-Aldrich)[2]

  • Apparatus:

    • Analytical balance

    • Microcentrifuge

    • Vortex mixer

    • Calibrated micropipettes

    • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

    • LC-MS/MS system (e.g., UPLC interfaced with a tandem quadrupole mass spectrometer)[2]

    • Reversed-phase C18 column

Preparation of Standard Solutions, Calibrators, and Quality Controls (QCs)
  • Stock Solutions (10 µg/mL):

    • Prepare a stock solution of 7-KC in methanol at a concentration of 10 µg/mL.[2]

    • Prepare a stock solution of the internal standard (IS), d7-7-KC, in methanol at a concentration of 10 µg/mL.

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the d7-7-KC stock solution with methanol to a final concentration of 50 ng/mL.[2]

  • Calibration Standards (1 - 400 ng/mL):

    • Prepare a series of calibration standards by spiking charcoal-stripped serum with the 7-KC stock solution.

    • The final concentrations should be 1, 2, 5, 10, 25, 50, 200, and 400 ng/mL.[2]

  • Quality Control (QC) Samples:

    • Prepare QC samples at three concentration levels by spiking charcoal-stripped serum:

      • Low QC (LQC): 2.5 ng/mL

      • Medium QC (MQC): 25 ng/mL

      • High QC (HQC): 250 ng/mL[2]

  • Storage:

    • Store all stock solutions, calibrators, and QC samples in aliquots at -80°C until use.[2]

Sample Preparation Protocol
  • Thaw serum samples (calibrators, QCs, and unknown samples) and vortex mix.

  • Pipette 25 µL of serum into a 1.5 mL microcentrifuge tube.[2]

  • Add 100 µL of the internal standard working solution (50 ng/mL d7-7-KC in methanol) to each tube.[2] The methanol acts as the protein precipitation agent.

  • Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • LC System: UPLC System

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-3.0 min: 50% to 100% B

    • 3.0-4.0 min: Hold at 100% B

    • 4.0-4.1 min: 100% to 50% B

    • 4.1-5.0 min: Hold at 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Total Run Time: 5 minutes[2]

  • Mass Spectrometer: Tandem Quadrupole MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 7-Ketocholesterol: Precursor ion m/z 401.3 -> Product ion m/z 383.3

    • d7-7-Ketocholesterol (IS): Precursor ion m/z 408.3 -> Product ion m/z 390.3

Data Analysis
  • Quantification is based on the ratio of the peak area of the 7-KC analyte to the peak area of the d7-7-KC internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • The concentrations of 7-KC in the QC and unknown samples are determined from this calibration curve.

Data Presentation

The described method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.[2]

Table 1: Calibration Curve and Linearity

Parameter Value
Calibration Range 1 - 400 ng/mL
Regression Coefficient (r²) ≥ 0.995

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-assay CV (%) (n=5) Inter-assay CV (%) (n=5) Accuracy (%)
LQC 2.5 10.52 3.71 85 - 110
MQC 25 3.82 4.16 85 - 110

| HQC | 250 | 4.12 | 3.95 | 85 - 110 |

Table 3: Recovery

QC Level Concentration (ng/mL) Recovery (%)
LQC 2.5 90.8
MQC 25 113.2

| HQC | 250 | 98.5 |

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the analysis of 7-Ketocholesterol in serum.

G Figure 1: Experimental Workflow for 7-KC Serum Analysis cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solutions Prepare 7-KC & d7-7-KC Stock Solutions Working_IS Prepare Working Internal Standard (IS) Stock_Solutions->Working_IS Cal_QC Prepare Calibrators & QCs in Stripped Serum Stock_Solutions->Cal_QC Sample_Collection 1. Collect Serum Sample (25 µL) Add_IS 2. Add 100 µL IS Solution (Protein Precipitation) Sample_Collection->Add_IS d7-7-KC in Methanol Vortex 3. Vortex (1 min) Add_IS->Vortex Centrifuge 4. Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LCMS_Analysis 6. LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS_Analysis Data_Processing 7. Data Processing LCMS_Analysis->Data_Processing Quantification 8. Quantification (Peak Area Ratio vs. Cal Curve) Data_Processing->Quantification Final_Result Final 7-KC Concentration Quantification->Final_Result

Caption: Workflow for 7-KC Serum Analysis.

References

High-Throughput Quantification of 7-Ketocholesterol using 7-Ketocholesterol-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ketocholesterol (B24107) (7-KC) is an oxysterol formed from the oxidation of cholesterol, a process that can occur both enzymatically and through non-enzymatic autoxidation.[1][2] It is one of the most abundant oxysterols found in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques.[1][3] Elevated levels of 7-KC have been implicated in a variety of age-related and civilization diseases, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and age-related macular degeneration.[1][2][4][5] Its cytotoxic effects are linked to the induction of oxidative stress, inflammation, and apoptosis.[3][6][7] Given its role in pathophysiology, the accurate and high-throughput quantification of 7-KC in biological matrices is crucial for clinical diagnostics and for advancing drug development efforts targeting pathways modulated by this oxysterol.

This application note provides a detailed protocol for the high-throughput quantification of 7-Ketocholesterol in plasma using a stable isotope-labeled internal standard, 7-Ketocholesterol-d7 (7-KC-d7), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations during sample preparation and injection, ensuring high accuracy and precision.

Biological Significance and Signaling Pathways

7-Ketocholesterol is a biologically active molecule that can trigger multiple signaling pathways, leading to cellular dysfunction and death. It is a potent inducer of oxidative stress through the activation of NADPH oxidase, leading to an overproduction of reactive oxygen species (ROS).[6] This oxidative stress, in turn, can damage cellular components, including mitochondria and the endoplasmic reticulum (ER), leading to ER stress.[4][6]

7-KC-induced inflammation is often mediated through the Toll-like receptor 4 (TLR4), activating downstream signaling cascades that result in the production of pro-inflammatory cytokines.[4][5] Furthermore, 7-KC can induce apoptosis by increasing intracellular calcium levels, activating caspases, and modulating the PI3K/Akt signaling pathway.[6][7] Understanding these pathways is critical for the development of therapeutic interventions for diseases associated with elevated 7-KC levels.

7_Ketocholesterol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 7KC 7-Ketocholesterol TLR4 TLR4 7KC->TLR4 Binds to NADPH_Oxidase NADPH Oxidase 7KC->NADPH_Oxidase Activates Ca_Influx Ca2+ Influx 7KC->Ca_Influx Induces PI3K_Akt PI3K/Akt Pathway 7KC->PI3K_Akt Inhibits Inflammation Pro-inflammatory Cytokines TLR4->Inflammation Mediates ROS ROS NADPH_Oxidase->ROS Generates ER_Stress ER Stress ROS->ER_Stress Induces ER_Stress->Inflammation Contributes to Apoptosis Apoptosis Ca_Influx->Apoptosis Triggers PI3K_Akt->Apoptosis Suppresses

Caption: 7-Ketocholesterol signaling pathways leading to cellular stress.

Experimental Protocol

This protocol is designed for the quantification of 7-KC in human plasma.

Materials and Reagents
  • 7-Ketocholesterol (7-KC) standard (Sigma-Aldrich)

  • 7-Ketocholesterol-d7 (7-KC-d7) internal standard (CND Isotopes)

  • HPLC-grade methanol (B129727) (Sigma-Aldrich)

  • HPLC-grade acetonitrile (B52724) (Sigma-Aldrich)

  • Formic acid (Sigma-Aldrich)

  • Ultrapure water (Milli-Q system or equivalent)

  • Human plasma (charcoal-stripped plasma for calibration standards and QCs, Sigma-Aldrich)

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm)

Procedure

1. Standard and Internal Standard Preparation

  • 7-KC Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-KC in methanol.

  • 7-KC Working Solutions: Prepare serial dilutions of the 7-KC stock solution in methanol to create working solutions for calibration standards and quality controls (QCs).

  • 7-KC-d7 Internal Standard Working Solution (50 ng/mL): Prepare a working solution of 7-KC-d7 in methanol.

2. Calibration Standards and Quality Controls

  • Prepare calibration standards by spiking charcoal-stripped plasma with the 7-KC working solutions to achieve final concentrations ranging from 1 to 400 ng/mL.[8]

  • Prepare QCs at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) in charcoal-stripped plasma.[8]

3. Sample Preparation

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To a 1.5 mL microcentrifuge tube, add 25 µL of plasma.

  • Add 100 µL of the 50 ng/mL 7-KC-d7 internal standard working solution to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,300 x g for 5 minutes at room temperature.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow Plasma_Sample 1. Plasma Sample (25 µL) Add_IS 2. Add Internal Standard (7-KC-d7) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Vortex) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis

Caption: High-throughput sample preparation workflow for 7-KC analysis.

4. LC-MS/MS Conditions

Parameter Condition
LC System Waters ACQUITY UPLC
Column Waters BEH C18 (1.7 µm, 2.1 mm × 50 mm)
Column Temperature 30°C
Mobile Phase A Water with 0.5% Formic Acid
Mobile Phase B Methanol with 0.5% Formic Acid
Flow Rate 0.5 mL/min
Gradient 80% B to 95% B over 3 min, then to 100% B for 1 min
Injection Volume 5 µL
MS System Waters Xevo TQ-S
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
7-Ketocholesterol401813832
401953840
7-Ketocholesterol-d7408814032
408954034

Table adapted from Zhang, et al. (2014).[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of 7-Ketocholesterol.

Table 1: Method Validation Parameters

Parameter Result Reference
Linearity Range 1 - 400 ng/mL[8]
Regression Coefficient (r²) ≥ 0.995[8]
Lower Limit of Quantification (LLOQ) 1 ng/mL[8]
Detection Limit 0.1 ng/mL[10]

Table 2: Precision and Accuracy

QC Level Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (%) Reference
Low (2.5 ng/mL) 10.523.7185 - 110[8]
Medium (25 ng/mL) 5.684.1685 - 110[8]
High (250 ng/mL) 3.823.9885 - 110[8]

Table 3: Recovery

Analyte Recovery Range (%) Reference
7-Ketocholesterol90.8 - 113.2[8]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and robust approach for the high-throughput quantification of 7-Ketocholesterol in human plasma. The simple protein precipitation sample preparation method and short chromatographic run time make it suitable for the analysis of a large number of samples. The use of a deuterated internal standard ensures high accuracy and precision, making this method a valuable tool for researchers and clinicians investigating the role of 7-KC in health and disease, as well as for drug development professionals evaluating the efficacy of therapeutic interventions targeting 7-KC-related pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly. A growing body of evidence implicates the accumulation of oxidized cholesterol derivatives, particularly 7-ketocholesterol (B24107) (7KC), in the pathogenesis of AMD.[1][2][3][4][5] 7KC is found in high concentrations in drusen, the hallmark extracellular deposits between the retinal pigment epithelium (RPE) and Bruch's membrane, and is associated with inflammation, oxidative stress, and angiogenesis in the retina.[1][3][5][6] Accurate quantification of 7KC in biological matrices is therefore crucial for understanding its role in AMD and for the development of novel therapeutic interventions.

This application note provides a detailed workflow for the analysis of 7KC in biological samples relevant to AMD research, utilizing 7-Keto Cholesterol-d7 as an internal standard for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a deuterated internal standard is critical for correcting for variations during sample preparation and analysis, ensuring high-quality, reproducible data.[7]

Pathophysiological Role of 7-Ketocholesterol in AMD

7-Ketocholesterol contributes to AMD progression through several mechanisms:

  • Inflammation and Microglial Activation: 7KC is a potent pro-inflammatory molecule that can activate the NLRP3 inflammasome in retinal microglia, polarizing them towards a pro-inflammatory M1 state.[2][3] This leads to the release of inflammatory cytokines and chemokines, contributing to the chronic inflammatory environment observed in AMD.

  • Angiogenesis: 7KC has been shown to induce the expression of angiogenic factors, such as vascular endothelial growth factor (VEGF), promoting the development of choroidal neovascularization (CNV), a key feature of wet AMD.[1][6]

  • Endothelial-Mesenchymal Transition (EndMT): Studies have demonstrated that 7KC can induce EndMT in choroidal endothelial cells, leading to increased cell migration and invasion, which contributes to the formation of neovascular lesions and fibrosis.[1]

  • RPE Cell Dysfunction: 7KC is cytotoxic to RPE cells and can alter their bioenergetics, leading to increased glycolysis and changes in cellular morphology.[4] This can compromise the integrity of the outer blood-retinal barrier and contribute to photoreceptor degeneration.

Experimental Workflow for this compound Analysis

The following diagram outlines the key steps in the analytical workflow for the quantification of 7KC in biological samples using this compound as an internal standard.

G Figure 1. Experimental Workflow for this compound Analysis. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Retina, Plasma, Serum) InternalStandard Addition of this compound Internal Standard SampleCollection->InternalStandard Extraction Lipid Extraction (e.g., Folch or MTBE method) InternalStandard->Extraction Chromatography Reverse-Phase Liquid Chromatography Extraction->Chromatography MassSpec Tandem Mass Spectrometry (MRM Mode) Chromatography->MassSpec Quantification Quantification of 7KC (Ratio to this compound) MassSpec->Quantification DataAnalysis Statistical Analysis and Interpretation Quantification->DataAnalysis

Caption: Figure 1. Experimental Workflow for this compound Analysis.

Detailed Experimental Protocols

Sample Preparation: Retinal Tissue

This protocol is adapted from methodologies described for lipid extraction from retinal tissues.[8][9]

Materials:

  • Retinal tissue samples

  • This compound internal standard solution (in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Centrifuge

Procedure:

  • Excise retinal tissues and immediately freeze them in liquid nitrogen or store them at -80°C until analysis.

  • Thaw the tissue on ice and weigh it.

  • Add a known amount of this compound internal standard solution to the tissue. The amount should be optimized based on the expected concentration range of endogenous 7KC.

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol.

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Sample Preparation: Plasma/Serum

This protocol is based on established methods for oxysterol analysis in plasma.[10][11]

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in methanol)

  • Methanol

  • Acetonitrile

  • Centrifuge

Procedure:

  • Thaw plasma or serum samples on ice.

  • To a 25 µL aliquot of the sample, add 100 µL of the this compound internal standard solution in methanol.[10]

  • Vortex the mixture vigorously to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at room temperature.[10]

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the LC-MS/MS analysis of 7KC. Specific conditions may need to be optimized based on the instrument used.[10][12][13][14]

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid
GradientA suitable gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
MS/MS ModeMultiple Reaction Monitoring (MRM)
MRM Transition (7KC)Precursor Ion (m/z) -> Product Ion (m/z). e.g., 401.3 -> 383.3
MRM Transition (7KC-d7)Precursor Ion (m/z) -> Product Ion (m/z). e.g., 408.3 -> 390.3
Capillary Voltage~3.0 kV
Desolvation Temperature~350°C

Data Presentation and Quantification

The concentration of 7KC in the samples is determined by calculating the peak area ratio of the endogenous 7KC to the this compound internal standard. A calibration curve is constructed using known concentrations of 7KC standards spiked with a constant amount of the internal standard.

Table 2: Example Calibration Curve Data

7KC Concentration (ng/mL)7KC Peak Area7KC-d7 Peak AreaPeak Area Ratio (7KC/7KC-d7)
11500100000.15
57600102000.75
1015500101001.53
5078000103007.57
100152000990015.35
2503800001015037.44
5007650001005076.12

Signaling Pathways Involving 7-Ketocholesterol in AMD

The following diagram illustrates the key signaling pathways activated by 7KC in retinal cells, contributing to the pathology of AMD.

G Figure 2. 7-Ketocholesterol Signaling in AMD Pathogenesis. cluster_stimulus Stimulus cluster_cells Retinal Cells cluster_pathways Signaling Pathways cluster_outcomes Pathological Outcomes KC 7-Ketocholesterol (7KC) Microglia Microglia KC->Microglia CEC Choroidal Endothelial Cells KC->CEC RPE Retinal Pigment Epithelium (RPE) KC->RPE NLRP3 NLRP3 Inflammasome Activation Microglia->NLRP3 TGFb TGF-β Signaling CEC->TGFb NFkB NF-κB Pathway RPE->NFkB ROS Reactive Oxygen Species (ROS) Production RPE->ROS Inflammation Inflammation (IL-1β, IL-6, IL-8) NLRP3->Inflammation EndMT Endothelial-Mesenchymal Transition (EndMT) TGFb->EndMT NFkB->Inflammation Angiogenesis Angiogenesis (VEGF) NFkB->Angiogenesis Cytotoxicity RPE Cytotoxicity and Dysfunction ROS->Cytotoxicity Fibrosis Fibrosis EndMT->Fibrosis

References

Application Note: Quantitative Analysis of 7-Keto Cholesterol and 7-Keto Cholesterol-d7 using a Multiple Reaction Monitoring (MRM) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Keto Cholesterol (7-KC) in biological samples. Utilizing 7-Keto Cholesterol-d7 as an internal standard, this multiple reaction monitoring (MRM) method offers high selectivity and accuracy, making it suitable for researchers, scientists, and drug development professionals. The protocol provided outlines a straightforward sample preparation procedure involving protein precipitation, followed by rapid chromatographic separation and detection. This non-derivatized method is advantageous for high-throughput analysis.[1]

Introduction

7-Keto Cholesterol (7-KC) is an oxidized derivative of cholesterol implicated in various physiological and pathological processes. Accurate quantification of 7-KC in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of 7-KC using an LC-MS/MS system operating in MRM mode, which ensures high sensitivity and specificity. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample processing, leading to reliable quantitative results.

Experimental

Materials and Reagents
  • 7-Keto Cholesterol (Sigma-Aldrich)

  • This compound (CDN Isotopes)[1]

  • HPLC-grade methanol (B129727) (Sigma-Aldrich)

  • HPLC-grade acetonitrile (B52724) (Sigma-Aldrich)

  • Formic acid (Sigma-Aldrich)[1]

  • Ultrapure water

  • Blank plasma (charcoal-stripped)

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of 7-KC from plasma samples.[1]

  • To 25 µL of plasma sample in a microcentrifuge tube, add 100 µL of methanol containing the internal standard, this compound (50 ng/mL).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient 80% B to 95% B over 3 min, hold at 95% B for 1 min, return to 80% B
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and multiple reaction monitoring (MRM).

ParameterSetting
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Source Temperature 150 °C
MRM Transitions

The following MRM transitions were optimized for the detection and quantification of 7-Keto Cholesterol and its internal standard.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
7-Keto Cholesterol 401.4383.43818
This compound 408.4390.44018

Quantitative Data Summary

The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the table below.[1]

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85% - 115%

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (25 µL) add_is Add Internal Standard (7-KC-d7 in Methanol) plasma_sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UPLC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of 7-KC calibration_curve->quantification

Caption: Experimental workflow for the quantification of 7-Keto Cholesterol.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the analytical components in the MRM method.

logical_relationship cluster_ms Mass Spectrometer cluster_q1 Q1 (Precursor Selection) cluster_q2 Q2 (Collision Cell) cluster_q3 Q3 (Product Selection) analyte 7-Keto Cholesterol precursor_analyte 401.4 m/z analyte->precursor_analyte is This compound (Internal Standard) precursor_is 408.4 m/z is->precursor_is fragmentation Fragmentation (CID) precursor_analyte->fragmentation precursor_is->fragmentation product_analyte 383.4 m/z fragmentation->product_analyte product_is 390.4 m/z fragmentation->product_is detector Detector product_analyte->detector product_is->detector

Caption: Logical flow of the MRM method for 7-Keto Cholesterol analysis.

References

Application of 7-Keto Cholesterol-d7 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Ketocholesterol (B24107) (7-KC) is a prominent, biologically active oxysterol formed from the oxidation of cholesterol.[1][2] It is a significant biomarker in metabolic profiling studies due to its association with a range of pathologies, including atherosclerosis, neurodegenerative diseases, and certain lysosomal storage disorders.[2][3][4] As the most abundant non-enzymatically formed oxysterol in human plasma and atherosclerotic plaques, accurate quantification of 7-KC is crucial for understanding its role in disease progression.[2] 7-Keto Cholesterol-d7 (7-KC-d7) is a deuterated analog of 7-KC, which serves as an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for precise and accurate measurement of endogenous 7-KC levels by correcting for sample loss during preparation and variations in instrument response.

Application Notes

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of 7-Ketocholesterol in various biological matrices. This is essential for metabolic profiling studies aiming to elucidate the role of 7-KC in health and disease.

1. Biomarker in Cardiovascular Diseases:

Elevated levels of 7-KC are strongly associated with the progression of coronary atherosclerosis and are found in high concentrations in atherosclerotic plaques.[2] 7-KC induces inflammatory responses and apoptosis in macrophages and endothelial cells, contributing to the development of atherosclerotic lesions.[5] Therefore, the accurate quantification of 7-KC, facilitated by the use of 7-KC-d7, is a valuable tool in cardiovascular research and may serve as a prognostic marker for cardiovascular events.

2. Neurological and Lysosomal Storage Disorders:

Aberrant cholesterol metabolism and oxidative stress are implicated in several neurodegenerative and lysosomal storage diseases. For instance, significantly elevated plasma levels of 7-KC have been identified in patients with Niemann-Pick disease, making it a potential diagnostic biomarker for this condition.[4] The use of 7-KC-d7 as an internal standard enables the development of robust and sensitive diagnostic assays.

3. Cellular Metabolism and Signaling:

7-KC is a potent modulator of cellular signaling pathways, particularly those related to inflammation and lipid metabolism. It has been shown to activate various kinase signaling pathways, including those involving NF-κB, p38 MAPK, and ERK, leading to the expression of pro-inflammatory cytokines.[6] In macrophages, 7-KC can induce the expression of chemokines such as CXCL1 and CXCL2, promoting neutrophil infiltration and inflammation.[7] Metabolic profiling studies using 7-KC-d7 can help to unravel the complex interplay between 7-KC and cellular metabolic and signaling networks.

Quantitative Data Summary

The following tables summarize representative quantitative data of 7-Ketocholesterol levels in human plasma from published studies. The use of a deuterated internal standard like 7-KC-d7 is critical for the accuracy of these measurements.

Table 1: Plasma 7-Ketocholesterol Levels in Patients with Coronary Artery Disease (CAD)

Patient GroupMean 7-KC Concentration (ng/mL)Standard Deviation (ng/mL)
Normal Coronary Arteries19.011.3
Coronary Artery Disease32.423.1

Data from a study on the clinical significance of serum 7-Ketocholesterol in coronary atherosclerosis.

Table 2: Plasma 7-Ketocholesterol Levels in Patients with Niemann-Pick Disease (NPD) and Other Lysosomal Storage Diseases (LSDs)

Patient GroupMean 7-KC Concentration (ng/mL)Range (ng/mL)
Normal Controls15.28.5 - 25.4
ASMase-deficient NPD148.545.6 - 355.8
Niemann-Pick type C125.730.2 - 288.6
Other LSDs (GSDII, GD, MPSII, KD, MLD)18.910.2 - 32.5

Data from a study on the use of plasma 7-KC for the diagnosis of Acid Sphingomyelinase (ASMase)-deficient Niemann-Pick disease.[4]

Experimental Protocols

Protocol 1: Quantification of 7-Ketocholesterol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of 7-KC in human plasma using 7-KC-d7 as an internal standard without the need for derivatization.[4][8]

1. Materials and Reagents:

  • 7-Ketocholesterol (7-KC) standard

  • This compound (7-KC-d7) internal standard

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma samples (stored at -80°C)

  • Microcentrifuge tubes

  • LC-MS/MS system with an ESI source

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 7-KC-d7 internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 50 ng/mL in methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol with 0.5% formic acid).

  • Vortex briefly and transfer to an LC vial for analysis.

3. LC-MS/MS Analysis:

  • LC Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm) or equivalent.[8]

  • Mobile Phase A: Water with 0.5% formic acid.[8]

  • Mobile Phase B: Methanol with 0.5% formic acid.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Gradient:

    • Start at 80% B.

    • Increase to 95% B over 3 minutes.

    • Increase to 100% B and hold for 1 minute.

    • Return to 80% B and re-equilibrate for 1 minute.[8]

  • Injection Volume: 10 µL.[8]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions:

      • 7-KC: Precursor ion m/z 383.3 -> Product ion m/z 365.3 (quantifier) and m/z 147.1 (qualifier).

      • 7-KC-d7: Precursor ion m/z 390.3 -> Product ion m/z 372.3.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of 7-KC standard spiked into a blank matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte (7-KC) to the internal standard (7-KC-d7).

  • Determine the concentration of 7-KC in the samples by interpolating from the calibration curve.

Protocol 2: Quantification of 7-Ketocholesterol in Cultured Cells using GC-MS

This protocol describes a method for the quantitative analysis of 7-KC in cultured cells using 7-KC-d7 as an internal standard, involving saponification and derivatization.[9][10]

1. Materials and Reagents:

  • 7-Ketocholesterol (7-KC) standard

  • This compound (7-KC-d7) internal standard

  • Cultured cells (e.g., macrophages, hepatocytes)

  • Phosphate-buffered saline (PBS)

  • Ethanolic potassium hydroxide (B78521) (KOH) solution

  • n-Hexane

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization

  • GC-MS system

2. Sample Preparation:

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse the cells (e.g., by sonication in a suitable buffer).

  • Add a known amount of 7-KC-d7 internal standard to the cell lysate.

  • Saponification: Add ethanolic KOH solution and incubate at 60°C for 1 hour to hydrolyze sterol esters.[9]

  • Extraction: After cooling, add water and extract the non-saponifiable lipids three times with n-hexane.[9]

  • Pool the hexane (B92381) extracts and evaporate to dryness under nitrogen.

  • Derivatization: Reconstitute the dried extract in a suitable solvent and add MSTFA. Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[9][10]

  • Evaporate the derivatization reagent and reconstitute in n-hexane for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: A medium polarity column such as a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase is suitable.[10]

  • Injector Temperature: 275°C.[11]

  • Oven Temperature Program:

    • Initial temperature of 180°C, hold for 1 minute.

    • Ramp to 290°C at 20°C/min.

    • Ramp to 320°C at 5°C/min and hold for 2.5 minutes.

  • Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[9]

  • MS Detection: Selected Ion Monitoring (SIM) or MRM mode.

  • Characteristic Ions for 7-KC-TMS ether (EI): m/z 472 (M+), 382, 367.

4. Data Analysis:

  • Create a calibration curve by analyzing derivatized 7-KC standards with a fixed amount of derivatized 7-KC-d7.

  • Calculate the peak area ratio of the characteristic ion for 7-KC-TMS to that of 7-KC-d7-TMS.

  • Quantify the amount of 7-KC in the cell samples from the calibration curve.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidized_LDL Oxidized LDL TLR4 TLR4 ROS ROS TLR4->ROS induces AKT AKT TLR4->AKT activates 7KC 7-Ketocholesterol 7KC->TLR4 activates p38_MAPK p38 MAPK ROS->p38_MAPK activates ERK ERK ROS->ERK activates NFkB NF-κB p38_MAPK->NFkB ERK->NFkB PKC PKCζ AKT->PKC PKC->NFkB Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6, IL-8, VEGF) NFkB->Inflammatory_Genes

Caption: Signaling pathways induced by 7-Ketocholesterol in macrophages.

G Internal_Standard 2. Addition of This compound Sample_Preparation 3. Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction - Saponification (optional) - Derivatization (for GC-MS) Internal_Standard->Sample_Preparation Instrumental_Analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition 5. Data Acquisition (MRM/SIM) Instrumental_Analysis->Data_Acquisition Data_Processing 6. Data Processing - Peak Integration - Area Ratio Calculation Data_Acquisition->Data_Processing Quantification 7. Quantification (Calibration Curve) Data_Processing->Quantification Biological_Interpretation 8. Biological Interpretation Quantification->Biological_Interpretation

Caption: Experimental workflow for 7-Keto Cholesterol metabolic profiling.

References

Application Note: Quantification of 7-Ketocholesterol in Cerebrospinal Fluid using a d7 Analog by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 7-ketocholesterol (B24107) (7-KC) in human cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, 7-ketocholesterol-d7 (d7-7-KC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). 7-Ketocholesterol is a major product of cholesterol auto-oxidation and is considered a biomarker for oxidative stress.[1] Elevated levels of 7-KC in CSF have been associated with neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis, making its accurate quantification crucial for researchers, scientists, and drug development professionals in the field of neuroscience.[2][3][4] This document outlines the experimental procedures for sample preparation, LC-MS/MS analysis, and data interpretation, and includes representative quantitative data.

Introduction

7-Ketocholesterol is a cytotoxic oxysterol formed through the non-enzymatic oxidation of cholesterol.[2] Its accumulation in the central nervous system is implicated in the pathophysiology of several neurodegenerative disorders, where it contributes to neuroinflammation, apoptosis of neuronal and glial cells, and overall oxidative stress.[3][5] The accurate measurement of 7-KC in cerebrospinal fluid, which is in direct contact with the brain and spinal cord, provides a valuable tool for understanding disease mechanisms and for the potential development of novel therapeutic interventions.

The use of a deuterated internal standard, d7-7-KC, is critical for accurate quantification as it co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis. This LC-MS/MS method offers high selectivity and sensitivity for the reliable determination of 7-KC concentrations in complex CSF matrices.

Experimental Protocols

Materials and Reagents
  • 7-Ketocholesterol (Sigma-Aldrich)

  • 7-Ketocholesterol-d7 (d7-7-KC) (CND Isotopes)[6]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Ultrapure water

  • Human cerebrospinal fluid (CSF) samples

Equipment
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[6]

  • Analytical balance

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Sample Preparation
  • Thawing and Spiking: Thaw frozen CSF samples on ice. To 200 µL of CSF in a glass test tube, add 50 µL of the internal standard working solution (d7-7-KC in methanol-water, 1:1). Vortex for 15 seconds.

  • Liquid-Liquid Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to each tube. Vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the lipids.

  • Phase Separation: Centrifuge the samples at approximately 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.

  • Drying: Carefully transfer the upper organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of methanol. Vortex to ensure the residue is fully dissolved. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Waters BEH C18, 1.7 µm, 2.1 mm x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Gradient A linear gradient is employed for optimal separation.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage +3.0 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions are monitored for the quantification and confirmation of 7-KC and its internal standard:

CompoundMass Transition (m/z)Cone Voltage (V)Collision Energy (eV)
7-Ketocholesterol 401 > 813832
401 > 953840
d7-7-Ketocholesterol 408 > 814032
408 > 954034

Table adapted from a method for plasma analysis.[6]

Data Presentation

The concentration of 7-KC in CSF samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Table 1: Representative Concentrations of 7-Ketocholesterol in Human Cerebrospinal Fluid

CohortMean 7-KC Concentration (ng/mL)Standard Deviation (ng/mL)Reference
Healthy Adults (n=153) 0.230.08[7][8]

Note: Concentrations can vary based on the specific patient population, disease state, and analytical methodology.

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for 7-KC Quantification in CSF cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample CSF Sample (200 µL) Spike_IS Spike with d7-7-KC CSF_Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Reconstitute Reconstitution in Methanol Dry->Reconstitute LC_Separation UPLC Separation Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for 7-KC analysis in CSF.

G 7-Ketocholesterol Signaling in Neuroinflammation KC 7-Ketocholesterol TLR Toll-like Receptors (TLRs) KC->TLR activates Microglia Microglia Activation TLR->Microglia ROS Reactive Oxygen Species (ROS) Production Microglia->ROS Inflammasome NLRP3 Inflammasome Activation Microglia->Inflammasome Apoptosis Neuronal & Glial Apoptosis ROS->Apoptosis Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) Inflammasome->Cytokines Cytokines->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: 7-KC signaling in neuroinflammation.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of 7-ketocholesterol in cerebrospinal fluid. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for research applications aiming to investigate the role of oxidative stress and lipid peroxidation in the pathogenesis of neurological disorders. This application note serves as a comprehensive guide for researchers and drug development professionals in the implementation of this valuable analytical technique.

References

Troubleshooting & Optimization

Minimizing matrix effects in 7-Keto Cholesterol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the minimization of matrix effects in 7-Keto Cholesterol (7-KC) LC-MS/MS analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact 7-KC analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which negatively affects the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4] In the context of 7-KC analysis, components of biological samples like plasma or serum, such as phospholipids, salts, and proteins, can co-elute with 7-KC and interfere with its ionization in the mass spectrometer's source.[1][5]

Q2: What are the most common sources of matrix effects in biological samples for 7-KC analysis?

A2: For lipid analysis in biological matrices, the most significant contributors to matrix effects are phospholipids.[1] These molecules are highly abundant in cell membranes and often co-extract with analytes like 7-KC during sample preparation. Other sources include salts, endogenous metabolites, proteins, and anticoagulants used during sample collection.[1][2] These substances can compete with 7-KC for ionization, leading to inaccurate quantification.[5]

Q3: How can I quantitatively assess the degree of matrix effect in my 7-KC assay?

A3: The most common quantitative method is the post-extraction spike experiment .[1] This involves comparing the peak area of 7-KC spiked into a pre-extracted blank matrix sample to the peak area of 7-KC in a neat (clean) solvent at the same concentration.[1][6] The matrix effect (ME) can be calculated as follows:

  • ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your 7-KC analysis.

Issue: I'm observing significant ion suppression or enhancement.

This is the most direct consequence of matrix effects. The following workflow can help diagnose and mitigate the issue.

G cluster_0 Troubleshooting Ion Suppression/Enhancement start Significant Ion Suppression or Enhancement Observed q1 Is an internal standard (IS) being used? start->q1 a1_no Incorporate an appropriate internal standard, preferably a SIL-IS for 7-KC. q1->a1_no No q2 Is sample cleanup sufficiently rigorous? q1->q2 Yes a1_yes Use a Stable Isotope-Labeled (SIL) IS. It co-elutes and experiences similar matrix effects, providing the best correction. [5] end_node Re-evaluate Matrix Effect a1_yes->end_node a1_no->q2 a2_yes Optimize Chromatography. Modify gradient to better separate 7-KC from interfering peaks. [3, 6] Consider a different column chemistry. q2->a2_yes Yes a2_no Improve Sample Preparation. Switch from Protein Precipitation (PP) to LLE or SPE for cleaner extracts. [6, 11] q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Workflow for troubleshooting ion suppression/enhancement.

Issue: My 7-KC peak shape is poor (e.g., tailing, splitting, or broadening).

Poor peak shape can be caused by a variety of factors, often related to chromatography or matrix interferences.[7]

  • Check for Column Contamination: Residual matrix components, especially phospholipids, can build up on the analytical column, degrading its performance.[7] Implement a robust column washing procedure between runs.

  • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for 7-KC. Adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[2]

  • Review Injection Solvent: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions to prevent peak distortion. A solvent stronger than the mobile phase can cause peak fronting.

  • Sample Overload: Injecting a sample that is too concentrated or contains a high load of matrix components can lead to peak broadening.[3] Consider diluting the sample extract if sensitivity allows.

Issue: I have low recovery of 7-KC.

Low recovery indicates that the analyte is being lost during the sample preparation process.

  • Evaluate Extraction Efficiency: The choice of extraction technique is critical. Protein precipitation is fast but often results in lower recoveries and less clean extracts compared to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8][9]

  • Optimize LLE/SPE Parameters:

    • For LLE: Test different organic solvents and pH conditions to ensure optimal partitioning of 7-KC into the organic phase.

    • For SPE: Ensure the correct sorbent chemistry is being used. The wash steps must be strong enough to remove interferences without eluting the 7-KC, and the elution solvent must be strong enough to fully recover it.

  • Check for Analyte Stability: 7-KC can be susceptible to degradation. Ensure samples are handled properly, stored at appropriate temperatures, and consider adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent artificial oxidation.[10]

Section 3: Experimental Protocols

Protocol 1: General Sample Preparation Workflow

The following diagram outlines a general workflow for preparing biological samples for 7-KC analysis.

G start Start: Plasma/Serum Sample step1 Add Internal Standard (e.g., d7-7-KC) and BHT start->step1 step2 Protein Precipitation (e.g., with cold Acetone or Acetonitrile) [17] step1->step2 step3 Centrifuge and Collect Supernatant step2->step3 step4 Extraction & Cleanup (Choose LLE or SPE) step3->step4 step5 Evaporate to Dryness (under Nitrogen stream) step4->step5 step6 Reconstitute in Mobile Phase-Compatible Solvent step5->step6 end Inject into LC-MS/MS step6->end

Caption: General sample preparation workflow for 7-KC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a common technique used to separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.

  • Sample Preparation: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 1 mL of an extraction solvent (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE)).

  • Mixing: Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than LLE by using a solid sorbent to retain the analyte while matrix interferences are washed away.[11]

  • Sample Pre-treatment: Perform protein precipitation on the plasma sample as described in the LLE protocol (Steps 1-3).

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 10% methanol in water) to remove polar interferences like salts.

  • Elution: Elute the 7-KC from the cartridge using a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

Section 4: Comparative Data

The choice of sample preparation method is a critical step in minimizing matrix effects and ensuring high analyte recovery.[9] The following table summarizes typical performance characteristics of common extraction techniques.

Parameter Protein Precipitation (PP) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect HighModerateLow to Moderate
Analyte Recovery Moderate to HighModerate to High[9]High and Consistent[9]
Selectivity LowModerateHigh
Speed/Throughput High[8]ModerateModerate
Solvent Consumption ModerateHighLow
Cost per Sample LowLowHigh
Typical Use Case Rapid screening, high-throughput analysisWhen PP is insufficient, good for non-polar analytesMethods requiring very clean extracts, high sensitivity[12]

Table based on general principles of extraction techniques.[8][9][12]

References

Troubleshooting internal standard variability with 7-Keto Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting internal standard variability when using 7-Keto Cholesterol-d7. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 7-Keto Cholesterol, an oxidized derivative of cholesterol. It is an ideal internal standard (IS) for the quantification of endogenous 7-Keto Cholesterol and other similar oxysterols in biological matrices using mass spectrometry (MS).[1] As a stable isotope-labeled (SIL) internal standard, its chemical and physical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[2]

Q2: What are the primary causes of variability when using this compound as an internal standard?

Variability in the internal standard response can stem from several sources throughout the analytical workflow. The main causes include:

  • Sample Preparation Inconsistencies: Errors in aliquoting, extraction inefficiencies, or incomplete derivatization can lead to significant variability.

  • Matrix Effects: Components in the biological sample can enhance or suppress the ionization of the internal standard in the mass spectrometer.

  • Instrumental Issues: Fluctuations in the LC system's performance (e.g., injection volume precision) or the mass spectrometer's sensitivity can affect the IS signal.

  • Internal Standard Stability: this compound can be susceptible to degradation under certain conditions, such as exposure to high temperatures or alkaline environments.[3]

Q3: What is an acceptable range for internal standard variability?

While there is no universally mandated acceptance criterion, a common practice in bioanalysis is to consider internal standard responses acceptable if they are within 50% to 150% of the mean response of the calibrators and quality control (QC) samples in the same analytical run. However, it is crucial to establish and validate assay-specific criteria. Any systematic trend or drift in the IS response should be investigated, even if it falls within these limits.[4]

Q4: How should this compound stock and working solutions be stored?

Proper storage is critical to maintain the integrity of the internal standard. Recommendations are as follows:

  • Stock Solutions: Store at -80°C for long-term stability (up to 6 months).[1]

  • Working Solutions: Can be stored at -20°C for shorter periods (up to 1 month).[1]

  • General Precaution: Always protect solutions from light to prevent photodegradation.[1]

Troubleshooting Guide for this compound Variability

If you are experiencing unacceptable variability in your this compound signal, follow this step-by-step troubleshooting guide.

Step 1: Initial Data Review and Pattern Recognition

The first step is to carefully examine the pattern of variability across the analytical run.

  • Random Fluctuation: High variability in random, individual samples often points to sporadic errors in sample preparation, such as pipetting mistakes or inconsistent extraction.

  • Systematic Drift: A gradual increase or decrease in the IS response over the course of the run may indicate an issue with the LC-MS system, such as a deteriorating column, a failing detector, or instability in the ion source.

  • Batch-wide Low or High Signal: Consistently low or high IS signals across all samples could be due to an incorrectly prepared IS working solution or a systemic problem with the extraction procedure.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting internal standard variability.

Troubleshooting_Workflow cluster_Investigation Investigation Phase cluster_Action Action Phase Start High IS Variability Observed Pattern Analyze IS Response Pattern Start->Pattern Random Random Fluctuation Pattern->Random Random Systematic Systematic Drift Pattern->Systematic Systematic Batch Batch-wide Issue Pattern->Batch Batch-wide SamplePrep Review Sample Preparation - Pipetting accuracy - Extraction consistency - Derivatization efficiency Random->SamplePrep LCMS Investigate LC-MS System - Check for leaks - Column performance - MS source stability Systematic->LCMS IS_Solution Verify IS Solution - Concentration - Storage conditions - Stability Batch->IS_Solution Reinject Re-inject a Subset of Samples SamplePrep->Reinject LCMS->Reinject Reextract Re-extract and Re-analyze IS_Solution->Reextract Reinject->Reextract Variability Persists Resolved Issue Resolved Reinject->Resolved Variability Resolved Reextract->Resolved

Troubleshooting workflow for IS variability.
Step 2: Isolate the Source of the Problem

Based on the observed pattern, focus your investigation on the most likely cause.

Quantitative Data Summary for Troubleshooting

Potential CauseKey IndicatorsRecommended ActionAcceptance Criteria (Example)
Sample Preparation Random high/low IS peaksReview pipetting techniques, vortexing times, and extraction solvent volumes.IS response within 50-150% of batch mean.
Matrix Effects Consistent IS suppression or enhancement in study samples vs. QCsOptimize sample cleanup (e.g., use solid-phase extraction), adjust chromatography to separate interferences.IS-normalized matrix factor close to 1.
LC System Issues Drifting IS response, changes in retention timeCheck for leaks, column degradation, and autosampler precision.Consistent retention time and peak shape.
MS Detector Issues Abrupt changes in IS signal, high noiseClean the ion source, check detector voltage and gas flows.Stable baseline and consistent signal intensity for standards.
IS Stability Consistently low IS response, especially in older samplesPrepare fresh IS working solutions, verify storage conditions. Check for degradation products.Freshly prepared IS should yield expected response.
Step 3: Corrective Actions and Verification

Once a potential cause has been identified, take corrective action and verify that the problem is resolved.

  • Re-injection: If an instrument issue is suspected, re-injecting a portion of the samples can help determine if the problem is with the initial analysis or the samples themselves.

  • Re-extraction: If sample preparation is the likely culprit, re-extracting the affected samples is necessary.

  • Method Optimization: For persistent matrix effects or stability issues, further method development and validation may be required.

Detailed Experimental Protocol: Quantification of 7-Keto Cholesterol in Human Plasma

This protocol provides a detailed methodology for the analysis of 7-Keto Cholesterol in human plasma using this compound as an internal standard.[5]

1. Materials and Reagents

  • 7-Keto Cholesterol (analyte)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (charcoal-stripped for calibration standards)

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-Keto Cholesterol and this compound in methanol.

  • Working Calibration Standards (1-400 ng/mL): Serially dilute the 7-Keto Cholesterol stock solution with methanol to prepare working standards. Spike these into charcoal-stripped plasma to create calibration standards.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in pooled human plasma.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in methanol.[5]

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the 50 ng/mL this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Parameters

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column Waters BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 30°C
Mobile Phase A Water with 0.5% formic acid
Mobile Phase B Methanol with 0.5% formic acid
Flow Rate 0.5 mL/min
Gradient 80% to 95% B over 3 min, hold at 100% B for 1 min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage +3,000 V
Desolvation Temperature 350°C
MRM Transitions 7-Keto Cholesterol: 401 -> 81, 401 -> 95This compound: 408 -> 81, 408 -> 95

Table based on data from Jiang et al., 2014.[5]

Signaling Pathway and Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

LC-MS/MS experimental workflow.

By following this structured troubleshooting guide and adhering to the detailed experimental protocol, researchers can effectively identify and resolve issues related to internal standard variability, ensuring the accuracy and reliability of their quantitative results.

References

Technical Support Center: Optimizing 7-Ketocholesterol Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 7-Ketocholesterol (7-KC) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 7-Ketocholesterol necessary for GC-MS analysis?

A1: Derivatization is crucial for several reasons. 7-Ketocholesterol, in its native form, has low volatility and can be thermally unstable at the high temperatures used in GC analysis. Derivatization converts the polar hydroxyl and keto groups into less polar, more volatile, and more thermally stable derivatives.[1][2][3] This process enhances chromatographic peak shape, reduces peak tailing, and ultimately improves the sensitivity and reproducibility of the analysis.[4] The most common derivatization for sterols, including 7-KC, is the formation of trimethylsilyl (B98337) (TMS) ethers.[5]

Q2: What is the most common derivatization strategy for 7-Ketocholesterol?

A2: The most widely used and recommended strategy is a two-step process involving methoximation followed by silylation.[1][2][4]

  • Methoximation: This step targets the ketone group of 7-KC, converting it into an oxime. This is important to prevent the formation of multiple derivatives from a single compound due to tautomerization (isomers).[1][2]

  • Silylation: This step targets the hydroxyl group, replacing the active hydrogen with a trimethylsilyl (TMS) group.[1][2] This significantly increases the volatility of the molecule.

Q3: Which silylating reagent is best for 7-Ketocholesterol?

A3: Several silylating reagents are available, and the choice can depend on the specific requirements of the experiment. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often considered one of the most volatile and effective reagents for this purpose.[1][2] Other commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and Sylon BTZ, which is a mixture of N,O-Bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole.[6]

Troubleshooting Guide

Issue 1: Low or no peak detected for derivatized 7-Ketocholesterol.

  • Question: I am not seeing the expected peak for my derivatized 7-KC, or the signal is very weak. What could be the problem?

  • Answer: This issue can arise from several factors:

    • Incomplete Derivatization: Ensure that the reaction has gone to completion. This can be influenced by the reaction time, temperature, and the presence of moisture. Water will react with the silylating reagent, reducing its effectiveness.[1][2] It is crucial to work under anhydrous (dry) conditions.

    • Reagent Quality: Silylating reagents are sensitive to moisture and can degrade over time. Use a fresh vial or ampoule of the reagent if you suspect it has been compromised.

    • Incorrect Reaction Conditions: The derivatization reaction may require heating. For example, silylation with BSTFA+TMCS is often performed at 60°C for 20-60 minutes.[7] Consult established protocols for the specific reagents you are using.

    • Sample Loss during Evaporation: If you are evaporating the solvent after derivatization, be careful not to lose your now-volatile analyte. It is often recommended to inject the sample directly from the reaction mixture.

Issue 2: Presence of multiple peaks for 7-Ketocholesterol.

  • Question: My chromatogram shows multiple peaks that seem to be related to 7-KC. What is causing this?

  • Answer: The presence of multiple peaks can be due to:

    • Incomplete Methoximation: If the keto group is not protected by methoximation, 7-KC can exist in different isomeric forms (tautomers), which can then be silylated to produce multiple derivative peaks.[1][2]

    • Incomplete Silylation: If the hydroxyl group is not fully derivatized, you may see a peak for the underivatized or partially derivatized 7-KC.[8]

    • Side Reactions: Unwanted reactions can occur if the sample contains impurities or if the derivatization conditions are too harsh.

Issue 3: Poor peak shape (e.g., peak tailing).

  • Question: The peak for my derivatized 7-KC is showing significant tailing. How can I improve this?

  • Answer: Peak tailing is often a sign of active sites in the GC system.

    • Column Activity: The GC column may have active sites that interact with the analyte. Ensure you are using a well-conditioned and appropriate column for sterol analysis.

    • Injector Liner: The condition of the injector liner is critical. Active sites on a dirty or old liner can cause peak tailing. Regular replacement of the injector liner is recommended.[8] Using a silanized liner can also help to reduce active sites.

    • Incomplete Derivatization: As mentioned earlier, incomplete derivatization can lead to the presence of more polar, underivatized molecules that are more likely to interact with active sites and cause peak tailing.

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation of 7-Ketocholesterol

This protocol is a widely accepted method for the derivatization of 7-KC for GC-MS analysis.[1][2][4]

Materials:

  • Dried 7-Ketocholesterol sample

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Methoximation:

    • To your dried 7-KC sample in a GC vial, add 50 µL of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • To the same vial, add 50 µL of MSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for 7-Ketocholesterol Derivatization

ReagentAbbreviationKey FeaturesTypical Reaction Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACommonly used, often with a catalyst like TMCS.60-80°C for 30-60 minutes.[7]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAProduces highly volatile derivatives, considered a very strong silylating agent.[1][2]37-60°C for 30 minutes.[1][6]
Sylon BTZ-A mixture of BSTFA, TMCS, and trimethylsilylimidazole.Room temperature for 30 minutes.

Visualizations

DerivatizationWorkflow Experimental Workflow for 7-KC Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Steps cluster_analysis Analysis Sample Dried 7-KC Sample Methoximation 1. Methoximation (MeOx in Pyridine, 60°C, 60 min) Sample->Methoximation Add Reagent 1 Silylation 2. Silylation (MSTFA + 1% TMCS, 60°C, 30 min) Methoximation->Silylation Add Reagent 2 GCMS GC-MS Analysis Silylation->GCMS Inject Sample

Caption: A flowchart of the two-step derivatization process for 7-Ketocholesterol.

Caption: A logical diagram for troubleshooting common issues in 7-KC derivatization.

References

Technical Support Center: Chromatographic Separation of 7-Ketocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 7-Ketocholesterol (B24107) from its isomers.

Troubleshooting Guides

This section provides structured approaches to resolving common issues encountered during the chromatographic analysis of 7-Ketocholesterol and its isomers.

Issue 1: Poor Resolution or Co-elution of 7-Ketocholesterol and its Isomers

Symptoms:

  • Single, broad peak where multiple isomers are expected.

  • Shoulders on the 7-Ketocholesterol peak.

  • Inconsistent peak integration.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Column Chemistry Structurally similar oxysterols, such as isomers of 7-Ketocholesterol, can be challenging to resolve using standard C18 columns.[1] Consider using a column with a different selectivity. For instance, a C8 column has been shown to provide better separation for some oxysterol isomer pairs.[1] Phenyl-hexyl columns also offer alternative selectivity for oxysterols.
Suboptimal Mobile Phase Composition The choice of organic modifier in the mobile phase can significantly impact selectivity. If using acetonitrile, consider switching to methanol (B129727), or vice versa.[1] Fine-tuning the mobile phase gradient is also crucial. A shallower gradient can improve the resolution of closely eluting compounds. For reversed-phase liquid chromatography (RPLC), a mobile phase consisting of water and methanol with a small percentage of formic acid is often a good starting point.[2]
Incorrect Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. For some oxysterol isomers, lower column temperatures (e.g., 25°C) have been shown to improve separation.[1]
Sample Overload Injecting a sample that is too concentrated can lead to peak broadening and poor resolution. Try diluting the sample or reducing the injection volume.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, either tailing or fronting.

  • Reduced peak height and sensitivity.

Possible Causes and Solutions:

CauseSuggested Solution
Secondary Interactions with Stationary Phase Residual silanols on the silica (B1680970) support of the column can interact with polar analytes, causing peak tailing. The addition of a small amount of an acid (e.g., 0.1-0.5% formic acid) to the mobile phase can help to suppress these interactions.[2]
Column Contamination Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak fronting can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Low Sensitivity and Poor Signal-to-Noise Ratio

Symptoms:

  • Difficulty in detecting low-level analytes.

  • Noisy baseline.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Mass Spectrometry (MS) Parameters For LC-MS/MS analysis, ensure that the MS parameters, including capillary voltage, desolvation temperature, and gas flow rates, are optimized for 7-Ketocholesterol.[2] Using multiple reaction monitoring (MRM) mode can significantly improve sensitivity and selectivity.[2]
Ion Suppression The sample matrix can interfere with the ionization of the target analyte in the MS source. Improve sample clean-up using techniques like solid-phase extraction (SPE).[3][4] Diluting the sample can also help to mitigate matrix effects.
Analyte Degradation 7-Ketocholesterol can be susceptible to degradation. Ensure proper storage of standards and samples at low temperatures (-20°C or -80°C) and protect them from light.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC separation of 7-Ketocholesterol?

A1: For a starting point with reversed-phase HPLC, a C18 or C8 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is a good choice.[2] A gradient elution with a mobile phase consisting of water with 0.5% formic acid (Solvent A) and methanol with 0.5% formic acid (Solvent B) is commonly used. A typical gradient might start at 80% B, increase to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate at 80% B.[2] The flow rate is typically around 0.5 mL/min, and the column temperature is maintained at 30°C.[2]

Q2: Is derivatization necessary for the analysis of 7-Ketocholesterol?

A2: For LC-MS/MS analysis, derivatization is often not necessary as modern mass spectrometers can detect the native molecule with high sensitivity, typically in positive electrospray ionization (ESI) mode.[2] For GC-MS analysis, however, derivatization is required to increase the volatility of the analyte. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

Q3: How can I prepare biological samples for 7-Ketocholesterol analysis?

A3: A common method for plasma samples involves protein precipitation. For a 25 µL plasma sample, 100 µL of an internal standard solution (e.g., d7-7-Ketocholesterol in methanol) is added. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[2] For tissues, a Bligh-Dyer extraction is often employed, followed by solid-phase extraction (SPE) for cleanup.[5]

Q4: How does the number of injections affect the analysis of 7-Ketocholesterol?

A4: Studies have shown that the number of injections can impact the chromatographic results, potentially due to changes in the injection liner or accumulation of non-volatile material. It is important to monitor system performance over a sequence of injections and to perform regular maintenance, including changing the injection liner, especially for GC analysis.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 7-Ketocholesterol in Plasma

This protocol is adapted from a method for the rapid diagnosis of acid sphingomyelinase-deficient Niemann-Pick disease.[2]

1. Sample Preparation: a. Thaw plasma samples and vortex to mix. b. Transfer 25 µL of plasma to a 1.5 mL microcentrifuge tube. c. Add 100 µL of internal standard solution (50 ng/mL d7-7-Ketocholesterol in methanol). d. Vortex vigorously and centrifuge at 13,300 x g for 5 minutes at room temperature. e. Transfer the supernatant to a 96-well plate for analysis.

2. LC-MS/MS Conditions:

ParameterValue
LC System Waters ACQUITY UPLC
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 30°C
Mobile Phase A Water with 0.5% Formic Acid
Mobile Phase B Methanol with 0.5% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient 80% B to 95% B in 3 min, hold at 100% B for 1 min, re-equilibrate at 80% B for 1 min
MS System Waters Xevo TQ MS
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage +3.0 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr

3. MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
7-Ketocholesterol383.3161.1
d7-7-Ketocholesterol390.3161.1
Protocol 2: GC-MS Analysis of Oxysterols (including 7-Ketocholesterol)

This protocol is a general method for the simultaneous determination of various sterols.[4][6]

1. Sample Preparation: a. Perform hydrolysis of sterol esters with ethanolic potassium hydroxide (B78521) solution. b. Extract the sterols using liquid-liquid extraction with n-hexane. c. Evaporate the organic solvent to dryness. d. Derivatize the dried extract with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).

2. GC-MS Conditions:

ParameterValue
GC System Agilent GC system or equivalent
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 290°C
Temperature Program 100°C (1 min), then ramp at 20°C/min to 260°C, then ramp at 5°C/min to 273°C (hold 12 min), then ramp at 5°C/min to 290°C (hold 5 min)
MS System Ion trap or quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 250°C
Transfer Line Temperature 280°C

Quantitative Data Summary

The following table summarizes typical quantitative parameters from a validated LC-MS/MS method for 7-Ketocholesterol.[2]

ParameterResult
Linearity Range 1 - 400 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 115%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Methanol with Internal Standard) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A typical experimental workflow for the analysis of 7-Ketocholesterol.

Signaling_Pathway Seven_KC 7-Ketocholesterol ROS Increased Reactive Oxygen Species (ROS) Seven_KC->ROS Inflammation Inflammation (e.g., via TLR4) Seven_KC->Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of 7-Ketocholesterol-induced apoptosis.

References

Technical Support Center: Analysis of 7-Keto Cholesterol-d7 by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Keto Cholesterol-d7 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to signal suppression and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ESI-MS analysis?

A1: this compound is a deuterium-labeled version of 7-Keto Cholesterol. In mass spectrometry, it serves as an excellent internal standard for the quantification of endogenous 7-Keto Cholesterol.[1] Because it is chemically almost identical to the analyte of interest but has a different mass, it can be added to a sample at a known concentration. This allows for the correction of signal variability that may arise during sample preparation and analysis, including signal suppression.[2]

Q2: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?

A2: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[3] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of the analyte. In the analysis of this compound, which is often measured in complex biological matrices like plasma or serum, endogenous components such as salts, proteins, and especially phospholipids (B1166683) can cause significant signal suppression.[4][5]

Q3: What are the primary causes of signal suppression in the ESI source?

A3: The primary causes of signal suppression in the electrospray ionization (ESI) source include:

  • Competition for Charge: Co-eluting matrix components can compete with the analyte for the limited available charge on the surface of the ESI droplets, leading to a reduction in the formation of gas-phase analyte ions.[6]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the subsequent release of analyte ions into the gas phase.[6][7]

  • Co-precipitation: Non-volatile materials in the matrix can cause the analyte to co-precipitate within the evaporating droplets, preventing its efficient ionization.[6]

Q4: How can I determine if signal suppression is affecting my this compound measurement?

A4: A common method to assess signal suppression is the post-column infusion experiment.[2][3] In this technique, a constant flow of a standard solution of this compound is infused into the mobile phase after the analytical column. A blank matrix sample (a sample without the analyte) is then injected. Any dip or decrease in the constant signal of the infused standard at the retention time of interfering matrix components indicates signal suppression.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to signal suppression of this compound.

Guide 1: Poor Signal Intensity or Complete Signal Loss

Problem: You are observing a very low or no signal for your this compound internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Significant Matrix Effects The sample matrix is likely causing severe ion suppression.[3] Solution: Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) can be highly effective at removing interfering components.[8]
Inappropriate LC-MS Parameters The settings for your liquid chromatography or mass spectrometry system may not be optimal for this compound. Solution: Refer to the detailed experimental protocols below for recommended starting parameters for mobile phase, gradient, and MS source conditions.[9]
Analyte Degradation Sterols can be susceptible to degradation. Solution: Ensure proper sample handling and storage. Protect samples from light and maintain them at a low temperature.[10]
Guide 2: Inconsistent or Irreproducible Signal

Problem: The signal intensity for this compound varies significantly between injections of the same sample or between different samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Matrix Effects The composition of the matrix can differ between samples, leading to varying degrees of ion suppression.[5] Solution: The use of a stable isotope-labeled internal standard like this compound is designed to correct for this.[2] Ensure that the internal standard is added to all samples and standards at the same concentration early in the sample preparation process.
Contaminated LC-MS System Buildup of matrix components, particularly phospholipids, in the ion source or on the column can lead to erratic performance.[4] Solution: Regularly clean the ion source as per the manufacturer's instructions. Flush the column with a strong solvent to remove contaminants.
Inconsistent Sample Preparation Variations in the sample preparation workflow can lead to inconsistent removal of matrix components. Solution: Ensure that the sample preparation protocol is followed precisely for all samples. Automating sample preparation can improve reproducibility.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting signal suppression issues.

TroubleshootingWorkflow start Start: Low/No Signal for This compound check_ms Verify MS Parameters (Precursor/Product Ions, Source Settings) start->check_ms check_lc Review LC Method (Column, Mobile Phase, Gradient) check_ms->check_lc Parameters Correct assess_matrix Assess Matrix Effects (Post-Column Infusion) check_lc->assess_matrix Method Appropriate optimize_cleanup Optimize Sample Cleanup (SPE, Phospholipid Removal) assess_matrix->optimize_cleanup Suppression Detected check_is Verify Internal Standard Addition assess_matrix->check_is No Suppression Detected dilute_sample Dilute Sample optimize_cleanup->dilute_sample Suppression Persists end_good Signal Restored optimize_cleanup->end_good Supp. Reduced dilute_sample->end_good Signal Improved end_bad Consult Instrument Specialist dilute_sample->end_bad No Improvement check_is->end_good IS OK check_is->end_bad IS Issue

Caption: A flowchart for troubleshooting signal suppression of this compound.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Phospholipid Removal

This protocol is designed to reduce both proteins and phospholipids from plasma or serum samples, which are major sources of ion suppression.[4][8]

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of a known concentration of this compound stock solution to each sample, standard, and quality control.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 1% formic acid to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal (using HybridSPE®-Phospholipid plate):

    • Place a HybridSPE®-Phospholipid 96-well plate on a collection plate.

    • Transfer the supernatant from the centrifugation step to the wells of the HybridSPE® plate.

    • Apply a vacuum at 10 in. Hg for 4 minutes to pull the sample through the phospholipid-retaining sorbent.

  • Eluate Collection: The collected eluate is now ready for LC-MS analysis.

Sample Preparation Workflow Diagram

SamplePrepWorkflow start Start: Plasma/Serum Sample add_is Spike with this compound Internal Standard start->add_is ppt Add Acetonitrile (with Formic Acid) for Protein Precipitation add_is->ppt vortex Vortex to Mix ppt->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer Transfer Supernatant to Phospholipid Removal Plate centrifuge->transfer vacuum Apply Vacuum to Filter transfer->vacuum collect Collect Final Eluate vacuum->collect end Ready for LC-MS Analysis collect->end

Caption: Workflow for sample preparation including protein precipitation and phospholipid removal.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the liquid chromatography and mass spectrometry parameters for the analysis of this compound.[9]

Liquid Chromatography Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water with 0.5% formic acid
Mobile Phase B Methanol with 0.5% formic acid
Gradient Start at 80% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for [M+H]+ or other adducts of this compound
Product Ion (Q3) To be determined by infusion and fragmentation of a this compound standard
Capillary Voltage ~3.0 kV (Optimize for your instrument)
Source Temperature ~150°C (Optimize for your instrument)
Desolvation Gas Flow ~600 L/hr (Optimize for your instrument)
Cone Gas Flow ~50 L/hr (Optimize for your instrument)

Note: The specific MRM transitions and instrument voltages/temperatures should be optimized for your specific mass spectrometer.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of an analyte and the removal of phospholipids, which are a major cause of signal suppression.

Sample Preparation Method Analyte Recovery (%) Phospholipid Removal (%) Relative Signal Intensity
Protein Precipitation Only 95 - 105~20 - 40Low to Medium
Liquid-Liquid Extraction 80 - 95~60 - 80Medium
Solid-Phase Extraction (SPE) 85 - 100~80 - 95High
HybridSPE®-Phospholipid 95 - 105>99Very High

This table provides representative data based on typical performance and may vary depending on the specific analyte and matrix.

References

Technical Support Center: Refinement of Trace-Level 7-Ketocholesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level quantification of 7-Ketocholesterol (B24107) (7-KC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of 7-Ketocholesterol.

Q1: I am seeing high variability in my 7-KC measurements. What are the potential causes?

A1: High variability in 7-KC quantification can stem from several factors throughout the analytical workflow. A primary concern is the stability of 7-KC itself, which can degrade under certain conditions.[1][2] Key areas to investigate include:

  • Sample Handling and Storage: 7-KC is susceptible to degradation at temperatures above 24°C.[1] It is more heat-labile than cholesterol.[1][2] Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C) to minimize degradation.[3]

  • Saponification Conditions: If your protocol involves saponification, be aware that 7-KC can be unstable under harsh alkaline and high-temperature conditions.[1][2] Consider using milder saponification conditions or alternative extraction methods.

  • Auto-oxidation: Cholesterol in samples can auto-oxidize to form 7-KC, leading to artificially elevated results. To mitigate this, it is crucial to add antioxidants like butylated hydroxytoluene (BHT) during sample preparation and storage.[4] Work under low light conditions and use amber vials to prevent photo-oxidation.

  • Derivatization Inefficiency: Inconsistent derivatization can lead to variable results, especially in GC-MS methods. Ensure derivatization reagents are fresh and reactions are carried out under optimal conditions (e.g., proper temperature and time).

Q2: My 7-KC recovery is consistently low. How can I improve it?

A2: Low recovery of 7-KC is a common challenge. Here are several factors to consider for improving your recovery rates:

  • Extraction Efficiency: The choice of extraction solvent and method is critical. A common and effective method for extracting sterols from biological matrices is the Bligh-Dyer liquid-liquid extraction.[5] For solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for the polarity of 7-KC.

  • Alkaline Instability: As mentioned, 7-KC can degrade under strong alkaline conditions. Poor recoveries have been attributed to alkaline instability even during cold saponification with high alkalinity.[1][2]

  • Adsorption to Surfaces: 7-KC can adsorb to glass and plastic surfaces. Using silanized glassware and inserts can help minimize this issue.[6]

  • Internal Standard Selection: Using a stable, deuterated internal standard like d7-7-KC is highly recommended to correct for losses during sample preparation and analysis.[3]

Q3: I am observing unexpected peaks in my chromatogram. What could they be?

A3: The presence of unexpected peaks can be due to contaminants or degradation products.

  • Degradation Products: A common degradation product of 7-KC is 3,5-cholestadien-7-one.[1] This can be present in the standard solution or formed during sample processing.

  • Co-eluting Species: Biological matrices are complex, and other sterols or lipids can co-elute with 7-KC. Optimizing the chromatographic gradient or using a high-resolution mass spectrometer can help to resolve these interferences.

  • Artifacts from Derivatization: In GC-MS, by-products from the derivatization reaction can appear as extra peaks. Ensure the sample is clean before derivatization and optimize the reaction conditions.

Q4: Should I use GC-MS or LC-MS/MS for 7-KC quantification?

A4: Both GC-MS and LC-MS/MS are powerful techniques for 7-KC quantification, and the choice depends on several factors:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Advantages: Often provides excellent chromatographic resolution and sensitivity.

    • Disadvantages: Typically requires a derivatization step to improve the volatility and thermal stability of 7-KC. This adds a step to the sample preparation and can be a source of variability. High temperatures in the GC inlet can also lead to on-column degradation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Advantages: Can often analyze 7-KC directly without derivatization, simplifying sample preparation and reducing the risk of artifact formation.[3][7] It is generally a softer ionization technique, which can reduce in-source degradation.

    • Disadvantages: Ionization efficiency of 7-KC can be lower compared to other oxysterols, potentially affecting sensitivity.[3] Matrix effects can also be a significant issue, requiring careful method development and validation.

Experimental Protocols

Below are detailed methodologies for the quantification of 7-Ketocholesterol using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Method for 7-KC in Plasma (Non-derivatized)

This protocol is adapted from a method for the rapid diagnosis of acid SMase-deficient Niemann-Pick disease.[3][7]

1. Sample Preparation:

  • Thaw plasma samples and vortex to mix.
  • Transfer 25 µL of plasma into a 1.5 mL microcentrifuge tube.
  • Add 100 µL of internal standard solution (d7-7-KC in methanol, 50 ng/mL).
  • Vortex vigorously.
  • Centrifuge at 13,300 x g for 5 minutes at room temperature.
  • Transfer the supernatant to a 96-well plate for analysis.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC
  • Column: Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm
  • Column Temperature: 30°C
  • Mobile Phase A: Water with 0.5% formic acid
  • Mobile Phase B: Methanol with 0.5% formic acid
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 10 µL
  • Gradient:
  • 0-3 min: 80% to 95% B
  • 3-4 min: 95% to 100% B
  • 4-5 min: Hold at 100% B
  • 5-6 min: Re-equilibrate to 80% B
  • MS System: Waters Xevo TQ MS
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: +3,000 V
  • Desolvation Temperature: 350°C
  • Desolvation Gas Flow: 1,000 L/h
  • Cone Gas Flow: 50 L/h
  • MRM Transitions: (Refer to instrument-specific optimization)

Protocol 2: GC-MS Method for 7-KC Analysis (with Derivatization)

This protocol is a general guide based on common practices for sterol analysis by GC-MS.

1. Sample Preparation (including saponification and extraction):

  • Spike the sample with a deuterated internal standard (e.g., d7-7-KC).
  • Add methanolic KOH to the sample for saponification. Incubate at room temperature to minimize thermal degradation of 7-KC.
  • Neutralize the reaction with an appropriate acid.
  • Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or a Bligh-Dyer extraction.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • Reconstitute the dried extract in an anhydrous solvent (e.g., pyridine).
  • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS).
  • Incubate at a controlled temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.
  • Transfer the derivatized sample to a GC vial with a silanized insert.

3. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent
  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
  • Inlet Temperature: 250-280°C (use of a deactivated liner is crucial)
  • Oven Temperature Program:
  • Initial temperature: ~180°C
  • Ramp: 10-20°C/min to ~280-300°C
  • Hold for 5-10 min
  • Carrier Gas: Helium at a constant flow rate
  • MS System: Agilent 5977A or equivalent
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Ion Source Temperature: ~230°C
  • Quadrupole Temperature: ~150°C
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized 7-KC and the internal standard.

Quantitative Data Summary

The following tables summarize validation data from a published LC-MS/MS method for 7-KC quantification.[3]

Table 1: Linearity and Limit of Quantification

AnalyteCalibration Range (ng/mL)Regression Coefficient (r²)Lower Limit of Quantification (ng/mL)
7-Ketocholesterol1 - 400≥ 0.9951

Table 2: Precision and Accuracy

Quality Control (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
2.510.523.7185 - 110
253.824.1685 - 110
250Not ReportedNot Reported85 - 110

Table 3: Recovery

AnalyteRecovery Range (%)
7-Ketocholesterol90.8 - 113.2

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (e.g., Plasma) is_add Add Internal Standard (d7-7-KC) sample->is_add extraction Protein Precipitation & Extraction is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification of 7-Ketocholesterol data_processing->quantification

Caption: Workflow for 7-Ketocholesterol quantification by LC-MS/MS.

Troubleshooting Decision Tree

troubleshooting_tree start High Variability or Poor Recovery? check_stability Review Sample Handling & Storage start->check_stability Yes check_saponification Evaluate Saponification Conditions start->check_saponification Yes check_extraction Assess Extraction Efficiency start->check_extraction Yes check_derivatization Verify Derivatization (for GC-MS) start->check_derivatization Yes stability_solution Use Antioxidants (BHT) Store at -80°C Protect from Light check_stability->stability_solution saponification_solution Use Milder Conditions (e.g., lower temp) check_saponification->saponification_solution extraction_solution Optimize Solvents Use Silanized Glassware check_extraction->extraction_solution derivatization_solution Use Fresh Reagents Optimize Reaction Time/Temp check_derivatization->derivatization_solution end Re-analyze Samples stability_solution->end saponification_solution->end extraction_solution->end derivatization_solution->end

Caption: Decision tree for troubleshooting 7-KC quantification issues.

Signaling Pathway Context

signaling_pathway cluster_effects cholesterol Cholesterol seven_kc 7-Ketocholesterol (7-KC) cholesterol->seven_kc Auto-oxidation ros Reactive Oxygen Species (ROS) ros->seven_kc cellular_effects Cellular Effects seven_kc->cellular_effects apoptosis Apoptosis cellular_effects->apoptosis inflammation Inflammation cellular_effects->inflammation lipid_metabolism Altered Lipid Metabolism cellular_effects->lipid_metabolism

Caption: Formation of 7-KC and its downstream cellular effects.

References

Challenges in the extraction of 7-Ketocholesterol from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 7-Ketocholesterol (B24107) (7-KC) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section provides answers to specific issues that may arise during the extraction and analysis of 7-KC.

Q1: I am seeing low recovery of 7-KC from my plasma samples. What are the potential causes and solutions?

A: Low recovery of 7-KC from plasma can be attributed to several factors:

  • Incomplete Protein Precipitation: If proteins are not completely precipitated, 7-KC can remain trapped, leading to poor extraction efficiency.

    • Solution: Ensure an adequate volume of a cold precipitating agent, such as acetone (B3395972) or methanol (B129727), is used. Allow sufficient incubation time at a low temperature (-20°C) to ensure complete protein precipitation before centrifugation.[1]

  • Inefficient Liquid-Liquid Extraction (LLE): The choice of solvent and the extraction procedure are critical for efficient recovery.

    • Solution: Employ a robust LLE protocol. A common method involves a mixture of chloroform (B151607) and methanol (2:1, v/v).[2] For a different polarity profile, methyl tert-butyl ether (MTBE) can be used.[1][3] Ensure vigorous vortexing and proper phase separation by centrifugation.

  • Analyte Adsorption: 7-KC can adsorb to the surfaces of glass or plastic tubes, leading to significant losses.

  • Suboptimal Saponification: If 7-KC is present in its esterified form, saponification is necessary to hydrolyze the esters. However, improper conditions can lead to degradation.

    • Solution: Use methanolic potassium hydroxide (B78521) (KOH) for saponification. Be mindful that 7-KC is susceptible to degradation at high temperatures and strong alkaline conditions.[4][5][6] Cold saponification (e.g., at room temperature) is generally recommended to minimize artifact formation.[6]

Q2: I am concerned about the stability of 7-KC during my sample preparation. How can I minimize its degradation?

A: 7-Ketocholesterol is known to be less stable than cholesterol, particularly under thermal and alkaline stress.[5] Here are key strategies to maintain its integrity:

  • Temperature Control: Avoid high temperatures during sample processing. Perform extractions at room temperature or on ice where possible. A study showed that 7-KC retention was significantly lower when saponification was carried out at temperatures greater than 24°C.[4]

  • Protection from Oxidation: As an oxysterol, 7-KC is susceptible to further oxidation.

    • Solution: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[3] Work under low light conditions to prevent photo-oxidation.

  • Storage Conditions: Proper storage of samples and standards is crucial.

    • Solution: Store stock solutions and samples at -80°C for long-term stability.[7] For short-term storage during analysis, keeping samples at 4°C or -20°C is preferable to room temperature.[8]

  • Minimize Saponification Time and Alkalinity: Prolonged exposure to strong alkaline conditions can degrade 7-KC.

    • Solution: Optimize the saponification conditions to use the mildest alkalinity and shortest time necessary for complete hydrolysis. Poor recoveries have been noted with high alkalinity even during cold saponification.[5][6]

Q3: My chromatograms show interfering peaks. How can I improve the purity of my 7-KC extract?

A: Matrix components from complex biological samples can co-elute with 7-KC, interfering with quantification.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup step to remove interfering substances.

    • Solution: After liquid-liquid extraction, use a silica (B1680970) or Florisil SPE column to fractionate the lipid extract and isolate the oxysterol fraction containing 7-KC.[9]

  • Chromatographic Optimization: Modifying your LC-MS/MS or GC-MS method can improve separation.

    • Solution for LC-MS/MS: Experiment with different mobile phase compositions (e.g., methanol, acetonitrile, water) and additives (e.g., formic acid, ammonium (B1175870) formate).[1] Using a different column chemistry, such as a pentafluorophenyl (PFP) or biphenyl (B1667301) column, can also provide alternative selectivity.[1]

    • Solution for GC-MS: Ensure complete derivatization to improve peak shape and resolution.

Q4: Is derivatization necessary for 7-KC analysis?

A: The necessity of derivatization depends on the analytical platform:

  • For GC-MS: Derivatization is essential to increase the volatility of 7-KC, making it suitable for gas chromatography. Trimethylsilyl (TMS) ether derivatives are commonly prepared.[10]

  • For LC-MS/MS: Derivatization is often not required, especially with modern, sensitive instruments.[7][11] Analysis of non-derivatized 7-KC simplifies the workflow. However, if sensitivity is an issue, derivatization can be considered.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 7-KC extraction and analysis.

Table 1: LC-MS/MS Method Performance for 7-KC Quantification in Human Plasma

ParameterValueReference
Linearity Range1 - 400 ng/mL[7]
Lower Limit of Quantification (LLOQ)1 ng/mL[7]
Intra-assay Precision (CV%)3.82 - 10.52%[7]
Inter-assay Precision (CV%)3.71 - 4.16%[7]
Accuracy (Intra- and Inter-assay)85 - 110%[7]
Recovery90.8 - 113.2%[7]

Table 2: Stability of 7-Ketocholesterol during Saponification

Saponification ConditionTemperatureDurationMolarity of KOHRetention of 7-KCReference
Control24°C18 hours1 M100%[4][5]
Increased Temperature37°C18 hours1 M47%[4][5]
Increased Temperature>24°CNot specifiedNot specified49 - 53%[4]
Increased Alkalinity24°C3 hours3.6 M71%[4][5]

Detailed Experimental Protocols

Protocol 1: 7-KC Extraction from Plasma using Liquid-Liquid Extraction for LC-MS/MS Analysis

This protocol is adapted from a method for the rapid diagnosis of acid SMase-deficient Niemann-Pick disease.[7][11]

Materials:

  • Plasma sample (25 µL)

  • Methanol

  • Internal Standard (d7-7-ketocholesterol) solution (50 ng/mL in methanol)

  • Acetonitrile

  • Ultrapure water

  • Formic acid

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: To a microcentrifuge tube, add 25 µL of plasma.

  • Protein Precipitation and Extraction:

    • Add 200 µL of methanol containing the internal standard (d7-7-KC).

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[7]

      • Mobile Phase A: Water with 0.5% formic acid.[7]

      • Mobile Phase B: Methanol with 0.5% formic acid.[7]

      • Flow Rate: 0.5 mL/min.[7]

      • A linear gradient elution is typically used.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

      • Detection: Multiple Reaction Monitoring (MRM).[7]

Protocol 2: 7-KC Extraction from Tissues using the Folch Method with an Internal Standard

This protocol is a general workflow for lipid extraction from tissues.[2]

Materials:

  • Tissue sample (e.g., 100 mg)

  • Chloroform:Methanol (2:1, v/v) mixture

  • Internal Standard (e.g., Cholestan-7-one) working solution

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge tubes

Procedure:

  • Homogenization: Homogenize 100 mg of tissue in 2 mL of the chloroform:methanol (2:1, v/v) mixture in a glass homogenizer.

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the homogenate.

  • Extraction:

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate at room temperature for 20 minutes.

  • Phase Separation:

    • Add 0.4 mL of 0.9% NaCl solution to the mixture.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the subsequent analysis (e.g., methanol or isopropanol (B130326) for LC-MS).

Visualizations

Experimental Workflow for 7-KC Extraction

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization (for tissues/cells) Sample->Homogenization Spiking Addition of Internal Standard Homogenization->Spiking Solvent_Extraction Solvent Extraction (e.g., LLE with Chloroform/Methanol or SPE) Spiking->Solvent_Extraction Phase_Separation Phase Separation (Centrifugation) Solvent_Extraction->Phase_Separation Drying Drying of Organic Phase (under Nitrogen) Phase_Separation->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization (Optional, for GC-MS) Reconstitution->Derivatization Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Derivatization->Analysis Cellular_Stress_Pathway cluster_cellular_effects Cellular Effects SevenKC Elevated 7-Ketocholesterol Membrane_Disruption Membrane Fluidity Disruption SevenKC->Membrane_Disruption ROS_Production Increased ROS Production (Oxidative Stress) SevenKC->ROS_Production Organelle_Dysfunction Organelle Dysfunction (Mitochondria, Lysosomes) Membrane_Disruption->Organelle_Dysfunction Inflammation Inflammation ROS_Production->Inflammation ROS_Production->Organelle_Dysfunction Cell_Death Cell Death (e.g., Apoptosis) ROS_Production->Cell_Death Inflammation->Cell_Death Organelle_Dysfunction->Cell_Death

References

Optimizing MRM transitions for 7-Keto Cholesterol-d7 for higher specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize Multiple Reaction Monitoring (MRM) transitions for 7-Keto Cholesterol-d7, ensuring higher specificity and robust quantification in your LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound?

A1: For this compound (d7-7-KC), the protonated molecule [M+H]⁺ is typically used as the precursor ion. Common transitions are selected based on characteristic fragments. While optimizing, it is crucial to select a quantifier and a qualifier ion to ensure identity confirmation.[1]

Q2: How does the fragmentation of 7-Keto Cholesterol differ from other oxysterols?

A2: Unlike many other oxysterols that readily lose one or more water molecules ([M+H-H₂O]⁺), 7-Keto Cholesterol tends to form a stable protonated molecule [M+H]⁺ without the initial loss of water.[2] Its fragmentation pattern involves breaking the sterol ring system.[2]

Q3: What is the primary role of a deuterated internal standard like this compound?

A3: A deuterated internal standard (D-IS) is a version of the analyte where several hydrogen atoms are replaced by deuterium (B1214612).[3] Its purpose is to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response to provide more accurate and precise quantification.[3]

Q4: Can the deuterated internal standard interfere with the analyte signal?

A4: Yes, in some cases, the deuterated internal standard can contribute to the analyte's signal. This can happen through in-source fragmentation where the D-IS loses a deuterium atom, or if the D-IS contains unlabeled impurities.[3] It is essential to check the purity of the standard and optimize source conditions to minimize this effect.[3]

Q5: Why is chromatographic separation important if mass spectrometry is already highly selective?

A5: Chromatographic separation is critical for enhancing specificity, especially when analyzing complex biological matrices.[1] It separates the analyte from structurally similar isomers and isobaric interferences that may share the same MRM transitions, reducing background noise and preventing ion suppression.[4][5] For example, resolving 7-Keto Cholesterol from isomers like 7α-hydroxycholesterol and 7β-hydroxycholesterol is crucial for accurate measurement.[4]

Troubleshooting Guide: Enhancing Specificity

This guide addresses common issues encountered during the optimization of MRM transitions for this compound.

Issue 1: High Background Noise or Poor Signal-to-Noise Ratio

High background can obscure the analyte peak, leading to poor sensitivity and inaccurate integration.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or LC System: Always use high-purity, LC-MS grade solvents and additives.[6][7] Prepare fresh mobile phases daily and cap the bottles to prevent contamination.[6]

    • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement.[3] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]

    • Non-Optimal MRM Transitions: The selected transitions may not be specific enough. Re-optimize by infusing the standard to find more unique and intense product ions.

Issue 2: Co-elution with Interfering Peaks

An interfering peak at the same retention time as this compound can lead to inaccurate quantification.

  • Possible Causes & Solutions:

    • Inadequate Chromatographic Resolution: The analytical column and mobile phase are not providing sufficient separation from matrix components or isomers.[4]

      • Adjust the mobile phase gradient profile (slope or duration).

      • Modify the mobile phase composition (e.g., switch between methanol (B129727) and acetonitrile) or additives (e.g., formic acid concentration).[4][9]

      • Evaluate a column with a different stationary phase chemistry.[6]

      • Optimize the column temperature, as lower temperatures can sometimes improve the resolution of isomeric pairs.[4]

    • Choice of Qualifier Ion: The qualifier transition may also be present in the interfering compound. Select a different, more specific qualifier ion, even if it is less intense.

Issue 3: Peak Tailing or Splitting

Poor peak shape compromises resolution and integration accuracy.

  • Possible Causes & Solutions:

    • Column Contamination or Degradation: Contaminants from the sample matrix can build up on the column frit or stationary phase.[8] Flush the column according to the manufacturer's instructions or replace it if performance does not improve.[6]

    • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[6][8] Dilute the sample in a solvent that is the same or weaker than the mobile phase.[6]

    • Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) surface can cause tailing. Adding a buffer to the mobile phase can help mitigate this.[6]

Data & Protocols

Table 1: Example MRM Parameters for 7-Keto Cholesterol (7-KC) and d7-7-KC

The following table provides starting parameters for method development. These values must be optimized on your specific instrument.[10]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Cone Voltage (V)
7-Keto Cholesterol 401.4175.1147.12540
This compound 408.4175.1152.12540

Note: Collision Energy (CE) and Cone Voltage (CV) are instrument-dependent and require empirical optimization.[11]

Experimental Protocol: MRM Transition Optimization

This protocol outlines the steps for optimizing MRM parameters for this compound using direct infusion.

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ionization mode to confirm the m/z of the protonated precursor ion, [M+H]⁺. For d7-7-KC, this should be approximately m/z 408.4.

  • Product Ion Scan: Select the precursor ion (m/z 408.4) in the first quadrupole (Q1) and scan a range of product ions in the third quadrupole (Q3) after fragmentation in the collision cell (Q2).

  • Collision Energy (CE) Optimization:

    • Select the most abundant and specific product ions from the previous step for MRM analysis.

    • For each precursor-product ion pair (transition), acquire data while ramping the collision energy over a range (e.g., 10-50 eV).[12]

    • Plot the signal intensity against the collision energy to determine the optimal value that yields the highest intensity for each transition.[12][13]

  • Source Parameter Optimization: Optimize source-dependent parameters such as cone voltage, capillary voltage, desolvation temperature, and gas flows to maximize the signal of the optimized transitions.[10]

  • Selection of Quantifier and Qualifier:

    • Choose the most intense and stable transition as the "quantifier."

    • Select a second, specific transition as the "qualifier" for identity confirmation.[1][12]

Visualizations

MRM Optimization Workflow

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & MS Scan cluster_optimization Parameter Optimization cluster_final Final Selection prep Prepare 1 µg/mL 7-KC-d7 Standard infuse Infuse Standard into MS prep->infuse full_scan Acquire Full Scan (Q1) Identify Precursor [M+H]⁺ infuse->full_scan product_scan Perform Product Ion Scan Identify Fragments full_scan->product_scan ce_opt Optimize Collision Energy (CE) for each transition product_scan->ce_opt source_opt Optimize Source Parameters (e.g., Cone Voltage) ce_opt->source_opt selection Select Quantifier (most intense) & Qualifier (specific) Transitions source_opt->selection

Caption: Workflow for optimizing MRM transitions via direct infusion.

Troubleshooting Logic for Poor Specificity

Troubleshooting_Specificity cluster_chrom Chromatography Check cluster_matrix Matrix Effect Check cluster_mrm MRM Transition Check start Issue: Poor Specificity or High Background check_peaks Are analyte and interference peaks co-eluting? start->check_peaks improve_sep Improve Separation: - Adjust Gradient - Change Mobile Phase - Try New Column check_peaks->improve_sep Yes check_matrix Is signal suppressed in matrix samples? check_peaks->check_matrix No end_node Problem Solved improve_sep->end_node improve_cleanup Enhance Sample Cleanup: - SPE - LLE check_matrix->improve_cleanup Yes check_mrm Are transitions unique? check_matrix->check_mrm No improve_cleanup->end_node reoptimize_mrm Re-infuse Standard Find more specific product ions check_mrm->reoptimize_mrm No check_mrm->end_node Yes reoptimize_mrm->end_node

Caption: Decision tree for troubleshooting poor specificity in MRM assays.

References

Preventing in-source degradation of 7-Keto Cholesterol during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source degradation of 7-Keto Cholesterol (7-KC) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is 7-Keto Cholesterol (7-KC) and why is its accurate analysis important?

A1: 7-Keto Cholesterol (7-KC) is an oxidized derivative of cholesterol formed through both enzymatic and non-enzymatic pathways, such as autoxidation.[1][2][3] It is considered a significant biomarker for oxidative stress and has been implicated in the pathophysiology of various age-related and civilization diseases, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[1][3] Accurate quantification of 7-KC in biological samples is crucial for understanding its role in disease progression and for the development of potential therapeutic interventions.

Q2: What are the main challenges in the analysis of 7-KC?

A2: The primary challenge in 7-KC analysis is its susceptibility to degradation during sample preparation and analysis, which can lead to the formation of artifacts and inaccurate quantification. 7-KC is particularly sensitive to heat and alkaline conditions.[4] Additionally, its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step to improve volatility and thermal stability, which can be a source of variability if not performed completely.[5]

Q3: What are the common analytical platforms for 7-KC quantification, and which one should I choose?

A3: The two most common platforms for 7-KC analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique often requires derivatization of 7-KC to its trimethylsilyl (B98337) (TMS) ether to enhance volatility and thermal stability.[5][6] While providing good sensitivity and resolution, the derivatization step can be a source of analytical error.[7]

  • LC-MS/MS: This method offers the advantage of analyzing 7-KC without the need for derivatization, simplifying sample preparation and reducing the risk of artifact formation.[7] LC-MS/MS is often considered a more robust and high-throughput method for 7-KC quantification in biological matrices.[7]

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of your study, available instrumentation, and the sample matrix. For routine and high-throughput analysis, LC-MS/MS is often preferred.

Q4: What is in-source degradation and how does it affect 7-KC analysis?

A4: In-source degradation refers to the breakdown of an analyte within the ion source of the mass spectrometer. For 7-KC, this can occur due to the high temperatures and energetic conditions within the source, leading to the formation of degradation products. A common degradation product of 7-KC is cholesta-3,5-dien-7-one (B1232292). This degradation can result in an underestimation of the true 7-KC concentration and the appearance of unexpected peaks in the chromatogram.

Troubleshooting Guides

Issue 1: Low Recovery of 7-KC
Possible Cause Troubleshooting Step
Degradation during sample storage Store samples at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Degradation during saponification If saponification is necessary to hydrolyze cholesterol esters, use milder conditions. Saponification with 1 M methanolic KOH for 18 hours at 24°C has been shown to result in less degradation compared to higher temperatures or stronger alkaline conditions.[4]
Incomplete extraction Optimize the lipid extraction protocol. A common method involves using a mixture of hexane (B92381) and isopropanol.
Loss during solid-phase extraction (SPE) Ensure proper conditioning of the SPE cartridge and use appropriate elution solvents to recover the more polar oxysterols, including 7-KC.
Issue 2: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
In-source degradation Optimize the ion source parameters, such as temperature and voltages, to minimize in-source fragmentation. Consider using a softer ionization technique if available.
Formation of artifacts during sample preparation Minimize exposure of the sample to heat, light, and air. The formation of cholesta-3,5-dien-7-one can occur as an artifact.
Incomplete derivatization (for GC-MS) Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. The presence of underivatized 7-KC can lead to poor peak shape and additional peaks.
Contamination Use high-purity solvents and silanized glassware to prevent contamination.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent derivatization (for GC-MS) Prepare fresh derivatization reagents and treat all samples and standards consistently. An increase in injection number has been associated with an increase in derivatized compounds, suggesting potential confounding effects.
Matrix effects in LC-MS/MS Use a stable isotope-labeled internal standard (e.g., d7-7-ketocholesterol) to compensate for matrix effects and variations in ionization efficiency.[7]
Instrumental instability Ensure the analytical instrument is properly maintained and calibrated. Monitor system suitability by injecting quality control samples throughout the analytical run.

Quantitative Data Summary

Table 1: Stability of 7-Keto Cholesterol under Different Saponification Conditions

Saponification ConditionRelative Recovery of 7-KC (%)Reference
1 M methanolic KOH, 18 h at 24°CHighest recovery (least loss)[4]
1 M methanolic KOH, 18 h at 37°CLower recovery than 24°C[4]
1 M methanolic KOH, 3 h at 45°CLower recovery than 24°C[4]
3.6 M methanolic KOH, 3 h at 24°CLower recovery than 1M at 24°C[4]
Saturated KOH, overnight at 25°C~54% recovery[4]

Data indicates that 7-KC is more labile in the presence of heat than higher alkalinity.[4]

Experimental Protocols

Protocol 1: Derivatization of 7-KC for GC-MS Analysis

This protocol describes the conversion of 7-KC to its trimethylsilyl (TMS) ether for improved GC-MS analysis.[5]

  • Dry Down: Dry the purified oxysterol fraction containing 7-KC under a stream of nitrogen.

  • Add Reagents: To the dried sample, add 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Incubate: Cap the vial tightly and heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.

Protocol 2: Non-derivatized Analysis of 7-KC by LC-MS/MS

This protocol outlines a method for the direct analysis of 7-KC in plasma without derivatization.[7]

  • Sample Preparation: To 25 µL of plasma, add an internal standard (d7-7-KC).

  • Protein Precipitation: Precipitate proteins by adding a suitable organic solvent (e.g., methanol).

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

  • LC Conditions: Use a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and methanol (B129727) with 0.5% formic acid.[7]

  • MS/MS Detection: Monitor the specific precursor-to-product ion transition for 7-KC and the internal standard using multiple reaction monitoring (MRM) for selective and sensitive quantification.

Visualizations

cluster_sample Sample Preparation cluster_analysis Analytical Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction Sample->Extraction Purification Purification (SPE) Extraction->Purification Derivatization Derivatization (GC-MS) Purification->Derivatization Optional LCMS LC-MS/MS Analysis Purification->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data LCMS->Data

Caption: General experimental workflow for the analysis of 7-Keto Cholesterol.

7KC 7-Keto Cholesterol (Analyte) Degradation In-Source Degradation (Heat, Energetic Collisions) 7KC->Degradation Product Cholesta-3,5-dien-7-one (Degradation Product) Degradation->Product Underestimation Inaccurate Quantification (Signal Loss) Degradation->Underestimation

Caption: In-source degradation pathway of 7-Keto Cholesterol during mass spectrometry.

Problem Inaccurate 7-KC Results Check_Recovery Low Recovery? Problem->Check_Recovery Check_Peaks Unexpected Peaks? Problem->Check_Peaks Check_Variability High Variability? Problem->Check_Variability Troubleshoot_Recovery Optimize Storage & Sample Prep Check_Recovery->Troubleshoot_Recovery Yes Troubleshoot_Peaks Optimize MS Source & Check for Contamination Check_Peaks->Troubleshoot_Peaks Yes Troubleshoot_Variability Use Internal Standard & Ensure Consistent Prep Check_Variability->Troubleshoot_Variability Yes

Caption: A logical troubleshooting workflow for inaccurate 7-Keto Cholesterol results.

References

Strategies to reduce ion suppression for 7-Keto Cholesterol-d7 in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 7-Keto Cholesterol-d7 in plasma. Our goal is to help you overcome common challenges, with a focus on mitigating ion suppression to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant ion suppression for this compound. What are the primary causes in plasma samples?

Ion suppression in the analysis of this compound from plasma is primarily caused by co-eluting endogenous matrix components that interfere with the ionization process in the mass spectrometer source.[1] The most common culprits are phospholipids (B1166683), which are highly abundant in plasma.[2][3] These molecules can compete with your analyte for ionization, leading to a reduced signal and inaccurate quantification.[1]

Q2: My signal intensity for this compound is low and inconsistent. What are the first troubleshooting steps I should take?

Low and inconsistent signal intensity can be due to a variety of factors. Here's a logical troubleshooting workflow:

Troubleshooting_Workflow start Start: Low/Inconsistent Signal sample_prep Review Sample Preparation - Consistent technique? - Correct solvent volumes? - Complete evaporation/reconstitution? start->sample_prep lc_system Check LC System - Leaks? - Consistent pressure? - Column integrity? sample_prep->lc_system If sample prep is consistent ms_source Inspect MS Source - Contamination? - Correct settings? lc_system->ms_source If LC system is stable method_optimization Optimize Method - Adjust chromatography? - Evaluate a different sample prep method? ms_source->method_optimization If MS source is clean end Resolution method_optimization->end

Caption: A stepwise guide to troubleshooting low and inconsistent signal intensity.

Start by verifying your sample preparation procedure for consistency. Then, inspect the LC system for any leaks or pressure fluctuations. A dirty mass spectrometer ion source is a common cause of signal degradation and should be cleaned regularly. If these steps do not resolve the issue, you may need to optimize your chromatographic method or consider a more effective sample preparation technique to remove interfering matrix components.

Q3: How do I choose the best sample preparation method to reduce ion suppression for this compound?

The choice of sample preparation method is critical for minimizing ion suppression. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method but is the least effective at removing phospholipids, often resulting in significant matrix effects.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT and can effectively remove phospholipids.[4] However, it can be more labor-intensive, and analyte recovery may be lower, especially for more polar compounds.[4]

  • Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, is highly effective at removing a broad range of interferences, including phospholipids, providing the cleanest extracts and the most significant reduction in ion suppression.[2][4]

For the most sensitive and robust assays, SPE is generally the recommended approach.

Q4: Can I improve my results without changing my sample preparation method?

Yes, you can employ several strategies to mitigate ion suppression:

  • Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from the regions where phospholipids elute. This is a highly effective strategy.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this will also dilute your analyte, so this approach is only feasible if your assay has sufficient sensitivity.

  • Use of a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as this compound, is crucial. It will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification despite signal variations.

Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation techniques for the analysis of oxylipins (structurally related to 7-Keto Cholesterol) in plasma, focusing on analyte recovery and the reduction of ion-suppressing matrix components.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) ~85-100%HighSimple, fast, inexpensiveIneffective at removing phospholipids, significant ion suppression[4][5]
Liquid-Liquid Extraction (LLE) ~60-90%ModerateGood removal of phospholipids, cleaner than PPT[4]Can be labor-intensive, potential for lower analyte recovery[4]
Solid-Phase Extraction (SPE) >90%LowExcellent removal of interferences, cleanest extracts, minimal ion suppression[4][5]More complex and costly than PPT

Data is generalized from studies on oxylipins and other lipids in plasma.

Experimental Protocols

Below are detailed protocols for the three main sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This method is fast and straightforward but offers the least sample cleanup.

PPT_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_solvent Add cold acetonitrile (B52724) (e.g., 3:1 v/v) to precipitate proteins add_is->add_solvent vortex Vortex vigorously add_solvent->vortex centrifuge Centrifuge to pellet proteins vortex->centrifuge supernatant Transfer supernatant centrifuge->supernatant evaporate Evaporate to dryness supernatant->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for Protein Precipitation of plasma samples.

Methodology:

  • To 100 µL of plasma, add the internal standard (this compound).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex, centrifuge to remove any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an organic solvent.

LLE_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_solvent Add extraction solvent (e.g., methyl tert-butyl ether) add_is->add_solvent vortex Vortex to mix phases add_solvent->vortex centrifuge Centrifuge to separate phases vortex->centrifuge organic_layer Transfer organic (upper) layer centrifuge->organic_layer evaporate Evaporate to dryness organic_layer->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of plasma samples.

Methodology:

  • To 100 µL of plasma, add the internal standard.

  • Add 500 µL of an immiscible organic solvent such as methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5-10 minutes to ensure efficient extraction.

  • Centrifuge at 2,000 x g for 10 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, leading to a significant reduction in ion suppression.

SPE_Workflow start Start: Condition SPE Cartridge (e.g., Methanol (B129727), then Water) load Load Plasma Sample (with Internal Standard) start->load wash Wash Cartridge (e.g., with aqueous organic solvent) to remove interferences load->wash elute Elute this compound (with a stronger organic solvent) wash->elute evaporate Evaporate eluate to dryness elute->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: General workflow for Solid-Phase Extraction of plasma samples.

Methodology (using a reversed-phase cartridge):

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Loading: Add the internal standard to 100 µL of plasma and then load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences and salts.

  • Elution: Elute the this compound and other retained analytes with 1 mL of a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for injection into the LC-MS/MS system.

References

Technical Support Center: Optimization of Mobile Phase for Enhanced Oxysterol Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of oxysterols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for oxysterol isomers?

A1: Poor peak resolution, especially for structurally similar isomers like 7α-/7β-OHC and 24S-/27-OHC, is a frequent challenge in oxysterol analysis.[1] The primary causes include:

  • Inappropriate Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the aqueous component significantly impacts selectivity.[2][3]

  • Suboptimal Gradient Elution: A gradient that is too steep may not provide sufficient time for the separation of closely eluting compounds.[3]

  • Unsuitable Stationary Phase: The column chemistry (e.g., C18, C8, Phenyl-Hexyl) plays a crucial role in the separation mechanism.[1][3]

  • Inadequate Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, thereby influencing resolution.[1][3]

Q2: How can I improve the separation of co-eluting oxysterols?

A2: To resolve co-eluting peaks, consider the following strategies:

  • Modify Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter solvent selectivity and often resolve co-eluting compounds.[3]

  • Adjust the Gradient Profile: Employing a shallower gradient can increase the time analytes spend interacting with the stationary phase, improving separation.[3]

  • Change the Stationary Phase: If mobile phase modifications are insufficient, selecting a column with a different bonded phase (e.g., a phenyl-hexyl column instead of a C18) can provide unique selectivity.[3]

  • Optimize Column Temperature: Experimenting with different column temperatures (e.g., in the range of 25-55°C) can enhance resolution. Lower temperatures have been shown to improve the separation of some oxysterol isomers.[1][2]

Q3: My peak shapes are poor (tailing or fronting). What should I do?

A3: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Check for Secondary Interactions: Peak tailing can occur due to interactions between the analytes and active sites on the stationary phase, such as silanol (B1196071) groups.[4] Adding a small amount of an acid, like 0.1-0.3% formic acid, to the mobile phase can suppress the ionization of these groups and improve peak shape.[3][4]

  • Reduce Sample Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample or reducing the injection volume.[3][4]

  • Ensure Proper Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can cause distorted peaks. Ensure the column is fully equilibrated before each injection.[3]

  • Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak distortion.[4]

Q4: I am experiencing low sensitivity for my oxysterol analysis. How can I improve it?

A4: Low sensitivity can be a significant issue due to the low abundance of oxysterols in biological samples.[5] Consider these approaches:

  • Optimize Mobile Phase Additives: The addition of formic acid to the mobile phase can enhance the ionization of oxysterols, leading to improved sensitivity in mass spectrometry detection.[5] One study found that a 0.3% concentration of formic acid in the aqueous mobile phase provided optimal peak shapes and sensitivity.[5]

  • Sample Preparation: Utilize a robust sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[4][6]

  • Derivatization: While this guide focuses on mobile phase optimization, derivatization is a technique used to improve the ionization efficiency and analytical performance for oxysterols, though it adds complexity to the sample preparation.[5]

Q5: Should I use isocratic or gradient elution for oxysterol analysis?

A5: For complex mixtures containing oxysterols with a wide range of polarities, gradient elution is generally preferred.[7][8][9] Gradient elution involves changing the mobile phase composition during the run, which helps to:

  • Improve resolution of complex mixtures.[8]

  • Shorten analysis time by eluting strongly retained compounds more quickly.[8]

  • Enhance peak shape and sensitivity.[7]

Isocratic elution, where the mobile phase composition remains constant, is simpler but may result in long run times and poor resolution for complex samples.[8][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution of Isomeric Oxysterols 1. Mobile phase composition is not optimal. 2. Gradient slope is too steep. 3. Unsuitable column stationary phase. 4. Column temperature is not optimized.1. Try changing the organic solvent (e.g., methanol (B129727) instead of acetonitrile) or adjust the solvent ratios.[3] 2. Implement a shallower gradient to allow more time for separation.[3] 3. Switch to a column with a different selectivity (e.g., C8 or Phenyl-Hexyl).[1][3] 4. Experiment with different column temperatures; lower temperatures (e.g., 25°C) have been shown to improve separation for some isomers.[1][2]
Peak Tailing 1. Secondary interactions with residual silanol groups on the stationary phase.[4] 2. Column overload.[4] 3. Presence of a void at the column inlet.[4]1. Add a mobile phase modifier like 0.1-0.3% formic acid to suppress silanol activity.[3][4] 2. Reduce the sample concentration or injection volume.[4] 3. Use a guard column and ensure proper column packing.[4]
Peak Fronting 1. Sample overload. 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample or decrease the injection volume.[3] 2. Reconstitute the sample in a solvent that is weaker than or the same as the initial mobile phase.[4]
Low Sensitivity/Poor Ionization 1. Suboptimal mobile phase pH for ionization. 2. Matrix effects from the biological sample.1. Add an acidic modifier like formic acid to the mobile phase to enhance protonation and improve signal in positive ion mode mass spectrometry.[5] 2. Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering components.[6]
Retention Time Shifts 1. Inadequate column equilibration between injections. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure a sufficient re-equilibration time is included at the end of the gradient program. 2. Prepare fresh mobile phase and ensure proper mixing if using an online mixer.[11] 3. Use a column oven to maintain a stable temperature.[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for the Quantification of Seven Oxysterols

This method is adapted from a study that optimized the simultaneous quantification of seven oxysterols in various tissue types.[5]

  • Liquid Chromatography System: Agilent 1290 Infinity UPLC system or equivalent.[5]

  • Mass Spectrometer: Sciex 6500QTRAP mass spectrometer or equivalent.[5]

  • Column: Agilent InfinityLab Poroshell 120 phenyl-hexyl (2.1 × 100 mm, 2.7 µm).[5]

  • Mobile Phase A: Deionized water with 0.3% formic acid.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 3 µL.[5]

  • Gradient Program:

    Time (min) %B
    0 - 1 20 → 80
    1 - 9 80 → 90
    9 - 11 90 → 95
    11 - 11.01 95 → 20

    | 11.01 - 12 | 20 |

Protocol 2: Optimized Reversed-Phase LC-MS for Isomer Separation

This protocol is based on a study that focused on optimizing the separation of challenging oxysterol isomers.[1]

  • Liquid Chromatography System: Acquity UPLC system or equivalent.[1]

  • Column: Acquity UPLC BEH C8 (2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient Program:

    Time (min) %B
    0 - 0.5 70
    0.5 - 8.5 70 → 80
    8.5 - 9 80 → 98
    9 - 10.5 98
    10.5 - 10.6 98 → 70

    | 10.6 - 12 | 70 |

Visualizations

Experimental Workflow for Oxysterol Analysis

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., MTBE) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Injection HPLC/UPLC Injection Reconstitution->Injection Column Analytical Column (e.g., Phenyl-Hexyl, C8) Injection->Column Elution Gradient Elution Column->Elution Detection Mass Spectrometry (MS/MS) Elution->Detection Data Data Acquisition Detection->Data Quantification Quantification and Data Analysis Data->Quantification

Caption: A typical experimental workflow for the analysis of oxysterols from biological samples.

Logical Relationship for Troubleshooting Poor Peak Resolution

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase and Temperature cluster_2 Other Parameters Problem Poor Peak Resolution ChangeSolvent Change Organic Solvent (ACN vs. MeOH) Problem->ChangeSolvent AdjustGradient Optimize Gradient Profile (Shallower Gradient) Problem->AdjustGradient AddModifier Add Modifier (e.g., Formic Acid) Problem->AddModifier ChangeColumn Change Column Chemistry (C18, C8, Phenyl-Hexyl) Problem->ChangeColumn OptimizeTemp Optimize Column Temperature Problem->OptimizeTemp FlowRate Adjust Flow Rate Problem->FlowRate InjectionVolume Reduce Injection Volume Problem->InjectionVolume

Caption: Key parameters to consider when troubleshooting poor peak resolution in oxysterol analysis.

References

Impact of different SPE cartridges on 7-Keto Cholesterol recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different Solid-Phase Extraction (SPE) cartridges on the recovery of 7-Keto Cholesterol.

Frequently Asked Questions (FAQs)

Q1: Which type of SPE cartridge is most suitable for the extraction of 7-Keto Cholesterol?

A1: The choice of SPE cartridge for 7-Keto Cholesterol extraction depends on the sample matrix and the desired outcome of the purification. The most commonly used cartridges are silica-based reversed-phase (e.g., C18) and polymeric reversed-phase (e.g., Oasis HLB). C18 cartridges are effective for the initial cleanup step of removing the bulk of cholesterol from a sample matrix.[1] For the subsequent extraction and concentration of more polar oxysterols like 7-Keto Cholesterol, polymeric cartridges such as Oasis HLB have been shown to provide good recovery.[1][2] Normal-phase silica (B1680970) cartridges can also be employed, particularly for separating cholesterol from oxysterols.[3]

Q2: What are the key differences between silica-based and polymer-based SPE cartridges for 7-Keto Cholesterol analysis?

A2: Silica-based cartridges, such as C18, are widely used and offer a non-polar stationary phase for retaining hydrophobic compounds like 7-Keto Cholesterol from a polar sample matrix.[4] However, their performance can be affected by the presence of residual silanol (B1196071) groups, which can lead to secondary interactions. Polymer-based cartridges, on the other hand, are stable across a wider pH range and can offer higher loading capacities.[5] They can also provide different selectivity compared to silica-based phases, which can be advantageous for complex samples.

Q3: Can I use the same SPE method for both free and esterified 7-Keto Cholesterol?

A3: To measure total 7-Keto Cholesterol (both free and esterified forms), a saponification (alkaline hydrolysis) step is required before the SPE procedure to release the 7-Keto Cholesterol from its esterified form.[6][7] If you are only interested in the free form, you can proceed directly to the extraction without saponification. The choice of SPE cartridge and the subsequent method will generally be the same, but the initial sample preparation will differ significantly.

Q4: What are typical recovery rates for 7-Keto Cholesterol using SPE?

A4: Recovery rates can vary significantly depending on the SPE cartridge, the protocol used, and the sample matrix. Generally, recovery rates between 85% and 115% are considered acceptable for bioanalytical methods.[8] For instance, one study using an Oasis HLB cartridge for the extraction of several oxysterols, including 7-Keto Cholesterol, reported recoveries in this range.[2] It is crucial to validate the recovery in your specific matrix by spiking a known amount of 7-Keto Cholesterol standard into a blank sample and measuring the amount recovered.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of 7-Keto Cholesterol.

Issue 1: Low Recovery of 7-Keto Cholesterol

Potential Cause Troubleshooting Steps
Inappropriate SPE Cartridge Choice The sorbent may not be retaining the analyte effectively. If using a C18 cartridge with a highly organic sample solvent, the 7-Keto Cholesterol may not be retained. Consider switching to a more appropriate sorbent based on your sample matrix or using a polymeric cartridge like Oasis HLB for potentially better recovery of polar oxysterols.[1]
Improper Cartridge Conditioning or Equilibration Failure to properly condition and equilibrate the cartridge can lead to poor interaction between the analyte and the sorbent.[9] Ensure that the cartridge is pre-wetted with an organic solvent (e.g., methanol) and then equilibrated with the same solvent system as your sample.
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in the loss of analyte during the loading step.[9] If you suspect overloading, try reducing the sample volume or using a cartridge with a larger sorbent bed.
Wash Solvent is Too Strong The wash step is intended to remove interferences without eluting the analyte of interest. If your wash solvent is too strong (i.e., too high a percentage of organic solvent), it may prematurely elute the 7-Keto Cholesterol.[10] Analyze the wash eluate to see if the analyte is present. If so, reduce the elution strength of the wash solvent.
Incomplete Elution The elution solvent may not be strong enough to desorb the 7-Keto Cholesterol from the sorbent.[9] Try using a stronger elution solvent (e.g., a higher percentage of a more non-polar organic solvent for reversed-phase SPE). You can also try eluting with multiple smaller volumes of the elution solvent to ensure complete recovery.
Analyte Degradation 7-Keto Cholesterol can be susceptible to degradation, especially under harsh conditions. Avoid prolonged exposure to high temperatures and strong acids or bases.[11]

Issue 2: Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Flow Rate Variations in the flow rate during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results.[10] Using a vacuum manifold or an automated SPE system can help maintain a consistent flow rate.
Cartridge Drying Out Allowing the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps can lead to channeling and poor recovery.[10] Ensure that the sorbent bed remains wetted throughout these steps.
Variability in Manual Procedures Manual SPE can be prone to user-to-user variability. Standardize the procedure as much as possible, including timing of each step and the force applied if using a manual syringe-based system.

Data on 7-Keto Cholesterol Recovery with Different SPE Cartridges

The following table summarizes recovery data for 7-Keto Cholesterol and other oxysterols using different SPE cartridges, as reported in various studies. It is important to note that direct comparisons are challenging due to differences in experimental protocols and sample matrices across studies.

SPE CartridgeAnalyte(s)Sample MatrixReported RecoveryReference
Oasis HLB 7-Ketocholesterol & other oxysterolsCellular lysate85-115% (for the overall method)[2]
Sep-Pak tC18 OxysterolsPlasmaEffective for cholesterol removal (>99.9%)[1]
Oasis HLB Charge-tagged oxysterolsStandard solutionGood recovery, better than C18 for hydrophobic analytes[1]
C18 OxysterolsPlasma85-110% (for the overall method)[12]
Planar SPE (Silica) OxysterolsCosmetics86-113%[13]

Experimental Protocols

Below are generalized experimental protocols for the extraction of 7-Keto Cholesterol using reversed-phase SPE. These should be optimized for your specific application.

Protocol 1: 7-Keto Cholesterol Extraction using a C18 SPE Cartridge

This protocol is a general guideline for the extraction of 7-Keto Cholesterol from a biological matrix like plasma.

  • Sample Preparation (with Saponification for Total 7-Keto Cholesterol):

    • To 100 µL of plasma, add an internal standard (e.g., d7-7-ketocholesterol).

    • Add 1 M ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour to hydrolyze esterified oxysterols.[6]

    • Neutralize the sample with an appropriate acid.

    • Extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) through it.[6]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 5 mL of water through it.[6] Do not let the cartridge run dry.

  • Sample Loading:

    • Load the prepared sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences. For example, pass 5 mL of water with a low percentage of organic solvent (e.g., 5% methanol) through the cartridge.[6]

  • Elution:

    • Elute the 7-Keto Cholesterol and other oxysterols with a strong, non-polar solvent. For example, use 5 mL of methanol or acetonitrile.[6]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).[6]

Protocol 2: Two-Step SPE for Oxysterol Analysis (Cholesterol Removal followed by Oxysterol Enrichment)

This protocol is adapted from a method designed to first remove the bulk of cholesterol and then enrich the oxysterol fraction.[1]

Step 1: Cholesterol Removal (SPE-1)

  • SPE Cartridge: Use a C18 cartridge.[1]

  • Conditioning and Equilibration: Condition and equilibrate the cartridge with appropriate solvents.

  • Sample Loading: Load the lipid extract onto the cartridge.

  • Elution: Elute the oxysterol fraction with a solvent system that leaves the majority of the cholesterol on the column. The cholesterol can then be eluted separately with a stronger non-polar solvent.

Step 2: Oxysterol Enrichment (SPE-2)

  • SPE Cartridge: Use a polymeric cartridge like Oasis HLB.[1]

  • Sample Loading: Load the oxysterol fraction from SPE-1 onto the conditioned and equilibrated Oasis HLB cartridge.

  • Washing: Wash with an appropriate solvent to remove any remaining impurities.

  • Elution: Elute the purified oxysterols with a suitable organic solvent.

  • Drying and Reconstitution: Proceed with drying and reconstitution as described in Protocol 1.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Saponification Saponification (Optional, for total 7-KC) Sample->Saponification Extraction Lipid Extraction Saponification->Extraction Conditioning 1. Conditioning (e.g., Methanol) Extraction->Conditioning Equilibration 2. Equilibration (e.g., Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect 7-KC) Washing->Elution Drying Drying Down Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for 7-Keto Cholesterol extraction using SPE.

Troubleshooting_Logic Start Low 7-KC Recovery Check_Load Analyze Loading Flow-through for 7-KC Start->Check_Load Check_Wash Analyze Wash Eluate for 7-KC Check_Load->Check_Wash No Solvent_Too_Weak Issue: Sample solvent too strong or wrong pH. Cartridge overloaded. Check_Load->Solvent_Too_Weak Yes Check_Elution Is Analyte Still on Cartridge? Check_Wash->Check_Elution No Wash_Too_Strong Issue: Wash solvent is too strong. Check_Wash->Wash_Too_Strong Yes Elution_Too_Weak Issue: Elution solvent is too weak. Check_Elution->Elution_Too_Weak Yes Degradation Consider Analyte Degradation Check_Elution->Degradation No

Caption: Troubleshooting logic for low 7-Keto Cholesterol recovery in SPE.

References

Dealing with co-eluting interferences in 7-Ketocholesterol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the analysis of 7-Ketocholesterol (B24107) (7-KC). The focus is on resolving common issues, particularly those involving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in 7-Ketocholesterol analysis?

A1: The most significant challenge in 7-KC analysis is co-elution with structurally similar compounds that are often present in much higher concentrations. Key interferences include:

  • Cholesterol: As the precursor molecule, cholesterol is the most abundant and critical interference. Its high concentration can lead to chromatographic peak overlap, especially if the separation efficiency is suboptimal.

  • Isobaric Oxysterols: Other oxysterols can have the same nominal mass as 7-KC, creating isobaric interference in mass spectrometry. These include isomers like 7α-hydroxycholesterol and 7β-hydroxycholesterol, which can be difficult to separate chromatographically.[1]

  • Other Sterols: Plant sterols or other endogenous sterols in the sample matrix may also co-elute and interfere with quantification.

Q2: Why is sample preparation a critical step in preventing interferences?

A2: Sample preparation is crucial for minimizing interferences and preventing the artificial formation of 7-KC.[2] Key reasons include:

  • Removal of Abundant Lipids: Techniques like saponification hydrolyze cholesterol esters, while solid-phase extraction (SPE) can remove the bulk of cholesterol and other hydrophobic compounds that can overload the analytical column.[3][4]

  • Minimizing Autoxidation: Cholesterol can easily oxidize to form 7-KC during sample handling and preparation. Using antioxidants like butylated hydroxytoluene (BHT), working under low light, and keeping samples cold are essential to prevent artifact formation.[3]

  • Improving Chromatographic Performance: Derivatization, a common step in GC-MS analysis, increases the volatility and thermal stability of 7-KC, leading to better peak shape and improved separation from interferences.[4][5]

Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for my analysis?

A3: Both GC-MS and LC-MS/MS are powerful techniques for 7-KC analysis, and the choice depends on the specific application, available instrumentation, and desired throughput.

  • GC-MS: Often requires derivatization (e.g., silylation) to make the analyte volatile.[2][4] This can improve chromatographic resolution and sensitivity. However, derivatization adds an extra step to sample preparation and can be a source of analytical variability if not performed consistently.

  • LC-MS/MS: Can often measure 7-KC directly without derivatization, simplifying sample preparation and increasing throughput.[6][7] LC-MS/MS offers high specificity through Multiple Reaction Monitoring (MRM), which helps to distinguish 7-KC from isobaric interferences.[8]

Q4: What is saponification and is it always necessary?

A4: Saponification is a process that uses a strong base (like potassium hydroxide, KOH) to hydrolyze ester bonds. In the context of 7-KC analysis, it is used to release 7-KC from its esterified form, allowing for the measurement of "total" 7-KC. However, this step must be carefully controlled, as high temperatures and strong alkaline conditions can lead to the degradation of 7-KC itself.[9][10] Cold saponification (e.g., overnight at room temperature) is often preferred to minimize degradation.[10] If only "free" 7-KC is of interest, saponification can be omitted.

Troubleshooting Guide: Co-elution and Other Common Issues

This guide addresses specific issues you may encounter during your 7-KC analysis in a question-and-answer format.

Issue 1: My 7-KC peak is co-eluting with the much larger cholesterol peak.

  • Question: I am unable to get baseline separation between 7-Ketocholesterol and cholesterol. How can I resolve this?

  • Answer: This is a classic challenge due to the vast excess of cholesterol.

    • Chromatographic Optimization (LC):

      • Modify Mobile Phase: Change the organic solvent (e.g., switch from acetonitrile (B52724) to methanol) to alter selectivity.[11]

      • Adjust Gradient: Employ a shallower gradient during the elution window of 7-KC and cholesterol. This increases the interaction time with the stationary phase and can improve resolution.[11][12]

      • Change Column: Switch to a column with a different stationary phase chemistry (e.g., a PFP or polar-embedded phase instead of a standard C18) to introduce different separation mechanisms.[13]

    • Chromatographic Optimization (GC):

      • Optimize Temperature Program: Use a slower temperature ramp to improve the separation of these closely eluting compounds.[12]

      • Increase Column Length: A longer column (e.g., 60m instead of 30m) provides more theoretical plates and can enhance resolution.[12]

    • Sample Preparation:

      • Solid-Phase Extraction (SPE): Use an SPE cleanup step specifically designed to remove the bulk of cholesterol before injection.[3][4]

Issue 2: My mass spectrometer detects a signal at the correct m/z for 7-KC, but the peak shape is asymmetrical (e.g., has a shoulder).

  • Question: My 7-KC peak isn't symmetrical, suggesting a co-eluting compound. How can I confirm and resolve this?

  • Answer: An asymmetrical peak is a strong indicator of co-elution, likely with an isobaric oxysterol.

    • Confirmation (LC-MS/MS & GC-MS):

      • Analyze Mass Spectra: Examine the mass spectra across the peak. A change in the ratio of fragment ions from the beginning to the end of the peak confirms the presence of multiple compounds.[12]

      • Use High-Resolution MS: If available, high-resolution mass spectrometry can distinguish between isobaric compounds that have slightly different exact masses.[14][15]

    • Resolution:

      • Enhance Chromatographic Separation: Apply the chromatographic optimization steps described in Issue 1. The separation of isomers often requires highly efficient columns and optimized gradients/temperature programs.

      • Utilize Tandem MS (MS/MS): Even if chromatographic separation is incomplete, you can achieve specific quantification by using MS/MS. Select a unique precursor-to-product ion transition (MRM) for 7-KC that is not shared by the interfering compound.[3] This is a major advantage of tandem mass spectrometry.

Issue 3: I am seeing low recovery of 7-Ketocholesterol after sample preparation.

  • Question: My recovery of 7-KC is consistently low. What are the potential causes?

  • Answer: Low recovery can be caused by degradation during sample prep or inefficient extraction.

    • Saponification Issues: Hot saponification is known to degrade 7-KC.[9] A study showed that at 37°C and 45°C, 7-KC retention was only 53% and 49%, respectively, compared to a room temperature control.[9]

      • Solution: Switch to a "cold" saponification method (e.g., 1M methanolic KOH for 18 hours at 24°C) to minimize degradation.[9]

    • Extraction Inefficiency: Ensure the solvent used for liquid-liquid extraction is appropriate and that the phases are mixed thoroughly. Repeat the extraction step multiple times (e.g., 3x) and pool the extracts to maximize recovery.[4]

    • Incomplete Derivatization (GC-MS): Moisture can deactivate silylating agents.[4] Ensure the sample extract is completely dry before adding the derivatization reagent. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.[4]

Quantitative Data Summary

The following tables summarize key performance metrics from validated 7-Ketocholesterol analysis methods found in the literature.

Table 1: Performance of LC-MS/MS Methods for 7-Ketocholesterol Analysis

ParameterMethod 1[6][7]Method 2[16]
Sample Matrix Human PlasmaHuman Plasma
Derivatization NoneNone
Linearity Range 1 - 400 ng/mL0.5 - 2000 ng/mL
Limit of Detection (LOD) Not Reported0.1 ng/mL
Limit of Quantification (LOQ) 1 ng/mLNot Reported
Intra-assay Precision (%CV) 3.82 - 10.52%Not Reported
Inter-assay Precision (%CV) 3.71 - 4.16%7.9 - 11.7%
Recovery 90.8 - 113.2%80.9 - 107.9%

Table 2: Stability of 7-Ketocholesterol During Various Saponification Conditions

Saponification ConditionAnalyte% Retention (Relative to Control)Degradation Product (3,5-7-one) Formation (Relative to Control)
1M KOH, 18h, 24°C (Control) 7-Ketocholesterol100%100%
1M KOH, 18h, 37°C 7-Ketocholesterol53%398%
1M KOH, 3h, 45°C 7-Ketocholesterol49%344%
3.6M KOH, 3h, 24°C 7-Ketocholesterol71%41%
Data adapted from reference[9]. This table highlights the significant degradation of 7-Ketocholesterol at elevated temperatures.

Diagrams and Workflows

G Figure 1: General Experimental Workflow for 7-KC Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) AddIS Add Internal Standard (e.g., d7-7-KC) Sample->AddIS Sapon Saponification (Optional) (e.g., Cold KOH) AddIS->Sapon Extract Liquid-Liquid or Solid-Phase Extraction Sapon->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (for GC-MS) (e.g., Silylation) Dry->Deriv Inject Inject into GC-MS or LC-MS/MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (e.g., MRM mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report G Figure 2: Troubleshooting Flowchart for Co-elution Issues Start Problem: Poor Peak Shape or Known Co-elution IsMS Using MS Detector? Start->IsMS UseMRM Action: Use a unique MRM transition to achieve specificity. IsMS->UseMRM Yes OptimizeChrom Need to Optimize Chromatography IsMS->OptimizeChrom No CheckPrep Still No Resolution? Review Sample Prep UseMRM->CheckPrep WhatSystem GC or LC? OptimizeChrom->WhatSystem LC_Actions LC Actions: 1. Adjust Gradient Slope 2. Change Mobile Phase Solvent 3. Switch Column (e.g., PFP) WhatSystem->LC_Actions LC GC_Actions GC Actions: 1. Slow Temperature Ramp 2. Increase Column Length 3. Check Derivatization WhatSystem->GC_Actions GC LC_Actions->CheckPrep GC_Actions->CheckPrep ImplementSPE Action: Implement SPE step to remove bulk interferences (e.g., cholesterol). CheckPrep->ImplementSPE Yes End Resolution Achieved CheckPrep->End No ImplementSPE->End G Figure 3: Formation Pathway of 7-Ketocholesterol Chol Cholesterol ROS Reactive Oxygen Species (ROS) (Autoxidation) Chol->ROS Intermediates 7-hydroperoxycholesterol (Unstable Intermediate) ROS->Intermediates KC7 7-Ketocholesterol Intermediates->KC7 OH7b 7β-Hydroxycholesterol Intermediates->OH7b

References

Enhancing the stability of 7-Keto Cholesterol-d7 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 7-Keto Cholesterol-d7 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solid and in solution?

Proper storage is crucial to maintain the integrity of this compound. For the solid form, a storage temperature of -20°C is recommended, which can ensure stability for at least four years.[1][2] When in a stock solution, it is best to store it at -80°C for up to 6 months or at -20°C for up to one month.[3] It is also advisable to protect the solution from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[3]

2. What solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. The choice of solvent can impact the stability and utility of the solution in your experiments.

SolventSolubility
Ethanol (B145695)20 mg/ml[1]
Dimethylformamide (DMF)2 mg/ml[1]
Dimethyl sulfoxide (B87167) (DMSO)0.1 mg/ml[1]

For use in aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should ideally be used within the same day.[2]

3. What are the known degradation pathways for this compound?

7-Keto Cholesterol and its deuterated form are susceptible to degradation, particularly under thermal and alkaline conditions.[4] One of the known degradation products is cholesta-3,5-diene-7-one, which can form from 7-ketocholesterol (B24107).[4] The 7-keto form is generally less stable than cholesterol under similar conditions.[4] Auto-oxidation of the cholesterol precursor is a primary route of formation for 7-ketocholesterol, with the C7 position being particularly susceptible to oxidation.[5] Enzymatic degradation by microbial organisms has also been observed.[6][7][8]

Potential Degradation Pathway of 7-Keto Cholesterol This compound This compound Degradation_Product Cholesta-3,5-diene-7-one This compound->Degradation_Product Degradation Further Metabolites Further Metabolites This compound->Further Metabolites Biodegradation Heat Heat Heat->Degradation_Product Alkaline Conditions Alkaline Conditions Alkaline Conditions->Degradation_Product Microbial Enzymes Microbial Enzymes Microbial Enzymes->Further Metabolites

Caption: Potential degradation pathways for 7-Keto Cholesterol.

Troubleshooting Guide

Problem 1: Inconsistent results or loss of compound during analysis.

  • Possible Cause: Degradation of this compound due to improper handling or experimental conditions. Studies have shown that 7-ketocholesterol is less stable than cholesterol, especially under thermal and alkaline conditions.[4]

  • Solution:

    • Temperature Control: Avoid exposing the compound to temperatures above 24°C, as significant degradation can occur.[4]

    • pH Management: Be mindful of alkaline conditions, as they can lead to instability.[4]

    • Fresh Preparations: Prepare solutions fresh whenever possible and avoid long-term storage of diluted solutions, especially in aqueous buffers.[2]

    • Internal Standard Check: Since this compound is often used as an internal standard, ensure its own stability is not compromised during sample preparation steps like saponification.

Problem 2: Poor solubility or precipitation of the compound in aqueous solutions.

  • Possible Cause: this compound has low solubility in aqueous buffers.

  • Solution:

    • Two-step Dissolution: First, dissolve the compound in an organic solvent like ethanol.[2] Then, dilute this stock solution with your aqueous buffer. A 1:2 solution of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/ml for 7-keto cholesterol.[2]

    • Avoid Prolonged Storage: Do not store aqueous solutions for more than one day to prevent precipitation and degradation.[2]

Problem 3: Artifact peaks observed during chromatographic analysis (GC-MS or LC-MS).

  • Possible Cause: Artifacts can be generated from the breakdown of this compound during sample preparation or analysis. Cholesta-3,5-diene-7-one is a known artifact.[4]

  • Solution:

    • Optimize Saponification: If saponification is part of your protocol, use milder conditions. For instance, saponification at 24°C with 1 M methanolic KOH for 18 hours showed better retention of 7-ketocholesterol compared to higher temperatures or higher base concentrations.[4]

    • Injection System Maintenance: The number of injections and the condition of the GC injection liner can impact the stability and derivatization of the compound. Regular maintenance is recommended.

    • Derivatization Check: Ensure complete derivatization if using GC-MS. Incomplete derivatization can lead to multiple peaks and inaccurate quantification.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable vial.

  • Solvent Addition: Add the appropriate volume of ethanol to achieve a concentration of 20 mg/ml.[1] Purging the solvent with an inert gas like nitrogen or argon before use can help minimize oxidation.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to protect from light.[3]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Workflow for Stock Solution Preparation A Weigh Solid Compound B Add Ethanol (20 mg/ml) A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Amber Vials C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Quantification of 7-Keto Cholesterol by LC-MS/MS (General Workflow)

This protocol provides a general workflow for the quantification of 7-Keto Cholesterol using this compound as an internal standard. This is a common application for this deuterated analog.[1]

  • Sample Preparation:

    • To your biological sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard.

    • Perform lipid extraction using a suitable solvent system (e.g., 1-propanol (B7761284) or a mixture of hexane (B92381) and isopropanol).[9][10]

  • (Optional) Saponification: If you need to measure total 7-Keto Cholesterol (free and esterified), perform saponification using methanolic KOH. Use mild conditions (e.g., 1 M KOH, 24°C, 18h) to minimize degradation.[4] Neutralize and re-extract the non-saponifiable lipids.

  • (Optional) Solid-Phase Extraction (SPE): For complex samples, you may need to clean up the extract using an SPE silica (B1680970) cartridge to separate oxysterols from more non-polar lipids like cholesterol.[10]

  • LC-MS/MS Analysis:

    • Resuspend the final, dried extract in a suitable injection solvent.

    • Analyze the sample using a UPLC system coupled to a tandem mass spectrometer (MS/MS).[9]

    • Use a suitable column, such as a C18 column, for separation.[9]

    • Set up the mass spectrometer to monitor specific parent-daughter ion transitions for both 7-Keto Cholesterol and this compound in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of 7-Keto Cholesterol in your sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add Internal Standard (this compound) to Sample B Lipid Extraction A->B C Saponification (Optional) B->C D SPE Cleanup (Optional) C->D E Resuspend Extract D->E F LC-MS/MS Analysis (MRM) E->F G Quantification using Calibration Curve F->G

Caption: General workflow for 7-Keto Cholesterol quantification.

References

Column selection guide for optimal 7-Ketocholesterol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on selecting the optimal column and troubleshooting common issues in 7-Ketocholesterol (B24107) (7-KC) chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common columns used for 7-Ketocholesterol analysis?

The most frequently used columns for 7-KC analysis are reversed-phase columns, particularly C18 and C8 stationary phases.[1][2][3] These are effective for separating 7-KC from other sterols. For more challenging separations, such as resolving structurally similar isomers, Phenyl-Hexyl columns may offer unique selectivity.[4] Waters ACQUITY BEH C18 and C8 columns are also commonly cited for these types of analyses.[5][6]

Q2: Should I use HPLC or GC for 7-KC analysis?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used. However, HPLC coupled with mass spectrometry (LC-MS/MS) is often preferred as it can provide more sensitive and targeted detection without the need for derivatization.[2][7] GC-MS analysis typically requires a derivatization step to convert the sterols into trimethylsilyl (B98337) (TMS) ether derivatives before injection.[8]

Q3: What mobile phase composition is recommended for reversed-phase HPLC of 7-KC?

Typical mobile phases consist of a mixture of an organic solvent and an aqueous component, often with an additive to improve peak shape and ionization efficiency for MS detection. Common organic solvents include acetonitrile, methanol, and isopropanol.[1][5] The aqueous phase is often water with a small percentage of formic acid (e.g., 0.1-0.5%).[1][2][7] Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation.[5][6]

Q4: Is derivatization necessary for 7-KC analysis?

Derivatization is generally not required for LC-MS/MS analysis, which is a significant advantage as it simplifies sample preparation and reduces potential sources of error.[7] For GC analysis, however, derivatization is a standard procedure to increase the volatility of the analytes.[8]

Column Selection Guide

Choosing the right column is critical for achieving accurate and reproducible results. The selection often depends on the sample matrix, the specific isomers of interest, and the desired throughput.

Column Selection Decision Tree

The following diagram provides a logical workflow for selecting an appropriate column based on your analytical requirements.

ColumnSelection start Start: Define Analytical Goal goal Primary Objective? start->goal isomers Separation of Structural Isomers? goal->isomers High Resolution throughput High Throughput Screening? goal->throughput Speed general General Quantification? goal->general Routine Analysis isomers->general No chiral_col Consider Phenyl-Hexyl or Chiral (e.g., Cyclodextrin-based) Stationary Phases isomers->chiral_col Yes throughput->general No short_col Use Shorter Column (e.g., 50 mm) with Smaller Particle Size (e.g., <2 µm) to Reduce Run Time throughput->short_col Yes c18_c8 C18 or C8 Columns are Excellent Starting Points general->c18_c8

Caption: Decision tree for selecting the appropriate chromatography column.

Comparison of Common HPLC Columns
Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Typical Application
Waters ACQUITY BEH C18 Ethylene Bridged Hybrid C181.72.1 x 50 or 2.1 x 100General purpose, high-resolution separation of 7-KC and other sterols.[5][6][7]
Waters ACQUITY BEH C8 Ethylene Bridged Hybrid C81.7-Separation of lipids and sterols.[5]
Standard C18 Octadecylsilane1.8 - 52.1 x 100 or 2 x 125Routine reversed-phase separation of oxysterols.[1][2]
Phenyl-Hexyl Phenyl-Hexyl2.72.1 x 100Enhanced separation of structurally similar oxysterols due to unique selectivity.[4]
Xterra® RP18 Hybrid Silica C18--Stable at high temperatures, binds oxysterols less tightly, allowing for faster elution.[9]

Troubleshooting Guide

This section addresses common problems encountered during 7-KC chromatography in a question-and-answer format.

Troubleshooting Common Chromatographic Issues

Troubleshooting start Problem: Poor Chromatography peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution of Peaks? start->co_elution low_sensitivity Low Sensitivity? start->low_sensitivity cause_tailing1 Secondary interactions with residual silanols peak_tailing->cause_tailing1 Yes cause_tailing2 Column Overload peak_tailing->cause_tailing2 Yes cause_coelution Insufficient Resolution co_elution->cause_coelution Yes cause_sensitivity Inefficient Ionization or Sample Loss low_sensitivity->cause_sensitivity Yes solution_tailing1 Add 0.1-0.3% formic acid to mobile phase to suppress silanol (B1196071) ionization cause_tailing1->solution_tailing1 solution_tailing2 Reduce injection volume or dilute sample cause_tailing2->solution_tailing2 solution_coelution1 Optimize gradient slope (make it shallower) cause_coelution->solution_coelution1 solution_coelution2 Change stationary phase (e.g., C18 to Phenyl-Hexyl) cause_coelution->solution_coelution2 solution_coelution3 Adjust column temperature cause_coelution->solution_coelution3 solution_sensitivity1 Optimize MS source parameters (e.g., capillary voltage, gas flow) cause_sensitivity->solution_sensitivity1 solution_sensitivity2 Improve sample clean-up (e.g., use SPE) cause_sensitivity->solution_sensitivity2 Workflow cluster_analysis Analysis cluster_data Data Processing sample_prep 1. Sample Extraction (LLE or SPE) hydrolysis 2. Saponification (Optional) (for total 7-KC) reconstitution 3. Reconstitution in Mobile Phase hplc 4. HPLC Separation (e.g., C18 column) reconstitution->hplc ms 5. MS/MS Detection (MRM Mode) integration 6. Peak Integration ms->integration quant 7. Quantification (using internal standard)

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Methods for the Quantification of 7-Ketocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 7-Ketocholesterol (B24107) (7-KC), a key biomarker in various pathologies, is paramount. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing 7-Keto Cholesterol-d7 as an internal standard against other prominent analytical approaches.

7-Ketocholesterol, an oxidation product of cholesterol, is implicated in the pathophysiology of numerous diseases, including atherosclerosis, Niemann-Pick disease, and age-related macular degeneration.[1][2] Its reliable measurement in biological matrices is therefore crucial for both clinical diagnostics and therapeutic development. This report outlines and compares methodologies for 7-KC quantification, with a focus on a robust LC-MS/MS method employing a deuterated internal standard for enhanced accuracy and precision.

Method Comparison: Performance and Parameters

The primary method detailed below is a validated LC-MS/MS assay for the determination of 7-KC in human plasma, utilizing this compound to correct for matrix effects and variations in sample processing and instrument response.[3] For comparative purposes, alternative methods employing different sample preparation and analytical techniques are also presented.

ParameterMethod 1: LC-MS/MS with this compound[3]Method 2: Fast LC-MS/MS with APCI[4][5]Method 3: LC-MS/MS with Derivatization[6][7]
Analyte 7-KetocholesterolFree Oxysterols (including 7-KC)7-Dehydrocholesterol (B119134) (similar sterol)
Internal Standard This compoundNot explicitly stated for 7-KC3β-7DHC-d7
Linearity Range 1 - 400 ng/mL0.5/0.75 - 2000 ng/mL1.6 - 100 µg/g
Coefficient of Regression (r²) ≥ 0.995Not specified~0.997
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mL (detection limit)1.6 µg/g
Intra-assay Precision (CV%) 3.82 - 10.52%Not specified4.32%
Inter-assay Precision (CV%) 3.71 - 4.16%7.9 - 11.7%11.1%
Accuracy 85 - 110%Not specifiedNot specified
Recovery 90.8 - 113.2%80.9 - 107.9%~91.4% (extraction efficiency)
Sample Matrix PlasmaPlasma, Atherosclerotic PlaqueSkin Biopsies
Sample Preparation Protein PrecipitationProtein Precipitation & Re-concentrationLiquid-Liquid Extraction & Derivatization
Ionization Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electrospray Ionization (ESI)

Experimental Protocols

A detailed understanding of the experimental workflow is critical for method replication and adaptation.

Method 1: LC-MS/MS with this compound for 7-KC in Plasma[3]

This method offers a rapid and non-derivatized approach for 7-KC measurement.[3][8]

1. Sample Preparation:

  • Aliquots of plasma are treated with a stock solution of 7-KC in methanol (B129727) to create calibration standards and quality controls.[3]

  • The internal standard, this compound, is prepared in methanol at a concentration of 50 ng/mL.[3]

  • Protein precipitation is performed to extract the analyte and internal standard from the plasma matrix.

2. LC-MS/MS Analysis:

  • Chromatography: A Waters BEH column (1.7 µm, 2.1 mm × 50 mm) is used with a linear gradient of mobile phase A (water with 0.5% formic acid) and mobile phase B (methanol with 0.5% formic acid) at a flow rate of 0.5 mL/min.[3] The gradient starts at 80% B, increases to 95% B over 3 minutes, then steps to 100% B for 1 minute.[3]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[3]

G plasma Plasma Sample is Add 7-Keto Cholesterol-d7 (IS) plasma->is precip Protein Precipitation (Methanol) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (ESI+, MRM) supernatant->lcms data Data Acquisition & Quantification lcms->data

Figure 1: Experimental workflow for 7-KC analysis in plasma.
Alternative Methodologies

For comparison, other approaches offer distinct advantages depending on the research context. A fast LC-MS/MS method using Atmospheric Pressure Chemical Ionization (APCI) allows for the simultaneous analysis of multiple free oxysterols in a short 7-minute run time.[4][5] This method is particularly useful for high-throughput screening.[4] Another approach involves derivatization of the analyte, which can improve ionization efficiency and chromatographic separation, as demonstrated in the analysis of 7-dehydrocholesterol in skin biopsies.[6][7] While this adds a step to the sample preparation, it can enhance sensitivity for specific applications.

Signaling Pathways and Logical Relationships

The quantification of 7-KC is often relevant to understanding its role in cellular signaling pathways that contribute to disease. For instance, 7-KC is a major component of oxidized low-density lipoproteins (LDL) and is known to induce oxidative stress and inflammation, leading to apoptosis and autophagy.[1][9]

G cluster_0 Oxidized LDL cluster_1 Cellular Effects oxLDL Oxidized LDL KC7 7-Ketocholesterol oxLDL->KC7 ROS Increased ROS KC7->ROS Inflammation Inflammation KC7->Inflammation Apoptosis Apoptosis KC7->Apoptosis ROS->Inflammation Inflammation->Apoptosis Autophagy Autophagy Apoptosis->Autophagy

Figure 2: Role of 7-KC in inducing cellular stress pathways.

Conclusion

The presented LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantification of 7-Ketocholesterol in plasma.[3] Its excellent linearity, precision, and accuracy make it a reliable choice for clinical and research applications.[3] While alternative methods offer advantages in terms of throughput or applicability to different matrices, the use of a deuterated internal standard remains the gold standard for minimizing analytical variability and ensuring data integrity. The choice of method should be guided by the specific requirements of the study, including the biological matrix, the desired level of sensitivity, and the required sample throughput.

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for 7-Ketocholesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate determination of 7-Ketocholesterol (B24107), a critical biomarker for oxidative stress and various diseases.

For researchers, scientists, and drug development professionals, the precise quantification of 7-Ketocholesterol (7-KC) is paramount. This oxidized derivative of cholesterol is implicated in the pathophysiology of numerous conditions, including atherosclerosis, neurodegenerative diseases, and Niemann-Pick disease.[1] The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal method for your research needs.

Quantitative Performance: A Tale of Two Techniques

The choice between GC-MS and LC-MS/MS often hinges on a trade-off between sensitivity, sample throughput, and the need for derivatization. The following tables summarize the key quantitative performance parameters for both methods based on published literature.

Performance Parameter GC-MS LC-MS/MS
Linearity Range Wide, dependent on derivatization efficiencyExcellent, typically 1 - 400 ng/mL[2]
Limit of Detection (LOD) Picogram per milliliter range[3]As low as 0.1 ng/mL[4]
Limit of Quantitation (LOQ) Typically in the low ng/mL rangeAs low as 1 ng/mL[2]
Intra-assay Precision (%CV) Generally <15%[3]3.82% - 10.52%[2]
Inter-assay Precision (%CV) Generally <15%[3]3.71% - 4.16%[2]
Accuracy/Recovery (%) 88% - 117%[3]85% - 110% (accuracy), 90.8% - 113.2% (recovery)[2]
Derivatization Required? YesNo[2][5]
Sample Throughput Lower, due to derivatization and longer run timesHigher, with run times as short as 7 minutes[4]

The Methodologies: A Step-by-Step Breakdown

The experimental workflows for GC-MS and LC-MS/MS analysis of 7-KC differ significantly, primarily due to the derivatization step required for GC-MS.

GC-MS Experimental Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Alkaline Hydrolysis (with ethanolic KOH) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (with n-hexane) Hydrolysis->Extraction Derivatization Silylation (e.g., with MSTFA) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition & Quantification GC_MS->Data

GC-MS workflow for 7-Ketocholesterol analysis.
LC-MS/MS Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation & Sample Extraction Sample->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data Data Acquisition & Quantification LC_MS_MS->Data

LC-MS/MS workflow for 7-Ketocholesterol analysis.

Detailed Experimental Protocols

Below are representative protocols for both GC-MS and LC-MS/MS analysis of 7-Ketocholesterol.

GC-MS Protocol
  • Sample Preparation and Hydrolysis: To 100 µL of plasma, an internal standard is added. The sample is then subjected to alkaline hydrolysis with an ethanolic potassium hydroxide (B78521) solution to release esterified 7-KC.[3]

  • Extraction: The hydrolyzed sample is extracted with a non-polar solvent such as n-hexane.[3]

  • Derivatization: The dried extract is derivatized using a silylating agent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to increase the volatility and thermal stability of 7-KC.[3]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column (e.g., 35%-diphenyl/65%-dimethyl polysiloxane).[6]

    • Carrier Gas: Helium.

    • Ionization Mode: Positive chemical ionization (PCI) with ammonia (B1221849) as the reagent gas or electron ionization (EI).[3][6]

    • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[3]

LC-MS/MS Protocol
  • Sample Preparation and Extraction: To a small volume of plasma (e.g., 25 µL), an internal standard (d7-7-KC) is added, followed by a protein precipitation and extraction step, often using a solvent mixture like chloroform:methanol (B129727).[2][7]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A reversed-phase C18 column is commonly used for separation.[8]

    • Mobile Phase: A gradient of water with 0.1-0.5% formic acid (Mobile Phase A) and a mixture of acetonitrile/isopropanol or methanol with 0.1-0.5% formic acid (Mobile Phase B) is typically employed.[2][8]

    • Ionization Mode: Positive electrospray ionization (ESI) is frequently used.[2]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode is utilized to monitor specific precursor-to-product ion transitions for 7-KC and its internal standard.[2][9]

Discussion and Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of 7-Ketocholesterol.

GC-MS offers excellent sensitivity and has been a long-standing method for sterol analysis.[3] However, the mandatory derivatization step adds complexity and time to the sample preparation process and can be a source of variability.[10]

LC-MS/MS , on the other hand, provides the significant advantage of analyzing 7-KC in its native form, simplifying the workflow and increasing sample throughput.[2][5] Modern LC-MS/MS systems offer exceptional sensitivity and selectivity, making it the preferred method for many laboratories.[1][11]

Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific needs of the laboratory, including available instrumentation, required sample throughput, and the desired level of analytical detail. For high-throughput clinical or research applications, the speed and simplicity of LC-MS/MS are highly advantageous. For laboratories with established GC-MS expertise and workflows, it remains a viable and powerful option. A thorough in-house validation is always recommended to ensure the chosen method meets the specific performance criteria of the intended application.

References

The Analytical Edge: A Comparative Guide to 7-Keto Cholesterol-d7 and Other Oxysterol Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxysterols, the choice of an appropriate internal standard is paramount for robust and reliable analytical data. This guide provides an objective comparison of 7-Keto Cholesterol-d7 with other commonly used deuterated oxysterol internal standards, supported by experimental data from various studies. We delve into key performance metrics, present detailed experimental protocols, and visualize a critical signaling pathway influenced by 7-ketocholesterol (B24107).

Oxysterols, the oxidized derivatives of cholesterol, are implicated in a myriad of physiological and pathological processes, including atherosclerosis, neurodegenerative diseases, and cancer. Their accurate quantification in biological matrices is crucial for understanding their roles in disease and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, and the use of stable isotope-labeled internal standards, particularly deuterated ones, is essential to correct for variability during sample preparation and analysis.

This compound is a widely utilized internal standard for the quantification of 7-ketocholesterol, a major product of cholesterol oxidation. Its chemical structure, being almost identical to the analyte, ensures it behaves similarly during extraction, derivatization, and ionization, thus providing accurate correction for analytical variations.

Performance Comparison of Oxysterol Internal Standards

The selection of an internal standard is critical for the accuracy and precision of LC-MS/MS-based quantification. Deuterated standards are favored due to their similar physicochemical properties to the target analytes. The following table summarizes the performance of this compound and other deuterated oxysterol internal standards based on data reported in various scientific publications. It is important to note that performance metrics can vary depending on the matrix and the specific experimental protocol employed.

Internal StandardAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Citation
This compound 7-KetocholesterolPlasma90.8 - 113.2Not explicitly reported, but method showed good accuracy[1]
d7-4β-Hydroxycholesterol4β-Hydroxycholesterol and other oxysterolsPlasma~95-105 (for various oxysterols)Not explicitly reported, but method was successfully applied to biological samples[2][3]
d7-24-Hydroxycholesterol24-Hydroxycholesterol and other oxysterolsPlasma~95-105 (for various oxysterols)Not explicitly reported, but method was successfully applied to biological samples[2][3]
27-Hydroxycholesterol-d527-Hydroxycholesterol and other oxysterolsPlasma, Cerebral Cortices, Livers88.9 - 108.6 (for various oxysterols)89.2 - 111.3 (for various oxysterols)[4][5]
24-Hydroxycholesterol-d724(S)-Hydroxycholesterol and other oxysterolsPlasma, Cerebral Cortices, Livers88.9 - 108.6 (for various oxysterols)89.2 - 111.3 (for various oxysterols)[4][5]

Note: The data presented in this table is a compilation from different studies. Direct comparison should be made with caution due to variations in experimental methodologies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are summaries of key experimental protocols for oxysterol analysis using deuterated internal standards.

Protocol 1: Quantification of 7-Ketocholesterol in Human Plasma[1]
  • Sample Preparation: To 25 μl of plasma, 10 μl of the internal standard solution (d7-7-ketocholesterol in methanol) and 200 μl of methanol (B129727) are added. The mixture is vortexed and centrifuged. The supernatant is then transferred and analyzed.

  • LC-MS/MS System: An Ultra Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Separation: A C18 column is used with a gradient elution of water and methanol, both containing 0.5% formic acid.

  • Mass Spectrometry: Detection is performed in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

Protocol 2: Combined Quantification of Oxysterols and Bile Acids in Plasma[2][3]
  • Sample Preparation: Plasma samples are precipitated with ice-cold acetone (B3395972) containing butylated hydroxytoluene (BHT) to prevent auto-oxidation. A mixture of deuterated internal standards (including d7-4β-OHC and d7-24-OHC) is added. After protein precipitation, the supernatant is dried and reconstituted.

  • Solid-Phase Extraction (SPE): The reconstituted sample is loaded onto an unmodified silica (B1680970) column to separate oxysterols and bile acids from more hydrophobic compounds like cholesterol.

  • LC-MS/MS System: A tandem quadrupole mass spectrometer coupled to a UPLC system.

  • Chromatographic Separation: A suitable C18 column is used with a gradient elution to separate the various oxysterols and bile acids.

  • Mass Spectrometry: ESI in positive mode is used for detection.

Signaling Pathways and Experimental Workflows

To visualize the biological context and analytical procedures, diagrams generated using Graphviz are provided below.

7-Ketocholesterol Induced Inflammatory Signaling Pathway

7-Ketocholesterol is known to activate multiple signaling pathways leading to inflammation, a key process in the pathogenesis of various diseases.[6][7][8] The diagram below illustrates the central role of NF-κB and MAPK pathways in mediating the inflammatory response induced by 7-ketocholesterol.

7_Ketocholesterol_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7KC 7-Ketocholesterol Receptor Receptor (e.g., TLR4) 7KC->Receptor Binds IKK IKK Complex Receptor->IKK Activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Inflammatory Gene Expression (e.g., IL-6, IL-8, VEGF) MAPK_pathway->Gene_Expression Regulates NFkB_n->Gene_Expression Induces

7-Ketocholesterol inflammatory signaling pathway.
General Workflow for Oxysterol Analysis using a Deuterated Internal Standard

The following diagram outlines a typical workflow for the quantitative analysis of oxysterols in a biological matrix using an internal standard like this compound.

Oxysterol_Analysis_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Deuterated Internal Standard (e.g., this compound) Sample->IS_Spike Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis (Quantification using Analyte/IS Ratio) LC_MS->Data_Analysis

References

Navigating the Nuances: A Comparative Guide to 7-Ketocholesterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker in various pathologies, presents a significant challenge due to inter-laboratory variability. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection and standardization of quantification protocols.

7-Ketocholesterol, an oxidation product of cholesterol, is implicated in the pathophysiology of numerous diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders.[1][2] Its role as a biomarker and a bioactive molecule necessitates precise and reproducible measurement. However, inconsistencies in analytical methodologies can lead to significant variations in reported concentrations, hindering cross-study comparisons and reliable data interpretation. This guide delves into the most prevalent techniques for 7-KC quantification—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—highlighting their performance characteristics and outlining detailed experimental protocols to foster improved standardization.

Performance Characteristics of Analytical Methods

The choice of analytical method significantly impacts the reliability of 7-KC quantification. The following table summarizes key performance metrics for commonly employed LC-MS/MS and GC-MS methods, offering a comparative overview for informed decision-making.

ParameterLC-MS/MS Method 1[3]GC-MS Method 1[4]GC-MS Method 2[5]
Linearity Range 1 - 400 ng/mLNot explicitly stated0.05 - 50 µg/mL
Limit of Quantification (LOQ) 1 ng/mLPicogram per milliliter range0.03 µg/mL
Intra-assay Precision (CV%) 3.82% - 10.52%<15%Not explicitly stated
Inter-assay Precision (CV%) 3.71% - 4.16%<15%Not explicitly stated
Accuracy/Recovery 85% - 110% / 90.8% - 113.2%88% - 117%Not explicitly stated

Detailed Experimental Protocols

Standardized protocols are paramount to minimizing inter-laboratory variability. The following sections provide detailed methodologies for the two primary analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the direct measurement of 7-KC in plasma without the need for derivatization.[3]

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard solution (e.g., d7-7-ketocholesterol).

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Chromatographic System: An ultra-performance liquid chromatography (UPLC) system.[3]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for sterol analysis, though it typically requires a derivatization step to improve the volatility and thermal stability of 7-KC.[4][6]

1. Sample Preparation:

  • Alkaline Hydrolysis: To cleave esterified 7-KC, treat the plasma sample with an ethanolic potassium hydroxide (B78521) solution (e.g., 1 mol/L) and incubate.[6]

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like n-hexane to isolate the sterols.[6]

  • Evaporation: Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen.[6]

  • Derivatization: Silylate the dried residue using a derivatizing agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This step is crucial for making the analyte suitable for GC analysis.[6]

2. GC-MS Analysis:

  • Gas Chromatograph: A system equipped with a capillary column suitable for sterol analysis.

  • Mass Spectrometer: A mass spectrometer, which can be operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[5]

  • Ionization: Electron ionization (EI) or chemical ionization (CI) can be used.[6]

Visualizing the Workflow and Cellular Impact

To further clarify the experimental process and the biological context of 7-KC, the following diagrams illustrate a typical analytical workflow and a key signaling pathway affected by this oxysterol.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection InternalStandard Addition of Internal Standard Sample->InternalStandard Hydrolysis Alkaline Hydrolysis (for total 7-KC) InternalStandard->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MassSpec Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpec Quantification Quantification MassSpec->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for 7-Ketocholesterol measurement.

7-Ketocholesterol is not merely a passive biomarker; it actively participates in cellular signaling, often with detrimental effects. One of the well-documented pathways involves the induction of inflammation and apoptosis.[7][8]

G 7-KC 7-KC TLR4 TLR4 7-KC->TLR4 ER_Stress ER Stress 7-KC->ER_Stress AKT AKT TLR4->AKT p38_MAPK p38_MAPK TLR4->p38_MAPK ERK ERK TLR4->ERK PKCzeta PKCzeta AKT->PKCzeta NFkB NFkB PKCzeta->NFkB p38_MAPK->NFkB ERK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8, VEGF) NFkB->Cytokines Apoptosis Apoptosis Cytokines->Apoptosis ER_Stress->Apoptosis

Caption: 7-Ketocholesterol-induced inflammatory signaling pathway.

Conclusion

The accurate quantification of 7-Ketocholesterol is crucial for advancing research and drug development in fields where this oxysterol plays a pivotal role. While both LC-MS and GC-MS are powerful analytical tools, they are susceptible to variations in protocol that can significantly impact results. By adopting standardized, well-validated methods and understanding the nuances of each technique, the scientific community can move towards greater consistency and comparability of data, ultimately accelerating our understanding of 7-KC's role in health and disease. The information presented in this guide serves as a foundational resource for laboratories aiming to establish or refine their 7-KC measurement protocols.

References

Assessing the Accuracy and Precision of 7-Keto Cholesterol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 7-ketocholesterol (B24107) (7-KC), a significant biomarker for oxidative stress and various diseases, is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of methodologies, focusing on the widely adopted use of a deuterated internal standard, 7-keto-d7-cholesterol (d7-7-KC), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Performance of 7-Keto Cholesterol Quantification with d7-7-Keto Cholesterol Standard

The use of a d7-7-KC internal standard in LC-MS/MS methods has demonstrated high accuracy and precision in the quantification of 7-KC in biological samples. The stable isotope-labeled internal standard effectively corrects for variations in sample preparation and instrument response, leading to reliable and reproducible results.

Below is a summary of the performance characteristics of a validated LC-MS/MS method for 7-KC quantification using a d7-7-KC internal standard in plasma.

Performance MetricResult
Linearity Range 1 - 400 ng/mL
Coefficient of Regression (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (CV%) 3.82% - 10.52%
Inter-assay Precision (CV%) 3.71% - 4.16%
Intra-assay Accuracy 86% - 107%
Inter-assay Accuracy 85% - 103%
Recovery 90.8% - 113.2%

Table 1: Performance characteristics of a validated LC-MS/MS method for 7-Keto Cholesterol quantification using a d7-7-Keto Cholesterol internal standard. Data sourced from a study on the rapid diagnosis of acid sphingomyelinase-deficient Niemann-Pick disease.[1][2]

Comparison with Alternative Methods

While LC-MS/MS with a d7-7-KC standard is a robust method, other techniques have also been employed for 7-KC quantification. Gas chromatography-mass spectrometry (GC-MS) is a traditional alternative. However, LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization, which can be a source of analytical error.[1]

MethodInternal StandardKey AdvantagesKey Disadvantages
LC-MS/MS d7-7-Keto CholesterolHigh sensitivity and specificity, minimal sample preparation, suitable for complex matrices.[1][3]Higher initial instrument cost.
GC-MS Epicoprostanol or other sterolsWell-established technique.Often requires derivatization, which can introduce variability; potential for thermal degradation of analytes.[4]

Table 2: Comparison of common analytical methods for 7-Keto Cholesterol quantification.

Experimental Protocols

Detailed Methodology for 7-Keto Cholesterol Quantification using LC-MS/MS with a d7-7-Keto Cholesterol Standard

This protocol is based on a validated method for the analysis of 7-KC in human plasma.[1]

1. Materials and Reagents:

  • 7-Ketocholesterol (7-KC) standard

  • 7-Keto-d7-cholesterol (d7-7-KC) internal standard

  • Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

2. Preparation of Standards and Quality Controls (QCs):

  • Stock Solutions: Prepare stock solutions of 7-KC and d7-7-KC in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with the 7-KC stock solution to achieve final concentrations ranging from 1 to 400 ng/mL.[1]

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) in blank plasma.[1]

  • Internal Standard Working Solution: Prepare a working solution of d7-7-KC in methanol (e.g., 50 ng/mL).[1]

3. Sample Preparation:

  • To 25 µL of plasma sample, calibrator, or QC, add 100 µL of the d7-7-KC internal standard working solution.[1]

  • Vortex the mixture vigorously.

  • Centrifuge to precipitate proteins (e.g., 13,300 x g for 5 minutes).[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A suitable UPLC or HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/methanol) with a modifier like formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both 7-KC and d7-7-KC in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 7-KC to d7-7-KC against the concentration of the calibration standards.

  • Determine the concentration of 7-KC in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample (25 µL) Vortex Vortex Mix Plasma->Vortex Calibrator Calibration Standard Calibrator->Vortex QC Quality Control QC->Vortex IS d7-7-KC Internal Standard (100 µL) IS->Vortex Centrifuge Protein Precipitation (Centrifugation) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition & Processing LC_MS->Data Result Quantification of 7-KC Data->Result

Caption: Workflow for 7-KC quantification using d7-7-KC standard.

This guide highlights the robustness of using a d7-7-Keto Cholesterol internal standard for the accurate and precise quantification of 7-Keto Cholesterol. The provided experimental protocol and workflow offer a solid foundation for researchers to implement this reliable analytical method in their studies.

References

A Researcher's Guide to 7-Ketocholesterol Analysis: Comparing Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for various pathological conditions, is paramount. The choice of mass spectrometer can significantly impact the sensitivity, specificity, and throughput of this analysis. This guide provides an objective comparison of different mass spectrometry platforms for 7-KC analysis, supported by experimental data from peer-reviewed studies.

This comparison focuses on the most commonly employed mass spectrometry techniques for 7-KC quantification: Triple Quadrupole (QQQ) and Orbitrap High-Resolution Mass Spectrometry (HRMS). While direct head-to-head comparative studies under identical conditions are scarce, this guide synthesizes reported performance data to highlight the strengths and typical applications of each platform.

Performance Comparison

The following table summarizes the quantitative performance of different Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 7-Ketocholesterol. The data is compiled from various studies, and it is important to note that direct comparison should be made with caution due to variations in experimental conditions.

Mass Spectrometer TypeLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Intra-assay Precision (% CV)Inter-assay Precision (% CV)Recovery (%)Ionization SourceReference
Triple Quadrupole (QQQ) 1 - 40013.82 - 10.523.71 - 4.1690.8 - 113.2APCI[1][2]
Triple Quadrupole (QQQ) 0.5/0.75 - 20000.1 (LOD)-7.9 - 11.780.9 - 107.9APCI[3]
Orbitrap HRMS 5.5 µM - 72.3 µM (R² > 0.997)0.027 nM - 50.5 nM-2.4 - 12.3-APCI[4][5]

Key Observations:

  • Triple Quadrupole (QQQ) mass spectrometers are the workhorses for targeted quantification, demonstrating excellent sensitivity with LOQs reported as low as 1 ng/mL.[1][2] They operate in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces chemical noise, making them ideal for complex matrices like plasma.[6]

  • Orbitrap High-Resolution Mass Spectrometry (HRMS) offers a different paradigm. While the cited study presents linearity in molar concentrations, the reported lower limit of quantification is in the nanomolar range, indicating exceptional sensitivity.[4][5] The key advantage of Orbitrap technology is its high resolving power, which allows for the confident identification of analytes based on accurate mass measurements, minimizing interferences without the need for compound-specific optimization required for MRM.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are summaries of typical experimental protocols employed for 7-KC analysis using LC-MS/MS.

Sample Preparation (Human Plasma)

A common approach involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate 7-KC and remove interfering substances.[3][9][10]

  • Protein Precipitation: Plasma samples are often treated with a cold organic solvent like acetone (B3395972) to precipitate proteins.[10]

  • Internal Standard Spiking: A deuterated internal standard (e.g., 7-KC-d7) is added to the sample at the beginning of the preparation process to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be subjected to LLE using a solvent system like hexane/isopropanol to extract the less polar 7-KC.

    • Solid-Phase Extraction (SPE): Alternatively, SPE with a suitable cartridge (e.g., reversed-phase) can be used for cleanup and concentration of the analyte.[9]

  • Drying and Reconstitution: The organic extract is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.[10]

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve 7-KC from other structurally similar oxysterols and matrix components.

  • Column: Reversed-phase columns, such as C18 or monolithic columns, are commonly used.[3][9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a modifier like ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) is typically employed.

  • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

  • Run Time: Chromatographic runs are often optimized for high-throughput analysis, with some methods achieving separation within 7 minutes.[3]

Mass Spectrometry (MS)
  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is frequently used for the analysis of non-derivatized 7-KC, as it is effective for relatively non-polar compounds.[1][3][4][5] Electrospray Ionization (ESI) has also been reported.[10]

  • Triple Quadrupole (QQQ) Parameters:

    • Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of 7-KC) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific product ion in the third quadrupole (Q3). This highly selective process minimizes background noise.[6]

    • Transitions: The specific m/z transitions for 7-KC and its internal standard are optimized for maximum sensitivity. For example, a potential transition for 7-KC could be m/z 401.3 -> 383.3.

  • Orbitrap HRMS Parameters:

    • Mode: Data is typically acquired in full scan mode with high resolution (e.g., >70,000 FWHM).[8] This allows for the detection of all ions within a specified mass range.

    • Identification: Compound identification is based on the accurate mass of the precursor ion (typically with a mass error < 5 ppm) and its retention time.

    • Quantification: Quantification is performed by extracting the ion chromatogram for the accurate mass of 7-KC.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of 7-Ketocholesterol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation IS->Precipitation Extraction Solid-Phase or Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry (QQQ or Orbitrap) LC->MS Quant Quantification MS->Quant

Caption: General experimental workflow for 7-Ketocholesterol analysis.

7-Ketocholesterol is not just an analytical target; it is an active biological molecule implicated in various cellular processes, particularly inflammation and apoptosis.

G cluster_inflammation Inflammatory Response cluster_apoptosis Apoptotic Pathway KC 7-Ketocholesterol TLR4 TLR4 Receptor KC->TLR4 ROS Reactive Oxygen Species (ROS) KC->ROS NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, VEGF) NFkB->Cytokines Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathways of 7-Ketocholesterol.

As depicted, 7-Ketocholesterol can trigger inflammatory responses through pathways involving the Toll-like receptor 4 (TLR4) and subsequent activation of NF-κB, leading to the production of pro-inflammatory cytokines.[2][5] It is also known to induce apoptosis via the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.

Conclusion

The choice between a Triple Quadrupole and an Orbitrap mass spectrometer for 7-Ketocholesterol analysis depends on the specific research question.

  • For high-throughput, targeted quantification in complex matrices where the highest sensitivity and robustness are required, a Triple Quadrupole mass spectrometer is an excellent choice. Its MRM capabilities provide unparalleled selectivity for routine analysis.

  • For studies that require both quantification and confident qualitative analysis, or for untargeted metabolomics approaches where the identification of unknown compounds is also a goal, an Orbitrap HRMS is a powerful tool. Its high-resolution and accurate mass capabilities provide a greater depth of information.

Ultimately, the optimal platform will be determined by the specific needs of the laboratory, including sample throughput, the need for qualitative information, and budget considerations. The data and protocols presented in this guide provide a solid foundation for making an informed decision for the analysis of the critical biomarker, 7-Ketocholesterol.

References

A Comparative Analysis: 7-Keto Cholesterol-d7 Versus Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of 7-Keto Cholesterol, an important biomarker for various physiological and pathological processes, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comparative overview of the performance of a deuterated internal standard, 7-Keto Cholesterol-d7, against a commonly used non-deuterated structural analog, epitestosterone (B28515).

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and similar ionization behavior effectively compensate for variations in sample preparation and matrix effects, leading to more precise and accurate quantification.

Non-deuterated internal standards, while cost-effective, may not perfectly mimic the behavior of the analyte, potentially leading to less effective correction for analytical variability. The following sections present a summary of performance data and experimental protocols to illustrate these differences.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics observed when using this compound versus a non-deuterated internal standard like epitestosterone for the quantification of 7-Keto Cholesterol in human serum using LC-MS/MS.

Performance Parameter This compound as Internal Standard Non-deuterated Internal Standard (e.g., Epitestosterone)
Limit of Quantification (LOQ) 0.5 ng/mL1.0 ng/mL
Linearity (r²) >0.998>0.995
Intra-day Precision (%CV) 2.5% - 5.8%4.1% - 8.2%
Inter-day Precision (%CV) 3.1% - 7.2%6.5% - 11.5%
Accuracy (% Recovery) 95.2% - 104.5%88.9% - 110.3%
Matrix Effect (% Suppression/Enhancement) -5% to +3%-15% to +12%

Note: The data presented is a representative summary compiled from various analytical methods and should be considered illustrative.

Experimental Workflow and Methodologies

The general workflow for the quantification of 7-Keto Cholesterol in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample is Add Internal Standard (this compound or Non-deuterated) serum->is protein_precip Protein Precipitation (e.g., Acetonitrile) is->protein_precip l_l_extraction Liquid-Liquid Extraction (e.g., Hexane) protein_precip->l_l_extraction derivatization Derivatization (e.g., Girard P) l_l_extraction->derivatization reconstitution Dry & Reconstitute derivatization->reconstitution lc_separation UPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification calibration->quantification

General workflow for 7-Keto Cholesterol quantification.

Detailed Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of serum sample, add 10 µL of the internal standard working solution (either this compound or the non-deuterated standard).

    • Vortex briefly and add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 1 mL of hexane.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • For enhanced sensitivity, derivatize the dried extract with a suitable reagent (e.g., Girard P) to improve ionization efficiency.

    • Reconstitute the final sample in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC

    • Column: C18, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from 50% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • MS System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • 7-Keto Cholesterol: Specific precursor > product ion transition.

      • This compound: Specific precursor > product ion transition (shifted by +7 Da).

      • Non-deuterated IS: Specific precursor > product ion transition.

Rationale for Deuterated Standard Superiority

The improved performance of this compound can be attributed to its ability to co-elute perfectly with the native analyte and exhibit identical behavior during ionization. This relationship is key to correcting for analytical variability.

G cluster_analyte Analyte (7-Keto Cholesterol) cluster_is Internal Standard cluster_correction Correction Efficiency analyte_prep Sample Prep Variability is_d7 This compound analyte_prep->is_d7 Identical Behavior is_non_d Non-deuterated IS analyte_prep->is_non_d Similar but not Identical analyte_ion Ionization Variability analyte_ion->is_d7 Identical Behavior analyte_ion->is_non_d Different Behavior correction_high High is_d7->correction_high correction_low Lower is_non_d->correction_low

Correction for variability by different internal standards.

A Comparative Guide to Bioanalytical Method Validation Parameters for 7-Ketocholesterol Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation parameters for the quantification of 7-Ketocholesterol (B24107) (7-KC) in human plasma, a critical biomarker for various pathological conditions. The data presented is compiled from published research and is intended to assist in the selection and development of robust and reliable bioanalytical methods.

Comparative Analysis of Validation Parameters

The performance of a bioanalytical method is defined by a set of validation parameters. Below is a summary of these parameters from three distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the quantification of 7-KC in human plasma.

Validation ParameterMethod 1 (Chang et al., 2018)[1][2]Method 2 (Klinke et al., 2015)[3]Method 3 (Helmschrodt et al., 2013)[4][5]
Linearity Range 1 - 400 ng/mLNot explicitly stated, but detection limit suggests a comparable range.0.5/0.75 - 2000 ng/mL
Correlation Coefficient (r) ≥0.995>0.99Not explicitly stated
Lower Limit of Quantification (LLOQ) 1 ng/mL0.54 ng/mL0.75 ng/mL (based on linearity range)
Intra-Assay Precision (%CV) 3.82 - 10.52%4.1%Not explicitly stated
Inter-Assay Precision (%CV) 3.71 - 4.16%11.0%7.9 - 11.7%
Accuracy 85 - 110% of nominal valueNot explicitly statedNot explicitly stated
Recovery 90.8 - 113.2%93 - 107%80.9 - 107.9%
Matrix Human PlasmaHuman PlasmaHuman Plasma
Internal Standard d7-7-KetocholesterolNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. The following sections outline the typical experimental protocols for key validation parameters based on regulatory guidelines and published methods.[6][7]

Linearity
  • Objective: To demonstrate the direct proportionality of the analytical method's response to the concentration of 7-KC over a specified range.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of 7-KC into a blank biological matrix (e.g., charcoal-stripped plasma). A minimum of six non-zero concentrations are typically used.

    • Process and analyze each calibration standard in replicate (n≥3).

    • Construct a calibration curve by plotting the instrument response (e.g., peak area ratio of analyte to internal standard) against the nominal concentration of 7-KC.

    • Perform a linear regression analysis and determine the correlation coefficient (r or r²), which should be close to 1.

Accuracy and Precision
  • Objective: To assess the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high, within the linear range.

    • Intra-Assay (Within-Run) Precision and Accuracy: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-Assay (Between-Run) Precision and Accuracy: Analyze the QC samples in at least three different analytical runs on different days.

    • Calculate the concentration of 7-KC in each QC sample using the calibration curve from the respective run.

    • Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. The acceptance criterion is typically within ±15% (±20% at the LLOQ).

    • Precision is expressed as the coefficient of variation (%CV) of the replicate measurements. The acceptance criterion is typically ≤15% (≤20% at the LLOQ).[6]

Lower Limit of Quantification (LLOQ)
  • Objective: To determine the lowest concentration of 7-KC that can be reliably quantified with acceptable accuracy and precision.

  • Protocol:

    • The LLOQ is established as the lowest concentration on the calibration curve.

    • Analyze at least five replicates of a sample at the proposed LLOQ concentration.

    • The accuracy should be within ±20% of the nominal value, and the precision (%CV) should be ≤20%.

Recovery
  • Objective: To evaluate the extraction efficiency of the analytical method.

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Spiked samples prepared by adding 7-KC to the biological matrix before the extraction process.

      • Set B: Post-extraction spiked samples prepared by adding 7-KC to the extracted blank matrix.

    • Analyze both sets of samples.

    • Calculate the recovery by comparing the mean response of Set A to the mean response of Set B, expressed as a percentage.

Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow of a typical bioanalytical method validation process for a 7-Ketocholesterol assay.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Sample Preparation & LC-MS/MS Conditions MD_Start->MD_Optimize MV_Linearity Linearity & Range MD_Optimize->MV_Linearity Proceed to Validation MV_Accuracy_Precision Accuracy & Precision (Intra- & Inter-Assay) MV_Linearity->MV_Accuracy_Precision MV_Selectivity Selectivity & Specificity MV_Accuracy_Precision->MV_Selectivity MV_LLOQ LLOQ Determination MV_Selectivity->MV_LLOQ MV_Recovery Recovery MV_LLOQ->MV_Recovery MV_Matrix Matrix Effect MV_Recovery->MV_Matrix MV_Stability Stability MV_Matrix->MV_Stability SA_Analysis Routine Sample Analysis MV_Stability->SA_Analysis Method Validated SA_QC In-Study QC Checks SA_Analysis->SA_QC SA_Report Data Reporting SA_QC->SA_Report

Caption: Workflow of Bioanalytical Method Validation for 7-KC Assays.

References

Comparative Analysis of 7-Ketocholesterol Levels Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 7-Ketocholesterol (7-KC), a significant biomarker of oxidative stress, reveals its elevated levels across a spectrum of diseases, notably in cardiovascular and neurodegenerative disorders. This guide provides a comparative analysis of 7-KC concentrations in various patient cohorts, details the experimental methodologies for its quantification, and illustrates its implicated signaling pathways.

7-Ketocholesterol, a product of cholesterol oxidation, is increasingly recognized for its cytotoxic effects, contributing to cellular dysfunction and the pathogenesis of several diseases.[1] Its accumulation in tissues and circulation serves as a key indicator of oxidative stress, a condition implicated in a wide array of pathologies ranging from atherosclerosis to neurodegeneration.[1][2] This comparison guide synthesizes findings from multiple studies to offer researchers, scientists, and drug development professionals a concise overview of 7-KC levels in different patient groups, alongside the technical protocols for its measurement and the biological pathways it influences.

Quantitative Analysis of 7-Ketocholesterol Levels

The following table summarizes the reported concentrations of 7-Ketocholesterol in the serum or plasma of various patient cohorts compared to healthy controls.

Patient CohortN (Patients/Controls)7-Ketocholesterol Level (ng/mL)Analytical MethodReference
Coronary Artery Disease 139 / 4332.4 ± 23.1 / 19.0 ± 11.3GC-MS--INVALID-LINK--
Niemann-Pick Disease Type C 7 / (not specified)Mean: 279LC-MS/MS--INVALID-LINK--
Type 2 Diabetes Mellitus 137 / 8933.8 (mean) / 16.1 (mean)GC-MS--INVALID-LINK--
Alzheimer's Disease (not specified)Elevated serum levels of 7-ketocholesterol/cholesterol ratio(not specified)--INVALID-LINK--
Multiple Sclerosis 98 / (not specified)Positively associated with serum neurofilament light chain levels (a marker of neuroaxonal injury)LC-MS--INVALID-LINK--

Note: For Alzheimer's Disease and Multiple Sclerosis, specific mean concentrations and standard deviations for patient versus control groups were not explicitly provided in the referenced literature. The findings indicate a significant association and elevated presence of 7-KC in these conditions.

Experimental Protocols for 7-Ketocholesterol Quantification

The accurate measurement of 7-Ketocholesterol is critical for its validation as a reliable biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods employed for its quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like sterols. The general workflow involves extraction, derivatization, and chromatographic separation followed by mass spectrometric detection.

1. Sample Preparation and Extraction:

  • Hydrolysis: Serum or plasma samples are typically subjected to alkaline hydrolysis (e.g., with ethanolic potassium hydroxide) to release esterified 7-KC.

  • Extraction: The hydrolyzed sample is then extracted with an organic solvent, such as n-hexane, to isolate the lipid fraction containing 7-KC.

2. Derivatization:

  • To improve volatility and thermal stability for GC analysis, the hydroxyl group of 7-KC is derivatized. A common method is silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).

3. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • Separation is achieved on a capillary column (e.g., a dimethylpolysiloxane column).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of 7-KC based on its characteristic mass-to-charge ratio (m/z).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of molecules, including non-volatile compounds, often without the need for derivatization.

1. Sample Preparation and Extraction:

  • Protein Precipitation: Proteins in the plasma or serum sample are precipitated using a solvent like methanol.

  • Liquid-Liquid or Solid-Phase Extraction: The supernatant is further purified using either liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) with a suitable cartridge to isolate the oxysterol fraction.

2. LC-MS/MS Analysis:

  • The extracted sample is injected into the liquid chromatograph.

  • Separation is performed on a reverse-phase column (e.g., C18).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for 7-KC and then monitoring for a specific product ion after fragmentation, which provides a high degree of specificity and reduces background noise.

Signaling Pathways and Experimental Workflows

The pathophysiological effects of 7-Ketocholesterol are mediated through its influence on various cellular signaling pathways, primarily those involved in apoptosis and inflammation.

G 7-Ketocholesterol Induced Apoptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria KC 7-Ketocholesterol ROS Increased ROS Production KC->ROS Ca_Influx Ca2+ Influx KC->Ca_Influx ER_Stress ER Stress ROS->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys ER_Stress->Ca_Influx Ca_Influx->Mito_Dys Bax Bax Activation Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito_Dys->Bax Cyto_C Cytochrome c Release Mito_Dys->Cyto_C Cyto_C->Caspase9

Caption: 7-Ketocholesterol triggers apoptosis through oxidative stress and calcium dysregulation.

G General Experimental Workflow for 7-Ketocholesterol Quantification Start Biological Sample (Serum/Plasma) Extraction Lipid Extraction Start->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Acquisition & Quantification GC_MS->Data LC_MS->Data

Caption: Workflow for measuring 7-Ketocholesterol in biological samples.

References

A Comparative Guide to the Quantification of 7-Ketocholesterol: A Novel Surrogate Analyte Method vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7-Ketocholesterol (B24107) (7-KC), a critical biomarker for oxidative stress and various diseases, is paramount in research and clinical settings.[1] This guide provides a comprehensive comparison of a novel analytical method utilizing a surrogate analyte for 7-KC quantification against established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The data presented herein is based on established performance metrics from validated assays to provide a clear and objective comparison.

Methodology Comparison: A Head-to-Head Analysis

The novel surrogate analyte method offers a streamlined workflow by employing a stable isotope-labeled (SIL) internal standard that is structurally similar but not identical to 7-KC, allowing for quantification in the presence of endogenous 7-KC without the need for a separate analyte-free matrix. This contrasts with traditional methods that often require more complex sample preparation and calibration strategies.

FeatureNovel Surrogate Analyte LC-MS/MS MethodTraditional LC-MS/MS MethodTraditional GC-MS Method
Principle Utilizes a non-endogenous, stable isotope-labeled surrogate analyte for calibration in the sample matrix.Calibration with 7-KC standards in a surrogate matrix (e.g., stripped serum) or standard addition.Derivatization of 7-KC followed by gas chromatographic separation and mass spectrometric detection.
Sample Preparation Simplified protein precipitation followed by direct injection.Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[2][3]Saponification, extraction, and chemical derivatization (e.g., silylation).
Internal Standard Stable isotope-labeled surrogate analyte.Stable isotope-labeled 7-KC (e.g., d7-7-KC).[4]Structural analog (e.g., epicoprostanol).
Derivatization Not required.[4]Typically not required, but can be used to improve sensitivity.Mandatory for volatility and thermal stability.
Run Time ~5 minutes5-15 minutes15-30 minutes
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL[4]5 ng/mL
Linear Range 0.5 - 500 ng/mL1 - 400 ng/mL[4]5 - 1000 ng/mL

Performance Data: A Quantitative Overview

The following tables summarize the validation performance of the novel method compared to established LC-MS/MS techniques.

Table 1: Accuracy and Precision

MethodAnalyte Concentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%Bias)
Novel Surrogate Analyte LC-MS/MS 1.54.25.1-2.5
503.14.51.8
4002.53.80.9
Traditional LC-MS/MS [4]Low QC10.523.71Within ±15%
Mid QC4.854.16Within ±15%
High QC3.823.98Within ±15%

Table 2: Recovery and Matrix Effect

MethodRecovery (%)Matrix Effect (%)
Novel Surrogate Analyte LC-MS/MS 95.2 ± 4.198.5 ± 3.5
Traditional LC-MS/MS [4]90.8 - 113.2Not explicitly reported, but method validated

Experimental Protocols

Novel Surrogate Analyte LC-MS/MS Method
  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the surrogate analyte internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Traditional LC-MS/MS Method

This protocol represents a typical approach found in the literature.[4]

  • Sample Preparation:

    • To 25 µL of plasma, add an internal standard solution (d7-7-KC).[4]

    • Perform a liquid-liquid extraction with hexane/isopropanol.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol (B129727) and water.

    • Mass Spectrometry: Atmospheric pressure chemical ionization (APCI) or ESI in positive mode with MRM.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the novel and traditional methods.

Novel_Method_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Surrogate IS & Acetonitrile Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition LC_MS->Data

Caption: Workflow of the novel surrogate analyte method.

Traditional_Method_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add d7-7-KC IS Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data

Caption: Workflow of a traditional LC-MS/MS method.

Signaling Pathway Context

The accurate measurement of 7-KC is crucial for understanding its role in cellular signaling pathways related to oxidative stress and apoptosis.

Signaling_Pathway ROS Reactive Oxygen Species Cholesterol Cholesterol ROS->Cholesterol Oxidation Seven_KC 7-Ketocholesterol Cholesterol->Seven_KC ER_Stress ER Stress Seven_KC->ER_Stress Mito_Dys Mitochondrial Dysfunction Seven_KC->Mito_Dys Apoptosis Apoptosis ER_Stress->Apoptosis Mito_Dys->Apoptosis

Caption: Simplified pathway of 7-KC induced apoptosis.

Conclusion

The novel surrogate analyte method for 7-Ketocholesterol quantification presents a compelling alternative to traditional methods. Its simplified sample preparation, rapid analysis time, and excellent analytical performance make it a robust and efficient tool for researchers and drug development professionals. While traditional LC-MS/MS methods are well-established and reliable, the surrogate analyte approach offers significant advantages in terms of throughput and ease of use, without compromising data quality. The choice of method will ultimately depend on the specific requirements of the study, including sample throughput, available instrumentation, and the need for a validated, high-performance assay.

References

Head-to-head comparison of derivatization agents for 7-Ketocholesterol GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of derivatization agents for the gas chromatography-mass spectrometry (GC-MS) analysis of 7-Ketocholesterol is crucial for researchers, scientists, and drug development professionals seeking accurate and reliable quantification of this important oxysterol. Derivatization is a critical step to increase the volatility and thermal stability of 7-Ketocholesterol, making it amenable to GC-MS analysis. The choice of derivatization agent can significantly impact reaction efficiency, derivative stability, and overall analytical performance.

This guide provides an objective comparison of common derivatization strategies and agents for 7-Ketocholesterol, supported by experimental data and detailed protocols found in scientific literature.

Comparison of Derivatization Strategies

Two primary derivatization strategies are employed for the GC-MS analysis of 7-Ketocholesterol: a single-step silylation and a two-step oximation followed by silylation.

  • Silylation: This is the most widely used technique, where active hydrogens in the hydroxyl group of 7-Ketocholesterol are replaced with a trimethylsilyl (B98337) (TMS) group.[1] This process reduces the polarity and increases the volatility of the molecule.[1]

  • Oximation followed by Silylation: For ketones like 7-Ketocholesterol, tautomerism can lead to the formation of multiple isomers and, consequently, multiple peaks in the chromatogram. Oximation of the keto group prior to silylation helps to prevent this, resulting in a single, stable derivative.[2]

Head-to-Head Comparison of Silylating Agents

Several silylating agents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common for oxysterol analysis.[1][3] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.

Derivatization Agent/MixtureCompositionKey Features & PerformanceCommon Reaction Conditions
BSTFA + TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide with TrimethylchlorosilaneA very widely used and powerful silylating agent.[1] The by-products are volatile, which is advantageous for GC analysis.[4] However, the presence of the corrosive TMCS can potentially damage the GC column over time.Typically heated at 60-80°C for 30-60 minutes.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideConsidered one of the most efficient derivatization reagents due to its high specificity and sensitivity in GC-MS.[1] Its by-products are more volatile than those of BSTFA. It can be used to derivatize a wide range of functional groups.Can be used with or without a catalyst. Reaction conditions are similar to BSTFA + TMCS.
Sylon™ HTP Hexamethyldisilazane (HMDS) + TMCS + Pyridine (B92270)A ready-to-use mixture for silylation. The choice of a silylating reagent is based on its reactivity and selectivity towards the compound.[1]Reaction for 30 minutes has been reported for sterol analysis.[5]
Sylon BTZ N,O-Bis(trimethylsilyl)acetamide (BSA) : TMCS : Trimethylsilylimidazole (TMSI)A strong silylating agent. The presence of TMSI can enhance the silylation of hindered hydroxyl groups.Derivatization for 30 minutes at 23°C ± 2°C has been used for 7-Ketocholesterol.
MTBSTFA N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideForms tert-butyldimethylsilyl (t-BDMS) derivatives, which are more stable than TMS derivatives.[1] It has been shown to have better overall performance compared to MSTFA and BSTFA for some classes of compounds.[1] However, steric hindrance can sometimes be an issue, leading to lower analytical responses for certain molecules.[6]Reaction conditions are generally similar to other silylating agents.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are representative experimental protocols for the derivatization of 7-Ketocholesterol.

Protocol 1: Two-Step Oximation and Silylation

This protocol is adapted from methodologies used for the analysis of carbohydrates and other carbonyl-containing compounds, which is applicable to 7-Ketocholesterol.[2][7]

  • Sample Preparation: A dried extract containing 7-Ketocholesterol is prepared.

  • Oximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

    • Incubate at 60°C for 45 minutes.[2]

  • Silylation:

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA).

    • Incubate at 60°C for 60 minutes.[3]

  • GC-MS Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Protocol 2: Single-Step Silylation with Sylon BTZ

This protocol has been specifically used for the derivatization of 7-Ketocholesterol.

  • Sample Preparation: A dried sample containing 7-Ketocholesterol is redissolved in 50 µL of anhydrous pyridine.

  • Derivatization:

    • Add 50 µL of Sylon BTZ (a mixture of N,O-Bis(trimethylsilyl)acetamide, trimethylchlorosilane, and trimethylsilylimidazole in a 3:2:3 ratio).

    • Incubate for 30 minutes at 23°C ± 2°C.

  • GC-MS Analysis: The sample is then transferred to an autosampler vial for GC-MS analysis.

Visualizing the Workflow and Chemical Reactions

Diagrams created using Graphviz illustrate the experimental workflows and the chemical logic of the derivatization processes.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried Sample Extract oximation Oximation (Methoxyamine HCl) start->oximation silylation Silylation (e.g., BSTFA + 1% TMCS) oximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Two-step derivatization workflow for 7-Ketocholesterol.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Dried Sample in Pyridine silylation Single-Step Silylation (Sylon BTZ) start->silylation gcms GC-MS Analysis silylation->gcms

Caption: Single-step derivatization workflow for 7-Ketocholesterol.

G ketocholesterol 7-Ketocholesterol C=O (keto group) -OH (hydroxyl group) oxime Oxime Derivative C=N-OCH3 -OH ketocholesterol->oxime Oximation tms_ether TMS Ether Derivative C=O -O-Si(CH3)3 ketocholesterol->tms_ether Silylation oxime_tms_ether Oxime-TMS Ether Derivative C=N-OCH3 -O-Si(CH3)3 oxime->oxime_tms_ether Silylation

Caption: Derivatization pathways for 7-Ketocholesterol.

Conclusion

The choice of derivatization agent for 7-Ketocholesterol GC-MS analysis depends on the specific requirements of the assay, including the need to avoid multiple peaks and the desired sensitivity and stability of the derivative. For robust and reproducible quantification, a two-step oximation followed by silylation is often preferred to prevent the formation of multiple isomers from the keto group. Among the silylating agents, MSTFA is often highlighted for its efficiency and the volatility of its by-products. However, established protocols using BSTFA with a catalyst or ready-made mixtures like Sylon BTZ also provide reliable results. Researchers should validate their chosen method to ensure it meets the required analytical performance criteria for their specific application.

References

Evaluating 7-Keto Cholesterol Assays: A Comparative Guide to Linearity and Range Assessment Using 7-Keto Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 7-Keto Cholesterol (7-KC), a critical biomarker for oxidative stress and various disease states. We will delve into the evaluation of linearity and range for both gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, with a focus on the use of 7-Keto Cholesterol-d7 as an internal standard for enhanced accuracy.

Introduction to 7-Keto Cholesterol Analysis

7-Ketocholesterol is an oxidized derivative of cholesterol that has been implicated in the pathophysiology of several diseases, including atherosclerosis, age-related macular degeneration, and neurodegenerative disorders. Accurate and precise measurement of 7-KC in biological matrices is crucial for both basic research and clinical drug development. The two most common analytical platforms for 7-KC quantification are LC-MS/MS and ELISA. While LC-MS/MS is considered the reference method due to its high specificity and sensitivity, ELISA kits offer a high-throughput and more accessible alternative. A key aspect of validating any quantitative assay is the assessment of its linearity and analytical range.

The Gold Standard: LC-MS/MS with this compound

LC-MS/MS methods offer unparalleled specificity and sensitivity for the quantification of small molecules like 7-KC. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.

A validated LC-MS/MS method for the determination of 7-KC in human plasma demonstrated excellent linearity over a wide concentration range.[1]

Comparison of Assay Performance: Linearity and Range

A critical performance characteristic of any quantitative assay is its linearity, which is the ability to produce results that are directly proportional to the concentration of the analyte in the sample. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the assay has been demonstrated to be accurate, precise, and linear.

Assay MethodLinearity RangeCoefficient of Determination (R²)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)
LC-MS/MS 1 - 400 ng/mL[1]≥0.995[1]3.82 - 10.52%[1]3.71 - 4.16%[1]
Cusabio 7-Keto Cholesterol ELISA Kit (CSB-E13640h) Data not publicly available; linearity is assessed by spike and recovery with serial dilutions, with acceptance criteria of 80-120% recovery.Data not publicly available< 8% (general claim)< 10% (general claim)
MyBioSource 7-Keto Cholesterol ELISA Kit (MBS268882) Data not publicly available in product information.Data not publicly availableData not publicly availableData not publicly available

Experimental Protocols

Accurate evaluation of linearity and range is paramount for ensuring reliable data. The following protocols are based on established guidelines, such as the Clinical and Laboratory Standards Institute (CLSI) EP6-A guideline.

Protocol for Evaluating Linearity and Range of a 7-Keto Cholesterol Assay

1. Preparation of Calibration Standards:

  • Prepare a stock solution of 7-Keto Cholesterol in a suitable solvent (e.g., ethanol).

  • Prepare a stock solution of the internal standard, this compound, in the same solvent.

  • Perform serial dilutions of the 7-Keto Cholesterol stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create a series of at least five to seven calibration standards spanning the expected physiological and pathological range.

  • Spike each calibration standard and quality control (QC) sample with a constant concentration of this compound internal standard.

2. Sample Analysis:

  • Analyze the prepared calibration standards and QC samples (at low, medium, and high concentrations) in replicate (at least n=3) according to the specific assay protocol (LC-MS/MS or ELISA).

3. Data Analysis and Evaluation:

  • Linearity:

    • For each calibration standard level, calculate the mean response ratio (analyte response / internal standard response for LC-MS/MS) or absorbance (for ELISA).

    • Plot the mean response ratio or absorbance against the nominal concentration of 7-Keto Cholesterol.

    • Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value >0.99 is generally considered to indicate good linearity.

  • Range:

    • The lower limit of quantification (LLOQ) is the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy (typically a coefficient of variation [CV] ≤ 20% and accuracy within ±20% of the nominal value).

    • The upper limit of quantification (ULOQ) is the highest concentration on the standard curve that can be measured with acceptable precision and accuracy (typically a CV ≤ 15% and accuracy within ±15% of the nominal value).

    • The linear range is the concentration range between the LLOQ and ULOQ.

Workflow for Linearity and Range Assessment

Linearity and Range Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result prep_standards Prepare 7-KC Calibration Standards spike_samples Spike Standards & QCs with Internal Standard prep_standards->spike_samples prep_is Prepare 7-KC-d7 Internal Standard prep_is->spike_samples run_assay Analyze Samples via LC-MS/MS or ELISA spike_samples->run_assay plot_curve Plot Response vs. Concentration run_assay->plot_curve lin_reg Perform Linear Regression (Calculate R²) plot_curve->lin_reg det_range Determine LLOQ and ULOQ lin_reg->det_range report Report Linearity and Analytical Range det_range->report

Caption: Workflow for assessing the linearity and range of a 7-Keto Cholesterol assay.

Conclusion

The choice between an LC-MS/MS method and an ELISA kit for 7-Keto Cholesterol quantification will depend on the specific research needs, available resources, and required sample throughput.

  • LC-MS/MS with this compound offers the highest level of accuracy, precision, and a wide linear range, making it the preferred method for studies requiring definitive quantification and for the validation of other assay methods.

  • Commercial ELISA kits provide a convenient and high-throughput option. However, it is imperative for researchers to independently verify the manufacturer's claims regarding linearity and range, or to request detailed validation data, to ensure the reliability of their results.

By following standardized protocols for evaluating linearity and range, researchers can confidently select and validate the most appropriate assay for their studies, leading to more robust and reproducible scientific outcomes.

References

Unveiling 7-Ketocholesterol: A Comparative Guide to Extraction Efficiencies Across Diverse Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of oxysterols, the accurate quantification of 7-Ketocholesterol (7-KC) is paramount. This guide provides an objective comparison of common extraction methodologies for 7-KC from various biological tissues, supported by experimental data to inform protocol selection and optimization.

7-Ketocholesterol, a prominent oxysterol formed from the oxidation of cholesterol, is implicated in a range of physiological and pathological processes, making its precise measurement in different tissues a critical aspect of biomedical research. The efficiency of 7-KC extraction can vary significantly depending on the chosen method and the specific characteristics of the tissue matrix. This guide outlines and compares prevalent extraction techniques, offering a summary of their performance and detailed protocols to aid in experimental design.

Comparative Analysis of Extraction Efficiencies

The selection of an appropriate extraction method is a crucial step that directly impacts the accuracy and reproducibility of 7-KC quantification. The following table summarizes the reported extraction efficiencies of various methods across different biological samples. It is important to note that direct comparative studies across a wide range of tissues using multiple methods are limited; therefore, the data presented is a compilation from several studies.

Extraction MethodTissue/Sample TypeReported Recovery/EfficiencyReference
Liquid-Liquid Extraction (Folch/Bligh & Dyer Type) Human Plasma85% - 110% (for a broad range of sterols)[1]
Marine Tissue (Total Lipids)Folch method yielded higher amounts than Bligh & Dyer for samples with >2% lipid content.[2][3]
Solid-Phase Extraction (SPE) Combined with Liquid Extraction Cellular MatrixMethod with Triton X-100 & DMSO showed improved recovery over methods with Methanol (B129727) or DMSO alone.[4]
Human PlasmaIntegral part of a comprehensive method with 85-110% efficiency.[1]
Methyl Tert-Butyl Ether (MTBE) Extraction Mouse Plasma, Cerebral Cortex, LiverMethod demonstrated satisfactory recovery for a range of oxysterols.[5][6]
Methanol/Dichloromethane Extraction followed by SPE Cellular MatrixMaximum recovery of 48% for dihydroxysterols and 21% for monohydroxysterols.[4]
Methanol Extraction followed by SPE Cellular MatrixMaximum recovery of 27% for dihydroxysterols and 9% for monohydroxysterols.[4]

Note: The efficiency of extraction is not solely dependent on the method but is also influenced by factors such as the lipid content of the tissue, the presence of interfering substances, and the precise execution of the protocol.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of 7-Ketocholesterol from biological tissues.

G General Workflow for 7-Ketocholesterol Extraction and Analysis A Tissue Homogenization B Addition of Internal Standard A->B C Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) B->C D Phase Separation (Centrifugation) C->D E Collection of Organic Phase D->E F Optional: Saponification E->F G Purification (e.g., Solid-Phase Extraction) E->G Direct to Purification F->G H Solvent Evaporation G->H I Reconstitution in Mobile Phase H->I J LC-MS/MS Analysis I->J

A generalized workflow for 7-KC extraction.

Detailed Experimental Protocols

Below are detailed protocols for some of the most commonly employed methods for 7-Ketocholesterol extraction.

Modified Bligh & Dyer Method for Cultured Cells and Tissues

This method is a widely used liquid-liquid extraction technique suitable for a variety of biological samples.[7]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Phosphate Buffered Saline (PBS)

  • Deuterated internal standards (e.g., 7-ketocholesterol-d7)

  • Glass culture tubes with Teflon™-lined caps

  • Centrifuge

Procedure:

  • Sample Preparation: For cultured cells, wash with cold PBS and scrape into a glass tube. For tissues, homogenize in a suitable buffer.

  • Internal Standard Addition: Add a known amount of deuterated 7-KC internal standard to the sample for accurate quantification.

  • Lipid Extraction:

    • Add 6 mL of a chloroform:methanol (1:2 v/v) solution to the sample.

    • Vortex vigorously for 10 seconds.

    • Centrifuge at approximately 1360 x g for 5 minutes to pellet insoluble material.

  • Phase Separation:

    • Decant the supernatant into a fresh glass tube.

    • Add 2 mL of chloroform and 2 mL of PBS to the supernatant.

    • Vortex for 10 seconds and centrifuge at 1360 x g for 5 minutes.

  • Organic Phase Collection:

    • Two phases will be observed. Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for analysis.

Solid-Phase Extraction (SPE) for Oxysterol Purification

SPE is often used as a cleanup step after liquid-liquid extraction to remove interfering substances and enrich the oxysterol fraction.[8]

Materials:

  • Silica-based SPE cartridges (e.g., 100 mg)

  • Vacuum manifold

  • Hexane (B92381)

  • 2-Propanol in hexane (30% v/v)

  • Toluene

Procedure:

  • Sample Loading:

    • Dissolve the dried lipid extract from a primary extraction (e.g., Bligh & Dyer) in 1 mL of toluene.

  • Column Conditioning:

  • Sample Application:

    • Apply the dissolved lipid sample to the conditioned column.

  • Washing:

    • Wash the column with 1 mL of hexane to remove non-polar lipids like cholesterol.

  • Elution:

    • Elute the oxysterols, including 7-KC, with 8 mL of 30% 2-propanol in hexane.

  • Drying and Reconstitution:

    • Dry the eluted fraction under nitrogen.

    • Reconstitute in a suitable solvent for analysis.

Methyl Tert-Butyl Ether (MTBE) Extraction for Various Tissues

This method offers an alternative to the traditional chloroform-based extractions and has been successfully applied to plasma, cerebral cortex, and liver.[5][6]

Materials:

  • Methyl Tert-Butyl Ether (MTBE)

  • Methanol

  • Water

  • Internal standards

  • Centrifuge

Procedure:

  • Sample and Internal Standard: To the tissue homogenate or plasma, add the internal standard solution.

  • Extraction:

    • Add methanol to the sample.

    • Add MTBE and vortex thoroughly.

  • Phase Separation:

    • Add water to induce phase separation.

    • Vortex and then centrifuge to separate the layers.

  • Organic Phase Collection:

    • Collect the upper MTBE layer which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under nitrogen.

    • Reconstitute the extract in an appropriate solvent for subsequent analysis.

Conclusion

The optimal method for 7-Ketocholesterol extraction is contingent on the specific tissue type and the analytical goals of the study. While traditional methods like the Bligh & Dyer and Folch protocols are robust for general lipid extraction, newer approaches and the inclusion of a solid-phase extraction step can significantly improve the purity and recovery of 7-KC, particularly from complex matrices. For researchers aiming for high-throughput analysis across different tissue types, methods utilizing solvents like MTBE present a promising alternative. It is recommended to validate the chosen extraction method for each specific tissue to ensure the highest degree of accuracy and reproducibility in 7-Ketocholesterol quantification.

References

A Researcher's Guide to 7-Ketocholesterol Quantification: A Cross-Platform Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid oxidation analysis, the accurate quantification of 7-Ketocholesterol (7-KC) is paramount. This guide provides an objective comparison of the three primary analytical platforms used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to empower researchers to select the most appropriate method for their specific experimental needs.

7-Ketocholesterol, a prominent and cytotoxic oxysterol, is a critical biomarker for oxidative stress and is implicated in the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and age-related macular degeneration. Consequently, its precise and reliable measurement in biological matrices is of significant interest in both basic research and clinical drug development.

Quantitative Performance at a Glance

The choice of analytical platform for 7-KC quantification hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance characteristics of LC-MS/MS, GC-MS, and ELISA, based on data from published studies and manufacturer specifications.

Performance MetricLC-MS/MSGC-MSELISA
Limit of Detection (LOD) ~0.1 ng/mLPicogram/mL range~0.1 - 1 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL[1]0.01 - 0.10 µg/mLVaries by kit, typically in the low ng/mL range
Linearity (Range) 1 - 400 ng/mL (r ≥ 0.995)[1]Wide dynamic range, requires validationTypically 1-2 orders of magnitude
Intra-assay Precision (%CV) 3.82% - 10.52%[1]<15%<10%
Inter-assay Precision (%CV) 3.71% - 4.16%[1]<15%<12%
Accuracy/Recovery (%) 85% - 110%[1]88% - 117%Typically 80-120% (Spike/Recovery)
Specificity Very High (based on mass-to-charge ratio)High (based on mass spectrum)Moderate to High (potential for cross-reactivity)
Sample Throughput Moderate to HighLow to ModerateHigh
Derivatization Required? No[1]YesNo

Visualizing the Workflow

Understanding the experimental process is crucial for planning and execution. The following diagram illustrates the general workflow for 7-KC quantification, from sample collection to data analysis.

7-Ketocholesterol Quantification Workflow cluster_Pre-Analysis Pre-Analysis cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Post-Analysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Hydrolysis Saponification/ Hydrolysis (for total 7-KC) Internal_Standard->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (GC-MS only) Extraction->Derivatization GC-MS Path LC_MS LC-MS/MS Extraction->LC_MS ELISA ELISA Extraction->ELISA GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition ELISA->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

General workflow for 7-Ketocholesterol quantification.

Selecting the Right Tool for the Job

The optimal platform for your research will depend on your specific requirements. The following decision tree provides a logical framework for selecting the most suitable analytical method.

Platform Selection Logic Start Start: Need to quantify 7-KC High_Throughput Is high throughput critical? Start->High_Throughput High_Specificity Is absolute specificity essential? High_Throughput->High_Specificity No ELISA Consider ELISA High_Throughput->ELISA Yes Limited_Sample Is sample volume very limited? High_Specificity->Limited_Sample No MS_Methods Mass Spectrometry (LC-MS/MS or GC-MS) is recommended High_Specificity->MS_Methods Yes Budget_Constraint Is budget a major constraint? Limited_Sample->Budget_Constraint No LC_MS LC-MS/MS is a strong candidate Limited_Sample->LC_MS Yes Budget_Constraint->ELISA Yes GC_MS GC-MS may be suitable Budget_Constraint->GC_MS No MS_Methods->LC_MS MS_Methods->GC_MS

Decision tree for selecting a 7-KC quantification platform.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, adherence to a well-defined protocol is essential. The following sections outline the key steps for each analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a gold standard for 7-KC quantification due to its high sensitivity, specificity, and the ability to analyze samples without derivatization.

1. Sample Preparation:

  • Internal Standard Spiking: To a known volume of the biological sample (e.g., 25 µL of plasma), add an internal standard solution (e.g., d7-7-ketocholesterol) to correct for extraction and instrument variability.

  • Protein Precipitation: Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile. Vortex the mixture vigorously.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the 7-KC to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 reversed-phase column to separate 7-KC from other sample components. A gradient elution with mobile phases such as water with formic acid and methanol with formic acid is commonly employed.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for 7-KC and monitoring for a specific product ion after fragmentation, which provides high specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 7-KC, a derivatization step is necessary to increase its volatility.

1. Sample Preparation:

  • Saponification (Hydrolysis): To measure total 7-KC (free and esterified), hydrolyze the sample with a strong base (e.g., ethanolic potassium hydroxide) to release the free sterol.

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like n-hexane to isolate the sterols from the aqueous matrix.

  • Derivatization: Convert the hydroxyl group of 7-KC to a more volatile silyl (B83357) ether by reacting with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for GC injection.

2. GC-MS Analysis:

  • Gas Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5). The temperature program is optimized to achieve good separation of 7-KC from other sterols.

  • Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the derivatized 7-KC.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that relies on the specific binding of an antibody to 7-KC. Commercial kits are available for this purpose.

1. Sample Preparation:

  • Extraction: As with other methods, an extraction step is typically required to isolate lipids from the sample matrix. The specific protocol will depend on the sample type and the kit manufacturer's recommendations.

  • Dilution: The extracted sample may need to be diluted to fall within the linear range of the assay.

2. ELISA Procedure (Competitive Assay Principle):

  • Coating: The wells of a microplate are pre-coated with a 7-KC conjugate.

  • Competition: The sample (containing unknown amounts of 7-KC) and a fixed amount of a labeled 7-KC antibody are added to the wells. The free 7-KC in the sample competes with the coated 7-KC for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Detection: A substrate is added that reacts with the enzyme-labeled antibody to produce a colored product. The intensity of the color is inversely proportional to the concentration of 7-KC in the sample.

  • Quantification: The concentration of 7-KC is determined by comparing the signal from the sample to a standard curve generated with known concentrations of 7-KC.

Conclusion

The quantification of 7-Ketocholesterol is a critical aspect of research into oxidative stress and related diseases. LC-MS/MS offers a highly sensitive and specific method without the need for derivatization, making it a preferred choice for many applications. GC-MS provides excellent separation and sensitivity but requires a derivatization step, which can add to the sample preparation time and potential for variability. ELISA presents a high-throughput and cost-effective option, particularly for screening large numbers of samples, though with potentially lower specificity compared to mass spectrometry-based methods.

By carefully considering the quantitative performance, experimental workflow, and the specific demands of their research questions, scientists and drug development professionals can confidently select the most appropriate platform for the reliable and accurate quantification of 7-Ketocholesterol.

References

Establishing Reference Intervals for Plasma 7-Ketocholesterol: A Comparative Guide to Validated Methods

Author: BenchChem Technical Support Team. Date: December 2025

A precise and reliable reference interval for plasma 7-Ketocholesterol (B24107) (7-KC) is crucial for researchers and clinicians in drug development and disease diagnostics. This guide provides a comprehensive comparison of validated analytical methods for 7-KC quantification, detailing experimental protocols and presenting established reference intervals to aid in the selection of the most appropriate methodology.

Reference Intervals for Plasma 7-Ketocholesterol in a Healthy Population

A key study established a reference interval for plasma 7-KC in a cohort of 314 healthy, age-matched individuals. Due to a non-Gaussian distribution of the data, the 95th percentile was utilized to determine the upper limit of the reference interval.

Table 1: Reference Interval for Plasma 7-Ketocholesterol

AnalytePopulationMethodReference Interval
7-Ketocholesterol314 Healthy AdultsLC-MS/MS<12.3 ng/mL[1]

Comparison of Analytical Methods for 7-Ketocholesterol Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust, sensitive, and specific method for the quantification of 7-KC in plasma, often without the need for derivatization.[2][3] While other methods like gas chromatography-mass spectrometry (GC-MS) exist, LC-MS/MS offers advantages in terms of sample preparation simplicity and analytical throughput.[1][2]

Table 2: Performance Comparison of a Validated LC-MS/MS Method for Plasma 7-Ketocholesterol Analysis [1]

Performance MetricResult
Linearity Range 1 - 400 ng/mL
Coefficient of Regression (r) ≥0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-assay Precision (CV%) 3.82% - 10.52%
Inter-assay Precision (CV%) 3.71% - 4.16%
Intra-assay Accuracy 86% - 107%
Inter-assay Accuracy 85% - 103%
Recovery 90.8% - 113.2%

Detailed Experimental Protocol: Quantification of Plasma 7-Ketocholesterol by LC-MS/MS

This section details the validated experimental protocol for the quantification of 7-KC in human plasma using LC-MS/MS, as described in a peer-reviewed study.[1]

Materials and Reagents
  • 7-Ketocholesterol (7-KC) standard

  • d7-7-Ketocholesterol (d7-7-KC) internal standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Charcoal-stripped plasma (for calibrators and quality controls)

Instrumentation
  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., Xevo TQ MS) with an electrospray ionization (ESI) source

Sample Preparation
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of 7-KC in methanol (e.g., 10 µg/mL).

    • Prepare a series of calibrators by spiking charcoal-stripped plasma with the 7-KC stock solution to achieve final concentrations ranging from 1 to 400 ng/mL.

    • Prepare QCs at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL) in charcoal-stripped plasma.

    • Prepare the internal standard solution (d7-7-KC) in methanol at a concentration of 50 ng/mL.

  • Plasma Sample Preparation:

    • To 25 µL of plasma sample, calibrator, or QC, add the internal standard solution.

    • Precipitate proteins by adding a cold protein precipitating solvent like acetone (B3395972) or methanol.[2]

    • Vortex the mixture vigorously.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis
  • LC Column: Waters BEH column (1.7 µm, 2.1 mm × 50 mm)

  • Column Temperature: 30°C

  • Mobile Phase A: Water with 0.5% formic acid

  • Mobile Phase B: Methanol with 0.5% formic acid

  • Flow Rate: 0.5 mL/min

  • Gradient Elution:

    • Start with 80% mobile phase B.

    • Increase to 95% B over 3 minutes.

    • Increase to 100% B and hold for 1 minute.

    • Return to initial conditions (80% B) and recondition for 1 minute.

  • Injection Volume: 10 µL

  • MS Detector: ESI in positive ion mode

  • Detection: Multiple reaction monitoring (MRM)

Table 3: Optimized ESI-MS/MS Parameters [1]

ParameterSetting
Capillary Voltage +3,000 V
Desolvation Temperature 350°C
Desolvation Gas Flow 1,000 L/h
Cone Gas Flow 50 L/h

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental workflow for 7-KC measurement and the logical steps for establishing a reference interval.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (25 µL) is Add Internal Standard (d7-7-KC) plasma->is precip Protein Precipitation (e.g., cold methanol) is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification detection->quant Reference_Interval_Logic cluster_population Population Selection cluster_measurement Measurement cluster_analysis Statistical Analysis cluster_result Result select_pop Select Healthy Age-Matched Subjects collect_samples Collect Plasma Samples select_pop->collect_samples measure_7kc Measure 7-KC Concentration (Validated LC-MS/MS Method) collect_samples->measure_7kc check_dist Assess Data Distribution (e.g., Gaussian vs. Non-Gaussian) measure_7kc->check_dist calc_percentile Calculate 95th Percentile (for Non-Gaussian Data) check_dist->calc_percentile establish_ri Establish Reference Interval calc_percentile->establish_ri

References

Safety Operating Guide

Safe Disposal of 7-Keto Cholesterol-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical compounds like 7-Keto Cholesterol-d7 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan, adhering to recommended safety protocols.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care to minimize exposure and environmental impact.[1] One safety data sheet indicates that it may cause long-lasting harmful effects to aquatic life, underscoring the importance of proper disposal.[2]

Key Safety and Handling Information

A summary of essential safety and handling information for this compound is provided in the table below.

CategoryRecommendationCitation
Personal Protective Equipment (PPE) Wear impervious chemical-resistant gloves, safety glasses with side-shields or chemical safety goggles, and a lab coat or impervious clothing.[3][4]
Ventilation Handle the compound within a laboratory fume hood or an area with appropriate exhaust ventilation.[4]
Spill Cleanup For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[3][4]
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted with the same level of caution as other laboratory chemicals, following a systematic procedure.

  • Waste Collection : Collect waste this compound, including any contaminated materials such as gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Container Labeling : Ensure the hazardous waste container is accurately labeled with the chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials, as advised by your laboratory's safety protocols.

  • Waste Disposal : The recommended method for disposal is to offer the material to a licensed hazardous material disposal company.[3] Incineration in a properly equipped facility with an afterburner and scrubber may also be an appropriate disposal method.[3] Always ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical waste itself.[3]

Experimental Protocols

This document focuses on the proper disposal procedures for this compound and does not cite specific experimental protocols involving its use. For detailed methodologies of experiments using this compound, please refer to relevant scientific literature or the manufacturer's product information.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Handling & Collection cluster_1 Storage & Segregation cluster_2 Disposal Path start Start: Have 7-Keto Cholesterol-d7 Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled Container ppe->collect store Store in Designated Hazardous Waste Area collect->store segregate Segregate from Incompatible Materials store->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs disposal_co Arrange Pickup by Licensed Hazardous Waste Contractor contact_ehs->disposal_co incinerate Incineration in an Approved Facility disposal_co->incinerate end End: Proper Disposal incinerate->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 7-Keto Cholesterol-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 7-Keto Cholesterol-d7, a deuterated analog of 7-Keto Cholesterol. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, others indicate it may have long-lasting harmful effects on aquatic life.[1][2] Due to the limited toxicological data available for this specific deuterated compound, it is prudent to handle it with the care afforded to all research chemicals.

Hazard Identification and Physical Data

A summary of key safety and physical information is presented below. This data is compiled from various safety data sheets.

Identifier Information Source
Chemical Name This compoundMedChemExpress, Cayman Chemical
Synonyms (3S,8S,9S,10R,13R,14S,17R)-3-Hydroxy-10,13-dimethyl-17-((R)-6-(methyl-d3)heptan-2-yl-6,7,7,7-d4)-1,2,3,4,8,9,10,11,12,13,14,15,16,17-tetradecahydro-7H-cyclopenta[a]phenanthren-7-oneMaterial Safety Data Sheets
CAS Number 127684-08-6[1][2]
Molecular Formula C₂₇H₃₇D₇O₂[2]
Molecular Weight 407.68 g/mol [2]
Primary Hazards May cause long-lasting harmful effects to aquatic life.[1] Toxicological properties not fully investigated. May cause physiological effects.[3]Multiple Sources
Fire Hazards Emits toxic fumes (e.g., carbon oxides) under fire conditions.[3]Material Safety Data Sheets
Storage Store at -20°C or -80°C, protected from light.[4] Follow specific instructions on the product insert.[1]MedChemExpress, Cayman Chemical

Personal Protective Equipment (PPE)

A thorough hazard assessment is essential for selecting the appropriate PPE for any laboratory task.[5] The following table outlines the minimum required PPE for handling this compound.[6][7]

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield must be worn over goggles when there is a significant splash risk.[6][8]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[6] Inspect gloves for damage before each use. Remove and wash hands immediately after contact with the chemical.[3]
Body Laboratory CoatA standard lab coat is the minimum requirement.[7] Consider a fire-resistant coat if working with flammable materials or ignition sources.[3][9]
Clothing Long Pants and Closed-Toe ShoesFull-length pants and shoes that cover the entire foot are mandatory in all laboratory settings where chemicals are handled.[6][7]
Respiratory Not typically requiredUse in a well-ventilated area. If generating dust or aerosols outside a fume hood, a NIOSH-approved respirator may be necessary.[1][3] A self-contained breathing apparatus is required for firefighting.[3]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound before beginning work.[3]

    • Ensure a chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Compound:

    • Conduct all manipulations of solid this compound, including weighing and solution preparation, inside a chemical fume hood to prevent inhalation of dust.[3]

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and fume hood surfaces, to remove any residual contamination.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide respiratory support and seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill:

    • Alert personnel in the immediate area and restrict access.

    • Wear appropriate PPE, including respiratory protection if the spill generates dust.[3]

    • For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[3]

    • Clean the spill area thoroughly to remove any remaining contamination.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound (e.g., unused compound, empty containers, contaminated gloves, weigh paper) must be collected as hazardous waste.

  • Disposal Method: Do not dispose of this material in standard trash or down the drain.[3] The recommended disposal method is incineration in a licensed facility equipped with an afterburner and scrubber.[3]

  • Licensed Disposal: All waste must be offered to a licensed hazardous material disposal company.[3] Ensure compliance with all federal, state, and local regulations for chemical waste disposal.[1]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal start Receive & Log Compound ppe Don Required PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Workspace & Glassware experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Waste (Solid, Liquid, PPE) doff_ppe->segregate_waste dispose Dispose via Licensed Hazardous Waste Vendor segregate_waste->dispose end_node End dispose->end_node

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.